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  • Product: 7-Bromobenzo[d]oxazole-2-carboxylic acid
  • CAS: 944898-67-3

Core Science & Biosynthesis

Exploratory

Physicochemical properties of 7-Bromobenzo[d]oxazole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromobenzo[d]oxazole-2-carboxylic acid Introduction 7-Bromobenzo[d]oxazole-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromobenzo[d]oxazole-2-carboxylic acid

Introduction

7-Bromobenzo[d]oxazole-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzoxazole class. Benzoxazole derivatives are significant structural motifs in medicinal chemistry, recognized for their diverse pharmacological activities. The incorporation of a bromine atom and a carboxylic acid group onto the core benzoxazole scaffold imparts specific physicochemical characteristics that are critical for its behavior in biological and chemical systems. Understanding these properties is paramount for its application in drug design, synthetic chemistry, and materials science. This guide provides a comprehensive overview of the key physicochemical properties of this compound and details the rigorous experimental methodologies required for their validation.

Molecular and Structural Characteristics

The foundation of any physicochemical analysis begins with a precise understanding of the molecule's structure and fundamental identifiers.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation : Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder. [1]2. Loading : Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end to a height of 2-3 mm. [2][3]3. Initial Measurement (Optional but Recommended) : If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C/min to find an approximate range. [4]4. Accurate Measurement : Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. [2]5. Equilibrium Heating : Decrease the heating rate to 1-2°C per minute to ensure the sample and thermometer are in thermal equilibrium. [3]6. Recording :

    • Record the temperature (T₁) when the first drop of liquid becomes visible.

    • Record the temperature (T₂) when the last trace of solid melts completely.

  • Validation : The melting point is reported as the range T₁ to T₂. For a pure compound, this range should be sharp (≤ 1°C). Repeat the measurement at least once to ensure consistency.

¹H NMR Sample Preparation and Acquisition

Causality : Proper sample preparation is critical for obtaining a high-resolution NMR spectrum. The deuterated solvent prevents overwhelming signals from the solvent itself. [5][6]Filtering removes paramagnetic impurities and particulates that disrupt magnetic field homogeneity, which would otherwise lead to broad spectral lines.

Caption: Standard protocol for preparing a high-quality NMR sample.

Step-by-Step Methodology:

  • Solvent Selection : Choose an appropriate deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for carboxylic acids. Chloroform-d (CDCl₃) can also be used, but may require the addition of a few drops of methanol-d₄ to fully dissolve the sample and facilitate proton exchange. [7]2. Sample Weighing : Accurately weigh 5-10 mg of 7-Bromobenzo[d]oxazole-2-carboxylic acid into a small, clean vial. [8]3. Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [8]Mix thoroughly using a vortex or sonicator until the solid is completely dissolved.

  • Filtration : Prepare a Pasteur pipette with a small, tight plug of cotton or glass wool at the neck. Transfer the solution through this filter into a clean, dry NMR tube. This step is crucial to remove any suspended particles. 5. Final Steps : Cap the NMR tube. Carefully wipe the outside of the tube before inserting it into the spinner turbine.

  • Data Acquisition : Place the sample in the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity before the ¹H NMR spectrum is acquired.

Conclusion

7-Bromobenzo[d]oxazole-2-carboxylic acid possesses a distinct set of physicochemical properties defined by its aromatic, heterocyclic, and functional group composition. Its character as a sparingly water-soluble acid that is readily deprotonated in base, combined with a unique spectroscopic signature, provides a clear framework for its identification and use. The experimental protocols detailed herein offer a robust and validated approach for researchers to confirm these properties, ensuring data integrity and reproducibility in the fields of drug discovery and chemical synthesis.

References

  • Pharmaffiliates. 7-Bromobenzo[d]oxazole-2-carboxylic Acid CAS No: 944898-67-3. [Link]

  • Frontier, A. How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • Chemistry LibreTexts. 21.1: Structure and Properties of Carboxylic Acids and their Salts. (2020-05-30). [Link]

  • University of California, Irvine. Carboxylic Acid Unknowns and Titration. [Link]

  • Scribd. Experiment 3: Melting Point Determination. [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). [Link]

  • Nagwa. Question Video: Determining Which Carboxylic Acid Has the Highest Solubility in Water. [Link]

  • PubChem. 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid. [Link]

  • van der Waterbeemd, H., et al. Development of Methods for the Determination of pKa Values. PMC, NIH. (2013-08-08). [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Ain Shams University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • University of Massachusetts Boston. Experiment 1 - Melting Points. [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Appretech Scientific Limited. 7-bromobenzo[d]oxazole. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. (2022-07-20). [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • ResearchGate. Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2025-08-10). [Link]

  • ACS Publications. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups. (2018-04-10). [Link]

  • Chemistry Steps. The pKa in Organic Chemistry. [Link]

  • MDPI. 4-(7-Bromobenzo[d]t[9][10][7]hiadiazol-4-yl)morpholine. [Link]

  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. [Link]

  • ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]

  • NIH. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022-09-02). [Link]

  • PubMed. Comparisons of pKa and log P values of some carboxylic and phosphonic acids. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

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Foundational

An In-depth Technical Guide to the Structural Elucidation of 7-Bromobenzo[d]oxazole-2-carboxylic acid

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the benzoxazole scaffold is a privileged structure, appearing in numerous com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the benzoxazole scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No. 944898-67-3), represents a key synthetic intermediate.[3][4] The bromine atom and the carboxylic acid group serve as versatile chemical handles for further molecular elaboration, making it a valuable building block for creating libraries of novel compounds.

Part 1: Foundational Analysis - Molecular Formula and Isotopic Signature

Core Objective: To determine the elemental composition and confirm the presence of a single bromine atom.

Rationale: The Power of High-Resolution Mass Spectrometry (HRMS)

Before delving into the intricacies of atomic connectivity, we must first establish the fundamental molecular formula. Low-resolution mass spectrometry can provide a nominal mass, but it is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions). High-Resolution Mass Spectrometry (HRMS), commonly using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides mass accuracy to within a few parts per million (ppm). This precision allows for the confident determination of a unique elemental formula.

Furthermore, bromine possesses a highly characteristic isotopic signature, with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive M/M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass units. This pattern is a definitive fingerprint for the presence of a single bromine atom.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing a strong molecular ion peak. The carboxylic acid makes negative mode particularly suitable.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated with a known standard to guarantee mass accuracy.

Expected Data & Interpretation

The molecular formula for 7-Bromobenzo[d]oxazole-2-carboxylic acid is C₈H₄BrNO₃. The expected HRMS data is summarized below.

IonCalculated Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Isotopic Pattern (M:M+2)
[C₈H₄⁷⁹BrNO₃ - H]⁻241.9356Within 5 ppm< 5 ppm~100 : 97.5
[C₈H₄⁸¹BrNO₃ - H]⁻243.9335Within 5 ppm< 5 ppm

The observation of an ion cluster around m/z 242 and 244 in a ~1:1 ratio, with each peak matching the calculated exact mass for the respective bromine isotope to within 5 ppm, provides conclusive evidence for the molecular formula C₈H₄BrNO₃.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides insight into the molecule's construction by breaking the molecular ion and analyzing the fragments. Key predicted fragmentations include the loss of the carboxyl group and the bromine atom.

M [M-H]⁻ m/z 241.9 / 243.9 F1 Loss of CO₂ (44 Da) M->F1 F2 Loss of Br (79/81 Da) M->F2 N1 [C₇H₃BrNO]⁻ m/z 197.9 / 199.9 F1->N1 N2 [C₈H₃NO₃]⁻ m/z 162.0 F2->N2

Caption: Predicted MS/MS fragmentation pathway.

Part 2: Functional Group Identification

Core Objective: To confirm the presence of the key functional groups: carboxylic acid and benzoxazole.

Rationale: The Speed and Certainty of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an exceptionally powerful tool for identifying functional groups. Molecular bonds vibrate at specific frequencies, and when these frequencies match that of infrared radiation, the radiation is absorbed. This creates a spectrum where absorption bands correspond to specific bond types. For 7-Bromobenzo[d]oxazole-2-carboxylic acid, we expect to see highly characteristic bands for the carboxylic acid and the aromatic heterocyclic system.

Experimental Protocol: Fourier Transform IR (FTIR) with ATR
  • Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if required by the software.

Expected Data & Interpretation

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹)Bond TypeDescription of BandStructural Confirmation
2500-3300O-H (Carboxylic)Very broad and strong, often obscuring C-H stretches.[5][6]Definitive evidence of a hydrogen-bonded carboxylic acid.
~1710-1760C=O (Carboxylic)Strong and sharp.[5][7][8]Confirms the carbonyl of the carboxylic acid.
~1610, ~1470C=C / C=N (Aromatic)Multiple sharp bands of medium intensity.Consistent with the benzoxazole aromatic system.
~1250C-O (Aromatic Ether)Strong band.Supports the C-O-C linkage within the oxazole ring.
< 700C-BrMedium to strong band in the fingerprint region.[1]Suggests the presence of a C-Br bond.

The simultaneous presence of the extremely broad O-H stretch and the strong C=O stretch is unequivocal proof of the carboxylic acid moiety.

Part 3: Unraveling Connectivity - NMR Spectroscopy

Core Objective: To map the precise arrangement of hydrogen and carbon atoms and confirm the substitution pattern.

Rationale: The Definitive Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

  • ¹H NMR maps the proton environments. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the spin-spin coupling (J) reveals which protons are adjacent to each other.

  • ¹³C NMR maps the carbon skeleton, showing the number of unique carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that differentiates carbon types: CH and CH₃ signals appear positive, CH₂ signals are negative, and quaternary carbons (including C=O and C-Br) are absent.

Experimental Protocol: ¹H, ¹³C, and DEPT-135 NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The acidic proton of the carboxylic acid is best observed in DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135 Acquisition: Run the DEPT-135 pulse sequence to differentiate carbon signals.

Expected Data & Interpretation

¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region will display a complex pattern for the three adjacent protons (an ABC spin system). The carboxylic acid proton will be a broad singlet at a very low field.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.5-14.5broad s1HCOOHAcidic proton, exchange-broadened, highly deshielded.[5]
~7.6-8.0m3HAr-H (H-4, H-5, H-6)Aromatic protons on the benzene ring, with complex splitting due to differing coupling constants.

¹³C NMR and DEPT-135 Spectra (100 MHz, DMSO-d₆)

The ¹³C spectrum will show 8 distinct signals, consistent with the molecular formula. The DEPT-135 experiment will confirm the number of protonated carbons.

Predicted δ (ppm)DEPT-135 SignalAssignmentRationale
~160-165AbsentC=O (Carboxylic)Typical range for a carboxylic acid carbon.[9]
~155-160AbsentC-2 (Oxazole)Quaternary carbon of the oxazole ring attached to N and O.
~140-150AbsentC-7a (Bridgehead)Quaternary carbon fused to the benzene ring.
~135-140AbsentC-3a (Bridgehead)Quaternary carbon fused to the benzene ring.
~110-130PositiveC-4, C-5, C-6 (Ar-CH)Three distinct signals for the protonated aromatic carbons.
~105-115AbsentC-7 (C-Br)Quaternary carbon attached to bromine, shifted upfield by the halogen.

The combination of ¹H and ¹³C data confirms the presence of a trisubstituted benzene ring with three adjacent protons, a carboxylic acid, and a brominated carbon, perfectly matching the proposed structure.

cluster_ring Aromatic Proton Connectivity H4 H-4 H5 H-5 H4->H5 J-coupling H6 H-6 H5->H6 J-coupling

Caption: ¹H-¹H spin-spin coupling network.

Conclusion: A Convergent and Self-Validating Workflow

The structural elucidation of 7-Bromobenzo[d]oxazole-2-carboxylic acid is not achieved by any single experiment but by the logical integration of orthogonal analytical techniques. Each method provides a piece of the puzzle, and their collective agreement provides an unshakeable foundation for the final structure.

The workflow begins with HRMS, which authoritatively establishes the correct molecular formula (C₈H₄BrNO₃) and confirms the presence of a single bromine atom via its isotopic signature. IR spectroscopy then provides rapid and definitive evidence for the key functional groups—the carboxylic acid and the aromatic system. Finally, a suite of NMR experiments (¹H, ¹³C, DEPT) meticulously maps the atomic connectivity, confirming the trisubstituted aromatic ring and the precise placement of the bromine atom and fused oxazole ring relative to each other.

This systematic approach ensures the highest degree of scientific integrity, providing the trustworthy and authoritative structural data required for its use in advanced research and development.

cluster_data Experimental Data Compound Unknown Compound (7-Bromobenzo[d]oxazole-2-carboxylic acid) HRMS HRMS Analysis Compound->HRMS IR FTIR Analysis Compound->IR NMR NMR Suite (¹H, ¹³C, DEPT) Compound->NMR Formula Molecular Formula: C₈H₄BrNO₃ Br Isotopic Pattern Confirmed HRMS->Formula Groups Functional Groups: -COOH (broad O-H, C=O) -Benzoxazole ring IR->Groups Connectivity Connectivity: -Trisubstituted benzene ring -3 adjacent Ar-H -Quaternary C-Br NMR->Connectivity Structure Final Validated Structure Formula->Structure Groups->Structure Connectivity->Structure

Caption: Integrated workflow for structure elucidation.

References

  • Spectroscopic, antimicrobial and computational study of novel benzoxazole deriv
  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid | C8H6BrNO3. PubChem.
  • Synthesis, characterization and biological evaluation of benzoxazole deriv
  • Supplementary Inform
  • 7-Bromo-1,3-benzoxazole-2-carboxylic acid CAS NO.944898-67-3. GuideChem.
  • CAS No : 944898-67-3 | Product Name : 7-Bromobenzo[d]oxazole-2-carboxylic Acid.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition.
  • 21.
  • CAS 944898-67-3 | 7-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID. Alchem Pharmtech.
  • 139390-09-3|2-Bromobenzo[d]oxazole-7-carboxylic acid. BLD Pharm.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • mass spectrometry of oxazoles. HETEROCYCLES.
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Chilean Chemical Society.
  • Spectroscopy of Carboxylic Acid Derivatives.
  • molbank. Semantic Scholar.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
  • 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 )..
  • 4-(7-Bromobenzo[d][1][10][11]thiadiazol-4-yl)morpholine. MDPI.

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • 7-Bromobenzo[d]oxazole-2-carboxylic acid (Cas 1352394-84-3). Parchem.
  • 7-Bromobenzo[d]oxazole-2-carboxylic acid. LookChem.
  • 4-Chlorobenzoic Acid | CAS 74-11-3. LGC Standards.
  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 7-Bromobenzo[d]oxazole-2-carboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this molecule. The methodologies and interpretations presented herein are grounded in established principles and authoritative sources to ensure scientific integrity.

Introduction

7-Bromobenzo[d]oxazole-2-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The precise characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming structure, and providing a basis for understanding structure-activity relationships. This guide will delve into the core spectroscopic techniques used to elucidate the structure of 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Figure 1: Structure and atom numbering of 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 7-Bromobenzo[d]oxazole-2-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a benzoxazole derivative is characterized by distinct signals in the aromatic region[1]. The carboxylic acid proton presents a unique, highly deshielded signal.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 7-Bromobenzo[d]oxazole-2-carboxylic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is an excellent choice for carboxylic acids as its polar nature helps in solubilizing the compound and, crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in protic solvents like D₂O[3][4].

  • Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm)[5].

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH10.0 - 13.0broad singlet-
H4~ 7.8 - 8.2doublet~ 8.0
H5~ 7.3 - 7.6triplet~ 8.0
H6~ 7.6 - 7.9doublet~ 8.0

Interpretation and Expertise:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the anisotropic effect of the carbonyl group and its acidic nature. It typically appears as a very broad singlet in the 10-13 ppm region[6][7][8]. Its broadness is a result of hydrogen bonding and chemical exchange. This signal would disappear upon the addition of a drop of D₂O, confirming its identity as an exchangeable proton.

  • Aromatic Protons (H4, H5, H6): The protons on the benzene ring will exhibit a characteristic splitting pattern. The bromine atom at position 7 will influence the electronic environment of the neighboring protons. H6 will likely be the most deshielded of the aromatic protons due to the anisotropic effect of the bromine atom. The expected coupling constants are typical for ortho-coupling in a benzene ring.

G cluster_workflow ¹H NMR Workflow SamplePrep Sample Preparation (5-10 mg in DMSO-d6) DataAcq Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcq Insert Sample Processing Data Processing (Fourier Transform, Phasing) DataAcq->Processing FID Signal Analysis Spectral Analysis (Chemical Shifts, Coupling) Processing->Analysis ¹H NMR Spectrum Structure Structure Confirmation Analysis->Structure

Figure 2: ¹H NMR experimental and analysis workflow.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is typically recorded on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer)[5]. A proton-decoupled sequence is generally used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)
COOH165 - 175
C2155 - 165
C3a130 - 140
C4110 - 125
C5120 - 130
C6120 - 130
C7110 - 120 (C-Br)
C7a140 - 150

Interpretation and Expertise:

  • Carbonyl Carbon (COOH): The carboxylic acid carbonyl carbon is highly deshielded and appears in the 165-185 ppm region[4].

  • Benzoxazole Carbons: The carbons of the benzoxazole ring system resonate in the aromatic region (110-160 ppm)[4]. The carbon directly attached to the bromine (C7) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C2, C3a, C7a) can be identified by their lower intensity in a standard proton-decoupled spectrum or by using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a relatively small molecule like 7-Bromobenzo[d]oxazole-2-carboxylic acid, electrospray ionization (ESI) is a suitable soft ionization technique[9][10][11].

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI mass spectrometer.

  • Data Acquisition: Acquire the spectrum in negative ion mode.

  • Rationale for Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ ion.

Expected Mass Spectrometry Data:

IonExpected m/z
[M-H]⁻240.9 / 242.9

Interpretation and Expertise:

  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for any bromine-containing fragment[1]. This provides a definitive confirmation of the presence of one bromine atom in the molecule.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. The loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for carboxylic acids.

G Molecule 7-Bromobenzo[d]oxazole-2-carboxylic acid (M) Ionization Electrospray Ionization (ESI) Negative Mode Molecule->Ionization M_H [M-H]⁻ m/z 240.9 / 242.9 Ionization->M_H Fragmentation Fragmentation M_H->Fragmentation Fragment Loss of CO₂ m/z 196.9 / 198.9 Fragmentation->Fragment

Figure 3: Logical flow of mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Data:

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1710 - 1760Strong, Sharp
C=N (Oxazole)1600 - 1680Medium
C=C (Aromatic)1450 - 1600Medium to Weak
C-O1210 - 1320Strong
C-Br600 - 800Medium

Interpretation and Expertise:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching absorption in the 2500-3300 cm⁻¹ region, which is due to strong hydrogen bonding[6][12][13].

  • C=O Stretch: A strong, sharp absorption band for the carbonyl group is expected between 1710 and 1760 cm⁻¹[12][14][15]. Its exact position can be influenced by conjugation and hydrogen bonding.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including the C-O stretch and the C-Br stretch[1].

Conclusion

The comprehensive spectroscopic analysis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, utilizing NMR, MS, and IR techniques, provides a self-validating system for its structural confirmation. The expected data, grounded in the principles of spectroscopy and comparison with related structures, offer a robust framework for researchers in the field. The causality behind the experimental choices, such as solvent selection in NMR and ionization mode in MS, is critical for obtaining high-quality, interpretable data. This guide serves as a foundational reference for the characterization of this and similar benzoxazole derivatives, facilitating further research and development.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Institutes of Health. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (n.d.). Oxford Academic. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LC-MS. [Link]

  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. (n.d.). TARA, Trinity College Dublin. [Link]

  • Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF. (n.d.). ResearchGate. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). National Institutes of Health. [Link]

  • Carboxylic Acids. (n.d.). University of Calgary. [Link]

  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. (2023, April 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. [Link]

  • Electronic Supplementary Material (ESI) for RSC Advances. (n.d.). The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. [Link]

  • Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. (n.d.). ACS Publications. [Link]

  • Supporting Information. (n.d.). ACS Publications. [Link]

  • Carboxylic acid NMR. (n.d.). Chemistry. [Link]

  • CAS No : 944898-67-3 | Product Name : 7-Bromobenzo[d]oxazole-2-carboxylic Acid. (n.d.). Pharmaffiliates. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). LibreTexts. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). OpenStax. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • mass spectrometry of oxazoles. (n.d.). HETEROCYCLES. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (n.d.). European Journal of Chemistry. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). National Institutes of Health. [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. [Link]

  • molbank. (2021, April 13). Semantic Scholar. [Link]

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Foundational

An In-depth Technical Guide to 7-Bromobenzo[d]oxazole-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Date: January 6, 2026 Abstract 7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic building block o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Date: January 6, 2026

Abstract

7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid benzoxazole core, substituted with a bromine atom and a carboxylic acid, provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental properties, a detailed plausible synthesis protocol, and discusses its role as a strategic intermediate in the development of novel pharmaceutical agents. The information presented herein is intended to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their scientific endeavors.

Core Molecular Attributes

7-Bromobenzo[d]oxazole-2-carboxylic acid is a structurally well-defined organic molecule. The presence of the bromine atom and the carboxylic acid group at specific positions on the benzoxazole scaffold are key to its utility in chemical synthesis, allowing for a range of subsequent chemical modifications.

Molecular Formula and Weight

The fundamental chemical identity of this compound is established by its molecular formula and weight.

  • Molecular Formula: C₈H₄BrNO₃[1]

  • Molecular Weight: 242.03 g/mol [1]

Chemical Structure

The structure consists of a fused benzene and oxazole ring system, with a bromine atom at position 7 and a carboxylic acid at position 2.

Figure 1: 2D Chemical Structure of 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Key Physicochemical Properties

A summary of the key identifiers and properties of 7-Bromobenzo[d]oxazole-2-carboxylic acid is provided in the table below for quick reference.

PropertyValueSource(s)
CAS Number 944898-67-3[1]
Molecular Formula C₈H₄BrNO₃[1]
Molecular Weight 242.03 g/mol [1]
Appearance Off-white to light yellow powderCommercial supplier data

Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid

The proposed synthesis involves a two-step process starting from the commercially available 2-amino-6-bromophenol.

Proposed Synthetic Pathway

The logical synthetic approach involves the reaction of 2-amino-6-bromophenol with an oxalic acid monoester mono-chloride, followed by acid-catalyzed cyclization and subsequent ester hydrolysis.

Synthesis_Pathway Precursor 2-Amino-6-bromophenol Intermediate Ethyl 2-((3-bromo-2-hydroxyphenyl)amino)-2-oxoacetate Precursor->Intermediate Ethyl oxalyl chloride, Pyridine, DCM, 0°C to rt Ester Ethyl 7-bromobenzo[d]oxazole-2-carboxylate Intermediate->Ester Acetic Acid, Reflux FinalProduct 7-Bromobenzo[d]oxazole-2-carboxylic acid Ester->FinalProduct 1. LiOH, THF/H₂O 2. HCl (aq) Applications Start 7-Bromobenzo[d]oxazole-2-carboxylic acid Amide Amide Derivatives Start->Amide Amide Coupling (e.g., HATU, EDC) Ester Ester Derivatives Start->Ester Esterification (e.g., Fischer, Mitsunobu) Coupling Cross-Coupling Products (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Pd-catalyzed Cross-Coupling Bioactive Bioactive Molecules Amide->Bioactive Ester->Bioactive Coupling->Bioactive

Sources

Exploratory

Introduction: The Critical Role of Solubility in Drug Discovery and Development

An In-Depth Technical Guide to the Solubility of 7-Bromobenzo[d]oxazole-2-carboxylic Acid in Organic Solvents In the landscape of modern medicinal chemistry and drug development, the journey from a promising molecular en...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 7-Bromobenzo[d]oxazole-2-carboxylic Acid in Organic Solvents

In the landscape of modern medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization and optimization of a compound's physicochemical properties, with solubility chief among them. For a molecule like 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research, understanding its solubility profile in various organic solvents is not merely an academic exercise. It is a critical determinant of its utility in a range of applications, from synthetic route optimization and purification to formulation development and ADME (absorption, distribution, metabolism, and excretion) profiling.

This technical guide provides a comprehensive overview of the solubility of 7-Bromobenzo[d]oxazole-2-carboxylic acid. We will delve into the theoretical principles that govern its solubility, present a qualitative assessment based on its molecular structure, and provide a detailed, field-proven protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions and accelerate their research endeavors.

Physicochemical Properties of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

A thorough understanding of a compound's physicochemical properties is the bedrock upon which any solubility investigation is built. For 7-Bromobenzo[d]oxazole-2-carboxylic acid, the following properties are of particular importance:

PropertyValueSource
Molecular Formula C₈H₄BrNO₃[1][2]
Molecular Weight 242.03 g/mol [1][2]
Structure A benzoxazole core with a bromine atom at the 7-position and a carboxylic acid at the 2-position.[3]
Predicted XLogP3 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Predicted pKa -1.47 ± 0.30 (for the ester)[4]

The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxazole ring and the carbonyl oxygen) suggests that this molecule can participate in hydrogen bonding, a key factor influencing solubility in protic solvents. The predicted XLogP3 of 2.3 indicates a degree of lipophilicity, suggesting that it will not be freely soluble in water but will likely have appreciable solubility in certain organic solvents. The carboxylic acid moiety is a strong acidic functional group, which will dominate its solubility behavior in acidic and basic media.[5]

Theoretical Framework for Solubility: A Predictive Analysis

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The polarity of both the solute (7-Bromobenzo[d]oxazole-2-carboxylic acid) and the solvent is the primary determinant of miscibility.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors. Given that 7-Bromobenzo[d]oxazole-2-carboxylic acid also possesses these capabilities, a moderate to good solubility in polar protic solvents can be anticipated. The carboxylic acid group, in particular, will readily interact with alcohols.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents can accept hydrogen bonds but do not donate them. The strong dipole moments of solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at solvating polar molecules. It is predicted that 7-Bromobenzo[d]oxazole-2-carboxylic acid will exhibit good to excellent solubility in these solvents, particularly DMSO and DMF, which are often the solvents of choice for challenging-to-dissolve drug candidates.

Nonpolar Solvents (e.g., Hexane, Toluene)

Due to the significant polarity imparted by the carboxylic acid and the benzoxazole ring system, it is highly probable that 7-Bromobenzo[d]oxazole-2-carboxylic acid will have very poor solubility in nonpolar solvents. The energy required to break the intermolecular forces between the solute molecules would not be sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.

The Impact of the Carboxylic Acid Group

The presence of a carboxylic acid functional group is a dominant factor in the solubility profile of this molecule. Carboxylic acids are known to form strong hydrogen-bonded dimers in the solid state and in nonpolar solvents, which can reduce their solubility.[6] Conversely, in basic organic solvents or in the presence of a base, the carboxylic acid can be deprotonated to form a carboxylate salt, which is significantly more polar and will exhibit enhanced solubility in polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To move beyond predictive analysis, a robust and reproducible experimental protocol is essential. The following method outlines a standard procedure for determining the equilibrium solubility of 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Materials and Equipment
  • 7-Bromobenzo[d]oxazole-2-carboxylic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, hexane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 7-Bromobenzo[d]oxazole-2-carboxylic acid into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the desired organic solvent to each vial.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is crucial to establish that the concentration of the dissolved solid does not change with further agitation time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 7-Bromobenzo[d]oxazole-2-carboxylic acid of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solution by a validated analytical method, typically HPLC.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of 7-Bromobenzo[d]oxazole-2-carboxylic acid in the filtered sample by interpolating its response from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis weigh Weigh excess solid add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature add_solvent->shake settle Allow solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm filter withdraw->filter hplc Analyze by HPLC filter->hplc standards Prepare standard solutions standards->hplc calculate Calculate concentration hplc->calculate report report calculate->report Report solubility (mg/mL)

Caption: Workflow for quantitative solubility determination.

Safety and Handling

Conclusion and Future Perspectives

While quantitative solubility data for 7-Bromobenzo[d]oxazole-2-carboxylic acid in a range of organic solvents is not yet published in the public domain, a strong predictive framework can be established based on its physicochemical properties. The presence of a carboxylic acid and a polar heterocyclic core suggests a favorable solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol. Conversely, poor solubility is expected in nonpolar solvents.

The experimental protocol detailed in this guide provides a robust methodology for researchers to quantitatively determine the solubility of this compound in their solvents of interest. The generation of such empirical data will be invaluable for the scientific community, aiding in the advancement of research projects that utilize 7-Bromobenzo[d]oxazole-2-carboxylic acid as a key building block or a potential therapeutic agent.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Bromobenzo[d]oxazole-2-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

  • LookChem. (n.d.). 7-Bromobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Acidity and pKa of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the acidity and pKa of 7-Bromobenzo[d]oxazole-2-carboxylic acid. As a Senior Application Scientist, the followin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the acidity and pKa of 7-Bromobenzo[d]oxazole-2-carboxylic acid. As a Senior Application Scientist, the following sections synthesize theoretical principles with actionable experimental and computational protocols, offering a robust framework for the characterization of this and similar heterocyclic carboxylic acids.

Introduction: The Significance of pKa in Drug Discovery

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It dictates the extent of ionization of a molecule at a given pH, which in turn governs fundamental properties such as solubility, lipophilicity, membrane permeability, and protein binding.[1] For a molecule like 7-Bromobenzo[d]oxazole-2-carboxylic acid, understanding its pKa is paramount for predicting its behavior in physiological environments (e.g., the gastrointestinal tract and bloodstream, where pH varies), thereby informing formulation strategies and anticipating its absorption, distribution, metabolism, and excretion (ADME) profile.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] The introduction of a carboxylic acid moiety and a bromine substituent creates a unique electronic environment that directly influences the acidity of the molecule. This guide will explore this influence from both a theoretical and practical standpoint.

Theoretical Underpinnings of Acidity

The acidity of 7-Bromobenzo[d]oxazole-2-carboxylic acid is determined by the stability of its conjugate base, the 7-bromobenzo[d]oxazole-2-carboxylate anion. The presence of electron-withdrawing groups on the aromatic ring system will delocalize the negative charge on the carboxylate, stabilizing the anion and thereby increasing the acidity (i.e., lowering the pKa).[4][5][6]

Structural Features and Electronic Effects

Let's dissect the structure to predict its acidity relative to benzoic acid (pKa ≈ 4.2).

  • Carboxylic Acid Group: This is the primary acidic functional group.[7]

  • Benzoxazole Ring System: The fused oxazole ring is an electron-withdrawing group due to the presence of two electronegative heteroatoms (nitrogen and oxygen). This effect will increase the acidity of the carboxylic acid compared to a simple benzoic acid.

  • Bromo Substituent: Bromine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This will further stabilize the conjugate base and increase the acidity.[5][6]

Considering these factors, it is anticipated that the pKa of 7-Bromobenzo[d]oxazole-2-carboxylic acid will be significantly lower than that of benzoic acid.

Below is a diagram illustrating the dissociation equilibrium of 7-Bromobenzo[d]oxazole-2-carboxylic acid.

G cluster_0 Dissociation Equilibrium HA 7-Bromobenzo[d]oxazole-2-carboxylic acid (HA) A_minus 7-Bromobenzo[d]oxazole-2-carboxylate (A⁻) HA->A_minus plus + H_plus H⁺

Caption: Dissociation of 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Experimental Determination of pKa

Several robust methods are available for the experimental determination of pKa. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[8][9]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.[9][10][11] The pKa is determined from the inflection point of the resulting titration curve.[8][11][12]

  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of 7-Bromobenzo[d]oxazole-2-carboxylic acid in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low).[10][11]

    • Titrant: Prepare a standardized 0.1 M NaOH solution.[10][11]

    • Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[10]

  • Instrumentation Setup:

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[10]

    • Use a magnetic stirrer to ensure homogeneity of the solution.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a beaker.[11]

    • Add the ionic strength adjuster.

    • If necessary, adjust the initial pH of the solution to ~1.8-2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[10][11]

    • Immerse the calibrated pH electrode in the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~12-12.5.[10][11]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12] This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve.

The following diagram illustrates the workflow for pKa determination by potentiometric titration.

G cluster_workflow Potentiometric Titration Workflow prep Prepare Analyte, Titrant, & Ionic Strength Solutions calibrate Calibrate pH Meter prep->calibrate setup Set up Titration Vessel (Analyte, Stirrer, Electrode) calibrate->setup titrate Titrate with NaOH, Recording pH vs. Volume setup->titrate plot Plot pH vs. Volume of Titrant titrate->plot analyze Determine Equivalence Point & Half-Equivalence Point plot->analyze pKa pKa = pH at Half-Equivalence Point analyze->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds with low solubility or when only small amounts of sample are available.[9] It relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.[1][13][14]

  • Preparation of Solutions:

    • Stock Solution: Prepare a concentrated stock solution of 7-Bromobenzo[d]oxazole-2-carboxylic acid in a suitable organic solvent (e.g., DMSO or methanol).

    • Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 7).

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer. A 96-well plate reader can be used for higher throughput.[14][15]

  • Measurement Procedure:

    • Add a small, constant amount of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (typically 0.1-1.0 AU).

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the analyte in each buffer solution.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes most significantly with pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[8][13]

Computational pKa Prediction

In silico methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting pKa values.[16][17][18][19] These methods calculate the Gibbs free energy change of the dissociation reaction in a simulated aqueous environment.

General Computational Workflow:
  • Structure Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of 7-Bromobenzo[d]oxazole-2-carboxylic acid are geometrically optimized using a suitable DFT functional (e.g., B3LYP or CAM-B3LYP) and basis set (e.g., 6-311G+(d,p)).[16][17]

  • Solvation Modeling: A continuum solvation model (e.g., SMD or PCM) is applied to account for the effect of the aqueous solvent.[17][19]

  • Free Energy Calculation: The Gibbs free energies of the optimized structures in the solvated state are calculated.

  • pKa Calculation: The pKa is then calculated from the difference in free energy between the acid and its conjugate base, using a thermodynamic cycle.

This computational approach can provide a reliable estimate of the pKa before undertaking experimental work and can offer insights into the electronic factors influencing acidity.[20]

Summary of Expected Acidity and Data

Based on the theoretical analysis, the pKa of 7-Bromobenzo[d]oxazole-2-carboxylic acid is expected to be lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.2). The combined electron-withdrawing effects of the benzoxazole ring and the 7-bromo substituent will significantly stabilize the carboxylate anion.

Compound Structure Key Substituents Expected pKa Range Rationale
Benzoic AcidC₆H₅COOH-H~4.2Reference compound.
7-Bromobenzo[d]oxazole-2-carboxylic AcidC₈H₄BrNO₃-Br, Benzoxazole< 4.2Strong electron-withdrawing effects from both the bromo group and the benzoxazole ring system increase acidity.[4][5][6]

Conclusion

This guide has provided a comprehensive overview of the acidity and pKa of 7-Bromobenzo[d]oxazole-2-carboxylic acid. By integrating theoretical principles with detailed experimental and computational methodologies, researchers and drug development professionals are equipped with the necessary tools to accurately characterize this important molecule. A thorough understanding of its pKa is a foundational step in harnessing the therapeutic potential of this and related benzoxazole derivatives.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
  • Babic, S., et al. (2007).
  • Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH. Available from: [Link]

  • van der Meulen, F. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2021). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. Available from: [Link]

  • University of Toronto. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Available from: [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa benzoic acid. Available from: [Link]

  • ResearchGate. (2019). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Available from: [Link]

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Exploratory

A Technical Guide to the Biological Potential of Brominated Benzoxazoles

Abstract The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar, and lip...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar, and lipophilic nature allows for effective interaction with a diverse range of biological targets. The strategic incorporation of halogen atoms, particularly bromine, onto this scaffold has emerged as a powerful tool for modulating and enhancing biological activity. Bromination can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby fine-tuning its interaction with protein targets.[3][4] This guide provides an in-depth exploration of the biological activities of brominated benzoxazoles, focusing on their antimicrobial and anticancer potential. We will delve into their mechanisms of action, present quantitative data, and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Antimicrobial Activity: A Renewed Offensive Against Resistance

The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action.[1][3][5] Brominated benzoxazoles have shown considerable promise in this arena, exhibiting a broad spectrum of activity against both bacteria and fungi.

Spectrum of Activity

Numerous studies have documented the efficacy of brominated benzoxazoles against a range of pathogenic microbes. These compounds often demonstrate potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and in some cases, against Gram-negative bacteria like Escherichia coli.[1][3][6][7] Furthermore, significant antifungal activity, particularly against Candida albicans, has been reported for several derivatives.[1][5][6][8][9] The introduction of a bromine atom can lead to a significant enhancement of antimicrobial potency compared to non-halogenated analogues.

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
NBBPA 2-(2-bromophenyl)S. aureus64[3]
NBBPA 2-(2-bromophenyl)E. faecalis (resistant)32[5]
Compound 1f 2-(4'-bromophenyl)-6-nitroC. albicans-[10]
Various Bromine at position 7B. subtilisVaries[6]

Table 1: Representative Minimum Inhibitory Concentration (MIC) data for selected brominated benzoxazoles.

Proposed Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism by which many benzoxazole derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase (GyrB), a type II topoisomerase.[3][4][7] This enzyme is crucial for bacterial DNA replication, recombination, and repair, making it an excellent target for antibiotics. The brominated benzoxazole molecule is proposed to bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function of introducing negative supercoils into the DNA. This disruption of DNA topology ultimately leads to bacterial cell death. The bromine atom can enhance this interaction through favorable halogen bonding and by increasing the compound's ability to penetrate the bacterial cell wall.[4]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Cell_Death Cell Death Relaxed_DNA->Cell_Death Replication Blocked Brominated_Benzoxazole Brominated Benzoxazole Brominated_Benzoxazole->DNA_Gyrase INHIBITS (Binds to GyrB) ATP ATP ATP->DNA_Gyrase Energy Source

Caption: Inhibition of bacterial DNA gyrase by a brominated benzoxazole.

Experimental Protocol: Synthesis of a Brominated Benzoxazole

This protocol describes a general method for the synthesis of a 2-(bromophenyl)benzoxazole derivative via condensation.[3]

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • 2-Bromobenzoic acid

  • Polyphosphoric acid (PPA)

  • 10 M Sodium hydroxide (NaOH) solution

  • Benzene

  • Anhydrous sodium sulfate

  • Ethanol

  • Activated charcoal

  • Round-bottom flask, heating mantle with magnetic stirrer, condenser, separatory funnel, Büchner funnel, filter paper.

Procedure:

  • Combine 0.01 mol of 2,4-diaminophenol dihydrochloride and 0.01 mol of 2-bromobenzoic acid in a round-bottom flask.

  • Add 12.5 g of polyphosphoric acid (PPA) to the flask.

  • Heat the mixture to 200°C with constant stirring for 4 hours. The PPA acts as both a solvent and a dehydrating agent to facilitate the cyclization.

  • After cooling, carefully pour the reaction mixture into an ice-water mixture. This quenches the reaction and precipitates the product.

  • Neutralize the solution with an excess of 10 M NaOH solution. The product may dissolve and re-precipitate.

  • Extract the aqueous mixture with benzene (or another suitable organic solvent like ethyl acetate) three times using a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • For purification, boil the crude residue with 200 mg of activated charcoal in ethanol to remove colored impurities.

  • Filter the hot solution and allow it to cool to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry.

  • Characterize the final product using IR, NMR, and Mass Spectrometry.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[1][3]

Materials:

  • Synthesized brominated benzoxazole compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Standard antibiotic (e.g., Ofloxacin)

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). The standard antibiotic is prepared similarly.

  • Bacterial Inoculum Preparation: Inoculate a few colonies of the test bacterium into MHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well and mix thoroughly.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Prepare a positive control (MHB + inoculum, no compound) and a negative control (MHB only). A solvent control (MHB + inoculum + DMSO at the highest concentration used) should also be included.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting Malignant Cell Proliferation

The benzoxazole scaffold is a frequent feature in molecules designed as anticancer agents.[1][6] The addition of bromine can enhance cytotoxicity, improve selectivity, and alter the mechanism of action, making these derivatives a fertile ground for oncological research.

Cytotoxic Profile

Brominated benzoxazoles have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines, including those from breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.[11][1][6][12] The natural product UK-1, a bis(benzoxazole), exhibits potent anticancer activity with IC50 values as low as 20 nM in leukemia cell lines.[13] Synthetic analogues, such as 2-(4'-bromophenyl)-6-nitrobenzoxazole, have also been identified as potent cytotoxic agents.[10]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
UK-1 Analogue 2-(4'-bromophenyl)Leukemia (CCRF-CEM)~0.05[13]
Compound 1f 2-(4'-bromophenyl)-6-nitro--[10]
Compound 26 VariesHCT116 (Colorectal)1.96[1]
Compound 17 VariesMCF-7 (Breast)11.18[11]

Table 2: Representative 50% Inhibitory Concentration (IC50) values for selected brominated benzoxazoles.

Proposed Mechanism of Action: Topoisomerase Inhibition

A key mechanism underlying the anticancer activity of many benzoxazoles is the inhibition of human DNA topoisomerases I and II.[3][10][14][15] These enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting these enzymes, the compounds introduce persistent DNA strand breaks, which trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death). 2-(4'-bromophenyl)-6-nitrobenzoxazole, for example, was found to be a potent inhibitor of human Topoisomerase IIα.[10] The bulky, electron-withdrawing bromine atom can contribute to the binding affinity and inhibitory potential of the molecule within the enzyme-DNA complex.

Topoisomerase_Inhibition cluster_cancer_cell Cancer Cell Nucleus DNA_Replication DNA Replication & Transcription Topoisomerase Topoisomerase I/II DNA_Replication->Topoisomerase Creates Supercoils DNA_Breaks Transient DNA Strand Breaks Topoisomerase->DNA_Breaks Resolves Supercoils via Permanent_Breaks Permanent DNA Strand Breaks Topoisomerase->Permanent_Breaks Religation DNA Religation DNA_Breaks->Religation Normal Process Brominated_Benzoxazole Brominated Benzoxazole Brominated_Benzoxazole->Topoisomerase INHIBITS Religation Apoptosis Apoptosis Permanent_Breaks->Apoptosis Triggers

Caption: Topoisomerase inhibition by brominated benzoxazoles leading to apoptosis.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (brominated benzoxazole) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Sterile 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest cultured cells using trypsin-EDTA, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Emerging Therapeutic Arenas

Beyond their well-documented antimicrobial and anticancer effects, brominated benzoxazoles are being investigated for a range of other biological activities.

  • Anti-inflammatory Activity: Some benzoxazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[16] Bromination could enhance the selectivity for COX-2 over COX-1, potentially leading to agents with reduced gastrointestinal side effects.[16]

  • Neuroprotective Effects: The benzoxazole scaffold is being investigated for its potential in treating neurodegenerative disorders.[14] Mechanisms may include antioxidant activity, scavenging of reactive oxygen species, and modulation of pathways related to excitotoxicity.[17][18] The neuroprotective effects of certain benzofuran derivatives, which are structurally related, suggest that brominated benzoxazoles could be promising candidates for further study in this area.[17]

  • Enzyme Inhibition: The ability of these compounds to target specific enzymes extends to other areas. For instance, benzoxaboroles, which are related structures, have been designed as potent inhibitors of bacterial β-lactamases, enzymes that confer resistance to penicillin-like antibiotics.[19] This highlights the versatility of the core structure for designing targeted enzyme inhibitors.

Caption: A generalized workflow for the discovery and development of bioactive benzoxazoles.

Conclusion and Future Directions

Brominated benzoxazoles represent a highly versatile and potent class of biologically active molecules. The strategic incorporation of bromine significantly influences their pharmacological profile, often enhancing their efficacy as antimicrobial and anticancer agents. The proposed mechanisms, primarily revolving around the inhibition of essential enzymes like DNA gyrase and topoisomerases, provide a solid foundation for rational drug design.

Future research should focus on comprehensive Structure-Activity Relationship (SAR) studies to delineate the precise roles of the bromine atom's position and the nature of other substituents on the benzoxazole ring. Optimizing these lead compounds to improve potency, selectivity, and pharmacokinetic properties will be crucial. Ultimately, advancing the most promising candidates to in vivo animal models will be necessary to validate their therapeutic potential for clinical applications. The continued exploration of this chemical space holds great promise for the development of next-generation therapeutics to combat infectious diseases and cancer.

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Foundational

Role of the benzoxazole scaffold in pharmacologically active molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, stands as a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a diverse array of biological targets through various noncovalent interactions.[3] This inherent bioactivity has cemented its status as a "privileged scaffold," leading to its incorporation into a multitude of pharmacologically active molecules. These molecules exhibit a wide spectrum of therapeutic effects, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][4][5] This guide provides a comprehensive technical overview of the benzoxazole core, detailing its role in pharmacology, elucidating structure-activity relationships, presenting synthetic methodologies, and highlighting its presence in clinically approved therapeutics.

Introduction: The Physicochemical Appeal of the Benzoxazole Core

The benzoxazole moiety, with the chemical formula C₇H₅NO, is an aromatic heterocyclic compound whose utility in drug design is rooted in its distinct physicochemical properties.[1] Its planarity and aromaticity facilitate crucial π-π stacking interactions with aromatic residues in protein binding sites. Furthermore, the nitrogen and oxygen atoms within the oxazole ring act as hydrogen bond acceptors, enhancing binding affinity and specificity to biological targets.[3]

These structural features contribute to the scaffold's ability to mimic or interact with biological structures, such as the nucleic acid bases guanine and adenine, allowing for effective engagement with the biopolymers of living systems.[2][6] This bioisosteric relationship is a key reason for the broad biological activities observed in benzoxazole derivatives.[2][6] The scaffold's relative stability and the potential for substitution at multiple positions on both the benzene and oxazole rings provide medicinal chemists with a robust framework for optimizing pharmacokinetic and pharmacodynamic properties.

A Spectrum of Pharmacological Activities

Modifications to the benzoxazole nucleus have yielded compounds with a remarkable diversity of therapeutic applications.[1] Researchers have successfully developed derivatives targeting a wide range of diseases, underscoring the scaffold's versatility.

Anticancer Activity

The benzoxazole scaffold is a prominent feature in the design of novel anticancer agents.[6][7][8] Derivatives have been shown to exert cytotoxic effects against various human cancer cell lines, including breast, lung, and colon cancer, through multiple mechanisms of action.[5][6][9]

  • Kinase Inhibition: A primary strategy in modern oncology is the inhibition of protein kinases that are overexpressed or hyperactive in cancer cells.[5] Benzoxazole derivatives have been developed as potent inhibitors of several key kinases involved in tumor growth, angiogenesis, and metastasis, such as:

    • Tyrosine Kinases: Certain benzoxazole-N-heterocyclic hybrids are effective inhibitors of protein tyrosine kinases, which are critical enzymes that trigger cancer cell growth.[10]

    • VEGFR-2 and c-Met: Dual inhibitors targeting both VEGFR-2 and c-Met, crucial for angiogenesis and metastasis, have been designed using a piperidinyl-based benzoxazole core.[11]

    • MEK 1/2: Novel benzoxazole compounds have been developed as highly potent and selective inhibitors of MEK 1/2, a key component of the RAS/RAF signaling pathway frequently mutated in malignancies.[12]

    • Aurora B Kinase: Analogs have been specifically designed to inhibit Aurora B kinase, a protein essential for cell division.[13]

  • Topoisomerase Inhibition: Some benzoxazole compounds function as topoisomerase inhibitors, disrupting DNA replication in cancer cells.[5]

  • Apoptosis Induction: Studies have demonstrated that certain derivatives can induce programmed cell death (apoptosis) in cancer cells, often through the inhibition of critical signaling pathways.[10]

Below is a simplified diagram illustrating the role of a benzoxazole-based kinase inhibitor in blocking a cancer cell signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS Receptor->RAS Activates GF Growth Factor GF->Receptor Binds Drug Benzoxazole-based Kinase Inhibitor MEK MEK Drug->MEK Inhibits (e.g., KZ-001) RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene

Caption: Inhibition of the MAPK/ERK pathway by a benzoxazole-based MEK inhibitor.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15][16] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

For instance, studies have shown that certain benzoxazole compounds are particularly effective against Staphylococcus aureus isolates.[15][17] In the realm of antifungal agents, derivatives have shown potent activity against yeasts like Candida albicans and filamentous fungi such as Aspergillus niger.[16][18] The structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring, particularly with electron-withdrawing groups like chlorine, can enhance antifungal efficacy.[18]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of benzoxazole-containing molecules have been well-documented.[1] Some derivatives act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of the inflammatory cascade.[1] This dual-inhibition profile is a desirable characteristic for anti-inflammatory drugs. Additionally, certain compounds have exhibited notable analgesic (pain-relieving) effects in preclinical models.[1]

Activity in Neurodegenerative Diseases

Emerging research highlights the potential of benzoxazole derivatives in treating neurodegenerative disorders like Alzheimer's disease.[5][19][20] The scaffold is being explored for its ability to inhibit key enzymes implicated in the disease's pathology, such as acetylcholinesterase (AChE).[19][21] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a common therapeutic strategy for Alzheimer's. Molecular docking studies have shown that benzoxazole derivatives can effectively bind to the active site of AChE.[21][22]

Synthesis Strategies and Methodologies

The synthesis of the benzoxazole core is versatile, with several well-established methods. The most common approach involves the condensation of an o-aminophenol with a one-carbon electrophile, followed by cyclization.[23]

Core Synthetic Methodologies
  • From Carboxylic Acids: The direct condensation of o-aminophenol with various carboxylic acids is a fundamental method.[23] This reaction is typically performed at high temperatures, often using a catalyst and dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization.[23][24]

  • From Aldehydes: This two-step process involves the initial formation of a Schiff base (imine) between o-aminophenol and an aldehyde, followed by an oxidative cyclization to yield the 2-substituted benzoxazole.[23] Various catalysts, including metal complexes and ionic liquids, have been employed to improve yields and reaction conditions.[25]

  • From Acyl Chlorides: Acyl chlorides provide a more reactive alternative to carboxylic acids, allowing the reaction to proceed under milder conditions. The initial acylation of the amino group is followed by intramolecular cyclization.[23]

  • Other Methods: Numerous other reagents can be used, including orthoesters, isothiocyanates, and cyanating agents, providing access to a wide variety of substituted benzoxazoles.[23][25] Modern approaches often utilize microwave assistance or green catalysts to create more efficient and environmentally friendly protocols.[25]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 o-Aminophenol Condense Condensation & Cyclization R1->Condense R2 Carboxylic Acid (R-COOH) R2->Condense P1 2-Substituted Benzoxazole Condense->P1 Heat, Catalyst (e.g., PPA)

Caption: General workflow for the synthesis of benzoxazoles from o-aminophenols.

Example Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

This protocol describes a standard method for synthesizing a 2-substituted benzoxazole using o-aminophenol and benzoic acid with polyphosphoric acid (PPA) as the catalyst and solvent.[23][24]

Materials:

  • o-Aminophenol

  • Benzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-aminophenol (1 equivalent) and benzoic acid (1.1 equivalents).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the reactants). The PPA acts as both the solvent and the dehydrating catalyst.

  • Heating: Heat the reaction mixture to 150-180°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the viscous mixture into a beaker of ice water with vigorous stirring to hydrolyze the PPA and precipitate the product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a 10% sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[23]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[23]

  • Isolation: Concentrate the organic solvent under reduced pressure to yield the crude 2-phenylbenzoxazole. The crude product can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is critical for optimizing the potency and selectivity of benzoxazole-based drug candidates.[26][27]

  • Substitution at C2: The C2 position of the oxazole ring is the most common site for substitution. The nature of the substituent at this position dramatically influences the molecule's biological activity. Aromatic or heteroaromatic rings at C2 are often crucial for anticancer and antimicrobial activities, likely due to their ability to engage in π-stacking or hydrophobic interactions within the target's binding pocket.

  • Substitution on the Benzene Ring: Modifications on the fused benzene ring (positions C4, C5, C6, and C7) are used to fine-tune the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[28]

    • For example, introducing electron-withdrawing groups like halogens or nitro groups can enhance antimicrobial or anticancer potency.[18]

    • Adding groups like n-methylpiperazine at the C6 position has been shown to increase solubility.[6]

  • Benzoxazolone Derivatives: The benzoxazolone core, a related structure, has been a key scaffold for developing ligands for the 18 kDa translocator protein (TSPO), which are being investigated for anxiolytic effects.[26] SAR studies on these compounds focus on substituents at the amide part and the C5 position to optimize binding affinity and pharmacokinetic properties.[26]

Benzoxazole-Containing Drugs: From Bench to Bedside

The therapeutic relevance of the benzoxazole scaffold is validated by its presence in several FDA-approved drugs and numerous candidates in clinical development.[23][29][30]

Drug NameTherapeutic ClassMechanism of Action (Simplified)
Tafamidis Transthyretin StabilizerBinds to and stabilizes the transthyretin (TTR) protein, preventing the formation of amyloid fibrils associated with certain types of amyloidosis.[31]
Benoxaprofen Anti-inflammatory (NSAID)Inhibits cyclooxygenase (COX) enzymes, reducing the production of inflammatory prostaglandins.[29]
Chlorzoxazone Muscle RelaxantActs on the spinal cord and subcortical areas of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm.[32]
Flunoxaprofen Anti-inflammatory (NSAID)An NSAID that inhibits prostaglandin synthesis.[31]

These examples demonstrate the successful translation of benzoxazole-based medicinal chemistry research into clinically effective treatments for a range of conditions.

Future Perspectives and Conclusion

The benzoxazole scaffold continues to be a highly attractive and fruitful starting point for drug discovery programs.[1] Its proven track record, synthetic accessibility, and versatile pharmacological profile ensure its continued relevance. Future research will likely focus on several key areas:

  • Novel Targets: Exploring the activity of benzoxazole derivatives against new and challenging biological targets.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to generate and evaluate large libraries of benzoxazole compounds, accelerating the discovery of new leads.

  • Drug Delivery: Developing novel formulations and drug delivery systems to enhance the bioavailability and therapeutic index of potent benzoxazole-based agents.

  • Targeted Therapies: Designing highly selective benzoxazole derivatives that target specific disease pathways, minimizing off-target effects and improving patient outcomes.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal for Research in Applied Science & Engineering Technology.
  • Antibacterial and Antifungal Activities of Benzimidazole and Benzoxazole Derivatives. (n.d.).
  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (n.d.).
  • Synthesis of Benzoxazoles. (2022). ChemicalBook.
  • View of Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences. [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Medicinal Chemistry Research.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences.
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025).
  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). RSC Advances. [Link]

  • Structure activity relationship of benzoxazole derivatives. (n.d.).
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  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). Antimicrobial Agents and Chemotherapy.
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  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). Molecules.
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  • Novel Benzoxazole Derivatives as Potential Acetylcholinesterase (AChE) Inhibitors in Alzheimer's Disease: Molecular Docking and Pharmacokinetics Analysis (ICSEM 2025). (2025).
  • Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease. (n.d.).
  • Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. (2024). UTTAR PRADESH JOURNAL OF ZOOLOGY.
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  • Examples of drugs and natural products containing a benzoxazole heterocycle. (n.d.).
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  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. [Link]

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Exploratory

A Senior Application Scientist's Guide to Benzoxazole Carboxylic Acid Derivatives in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Architectural Elegance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently em...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through evolutionary refinement, have demonstrated a remarkable ability to interact with a wide array of biological targets. The benzoxazole core, an unassuming fusion of a benzene and an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its relative stability, coupled with reactive sites ripe for functionalization, has made it a cornerstone in the development of novel therapeutics.[2][3]

This guide moves beyond a mere survey of the field. It is designed to provide a deep, mechanistic understanding of why benzoxazole derivatives, particularly those bearing carboxylic acid functionalities, represent such a fertile ground for drug discovery. We will explore the causality behind synthetic choices, dissect the nuances of structure-activity relationships, and provide actionable, field-tested protocols for their evaluation. As isosteres of natural nucleic bases like adenine and guanine, benzoxazoles possess an intrinsic ability to engage with the machinery of life, a property that medicinal chemists have learned to harness with increasing sophistication.[1][4][5]

Section 1: Strategic Synthesis of the Benzoxazole Core

The construction of the benzoxazole nucleus is most commonly achieved through the cyclocondensation of a 2-aminophenol with a carboxylic acid or its activated derivative.[6][7] This foundational reaction, while conceptually straightforward, offers multiple avenues for optimization depending on the desired scale, purity, and molecular complexity.

The Cornerstone Reaction: Phillips Condensation

The most prevalent synthetic route involves the direct condensation of 2-aminophenols with carboxylic acids under harsh dehydrating conditions, often employing polyphosphoric acid (PPA) at elevated temperatures.[8][9] The causality here is clear: PPA serves as both a catalyst and a solvent, facilitating the formation of an intermediate amide which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product R1 2-Aminophenol Derivative P1 Mix Reactants in Polyphosphoric Acid (PPA) R1->P1 R2 Carboxylic Acid (R-COOH) R2->P1 P2 Heat Reaction Mixture (e.g., 120-160°C) P1->P2 P3 Intermediate: Amide Formation P2->P3 P4 Intramolecular Cyclization & Dehydration P3->P4 W1 Quench with Ice Water P4->W1 W2 Neutralize & Extract with Organic Solvent W1->W2 W3 Purify via Column Chromatography or Recrystallization W2->W3 FP 2-Substituted Benzoxazole Carboxylic Acid Derivative W3->FP

Caption: General workflow for the synthesis of benzoxazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid

This protocol provides a self-validating system for synthesizing a representative compound. The choice of reagents and purification steps is designed to ensure high purity, which is critical for subsequent biological evaluation.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-amino-4-hydroxybenzoic acid (1.53 g, 10 mmol) and 4-chlorobenzoic acid (1.57 g, 10 mmol).

  • Reaction Setup: Carefully add polyphosphoric acid (approx. 20 g) to the flask. The PPA acts as the solvent and catalyst.

  • Thermal Cyclization: Heat the reaction mixture to 160°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of starting materials indicates reaction completion.

  • Workup and Isolation: Allow the mixture to cool to approximately 80°C. Very carefully and slowly, pour the viscous solution onto 200 g of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: The resulting acidic slurry will be a solid suspension. Neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. This step is crucial for ensuring the carboxylic acid is in a form suitable for extraction.

  • Extraction: Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a pure solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][11] Expected IR peaks would include C=O stretching for the carboxylic acid and C=N stretching for the oxazole ring.[10][12]

Section 2: The Pharmacological Orchestra of Benzoxazole Derivatives

The benzoxazole core is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. The addition of a carboxylic acid moiety often enhances potency or modulates pharmacokinetic properties.

Anticancer Activity: Targeting Uncontrolled Proliferation

Benzoxazole derivatives have consistently shown potent anticancer activity across various cell lines.[13] Their mechanisms are diverse, ranging from enzyme inhibition to interfering with DNA replication.

  • Case Study: A series of novel benzoxazole analogues were screened for in vitro anticancer activity against the human colorectal carcinoma (HCT116) cell line.[10] Compounds with specific substitutions demonstrated IC₅₀ values comparable to the standard drug, 5-fluorouracil, highlighting their potential as potent cytotoxic agents.[10]

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
Comp-4 2-Aryl, 5-NitroHCT116< 10[10]
Comp-6 2-Aryl, 5-ChloroHCT116< 10[10]
5-FU Standard DrugHCT116~5[10]
Caption: Comparative anticancer activity of selected benzoxazole derivatives.
Antimicrobial Activity: A Renewed Fight Against Resistance

With the rise of multi-drug resistant infections, the need for new antimicrobial agents is critical. Benzoxazole derivatives have shown significant promise as both antibacterial and antifungal agents.[5][10]

  • Mechanism Insight: The activity of these compounds is often attributed to their ability to disrupt cell wall synthesis or inhibit essential microbial enzymes. The benzoxazole structure can be viewed as an isostere of nucleic bases, allowing it to potentially interfere with microbial DNA or RNA synthesis.[1]

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as benoxaprofen and flunoxaprofen, feature the benzoxazole core.[10] This underscores the scaffold's proven utility in modulating inflammatory pathways, often through the inhibition of cyclooxygenase (COX) enzymes.[11]

Section 3: Decoding the Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is not inherent to the core alone but is exquisitely tuned by the nature and position of its substituents. Understanding these relationships is the cornerstone of rational drug design.

  • Position 2: This is a key vector for modifying activity. Bulky aromatic or heteroaromatic groups at this position are frequently associated with enhanced potency. The electronic nature of this substituent (electron-donating vs. electron-withdrawing) can drastically alter target affinity.[8][14]

  • Position 5: Substitution at this position often influences the intensity of the biological effect.[8] Small, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) have been shown to significantly boost anticancer and antimicrobial activities.[8][10]

  • The Carboxylic Acid Group: The presence of a carboxylic acid (or a derivative like an ester or amide) can serve as a critical hydrogen bond donor/acceptor, anchoring the molecule within a receptor's active site. It also significantly impacts the compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

start Benzoxazole Core pos2 Position 2 Aryl, Heteroaryl Modulates Target Specificity & Potency start->pos2 pos5 Position 5 -NO₂, -Cl, -Br Enhances Potency (Anticancer/Antimicrobial) start->pos5 cooh Carboxylic Acid -COOH, -COOR Improves Solubility, Receptor Binding start->cooh substituents Substituent Position Common Groups Impact on Activity activity Desired Biological Activity pos2->activity pos5->activity cooh->activity

Caption: Key structure-activity relationships for benzoxazole derivatives.

Section 4: Core Protocols for Biological Validation

The true measure of a novel compound lies in its biological activity. The following protocols are industry-standard methods for assessing the anticancer and antimicrobial potential of newly synthesized benzoxazole carboxylic acid derivatives.

Protocol: In Vitro Anticancer Screening via Sulforhodamine B (SRB) Assay

This assay provides a reliable, colorimetric method for determining cell density, based on the measurement of cellular protein content. It is widely used for high-throughput screening of potential cytotoxic agents.[10]

  • Cell Plating: Seed cells from a chosen cancer line (e.g., HCT116) into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test benzoxazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently discard the medium. Fix the cells by adding 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 5-10 minutes on a mechanical shaker. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing via Tube Dilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Preparation of Inoculum: Grow the microbial strain (e.g., Bacillus subtilis or Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test benzoxazole compound in sterile test tubes containing Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).

  • Inoculation: Add a standardized volume of the microbial inoculum to each tube. Also, prepare a positive control tube (broth + inoculum, no drug) and a negative control tube (broth only).

  • Incubation: Incubate the tubes at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Reading Results: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Horizons

The benzoxazole carboxylic acid scaffold is far more than a mere chemical curiosity; it is a validated and highly adaptable platform for the discovery of new medicines.[15][16] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, from potent anticancer and antimicrobial effects to established anti-inflammatory applications.[10][16]

The future of this field lies in the pursuit of greater specificity and potency. The integration of computational modeling with synthetic chemistry will allow for the more rational design of derivatives targeting specific protein isoforms or microbial enzymes. Furthermore, exploring novel formulations and drug delivery systems for these compounds could unlock their full therapeutic potential. The continued investigation of this privileged scaffold promises to yield the next generation of drugs to combat some of the world's most pressing diseases.

References

  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Yadav, P., & Singh, R. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 27-35. [Link]

  • (2024). Benzoxazole derivatives: Significance and symbolism. I-Concept. [Link]

  • Femy Maria, K. M., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 506-522. [Link]

  • (2007). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. ResearchGate. [Link]

  • Tan, S. K., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]

  • (2018). Design and Synthesis of new Benzoxazole derivatives. JETIR. [Link]

  • (2018). Biologically active benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. [Link]

  • Maradolla, M. B., et al. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. ResearchGate. [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

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Foundational

An In-Depth Technical Guide to 7-Bromobenzo[d]oxazole-2-carboxylic acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its commercial availability, synthesis, potential applications, and safe handling.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for targeting various biological macromolecules. The incorporation of a carboxylic acid moiety at the 2-position and a bromine atom at the 7-position of the benzoxazole core, as in 7-Bromobenzo[d]oxazole-2-carboxylic acid, offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]

This guide will delve into the specifics of 7-Bromobenzo[d]oxazole-2-carboxylic acid, providing a valuable resource for its utilization in research and development.

Commercial Availability and Supplier Information

7-Bromobenzo[d]oxazole-2-carboxylic acid is commercially available from several fine chemical suppliers. The primary identifier for this compound is CAS Number 944898-67-3 .[3][4][5] While the CAS Number 1352394-84-3 has also been associated with this compound, 944898-67-3 is more consistently referenced by major suppliers.[3] Researchers are advised to verify the CAS number and product specifications with their chosen supplier prior to procurement.

Below is a comparative table of prominent commercial suppliers offering 7-Bromobenzo[d]oxazole-2-carboxylic acid. Please note that purity, availability, and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCAS NumberPurityAvailability
Pharmaffiliates 7-Bromobenzo[d]oxazole-2-carboxylic Acid944898-67-3High PurityInquire
LookChem 7-Bromobenzo[d]oxazole-2-carboxylic acid944898-67-3≥95% - 97%Varies by supplier
Alchem Pharmtech 7-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID944898-67-3InquireInquire
BLD Pharmatech 7-Bromobenzo[d]oxazole-2-carboxylic acid944898-67-3≥97%Inquire
Parchem 7-Bromobenzo[d]oxazole-2-carboxylic acid1352394-84-3InquireInquire

Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid: A Plausible Synthetic Route

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of 2-Amino-6-bromophenol

The synthesis would likely begin with the nitration of 2-bromophenol, followed by the reduction of the nitro group to an amine. This would yield the key intermediate, 2-amino-6-bromophenol.

Step 2: Condensation and Cyclization

The 2-amino-6-bromophenol would then be condensed with a glyoxylic acid derivative, such as ethyl glyoxalate, followed by an oxidative cyclization to form the benzoxazole ring. Subsequent hydrolysis of the resulting ester would yield the final product, 7-Bromobenzo[d]oxazole-2-carboxylic acid.

A generalized workflow for the synthesis of substituted benzoxazole-2-carboxylic acids is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Substituted_2_Aminophenol Substituted 2-Aminophenol Condensation Condensation Substituted_2_Aminophenol->Condensation Reacts with Glyoxylic_Acid_Derivative Glyoxylic Acid Derivative Glyoxylic_Acid_Derivative->Condensation Oxidative_Cyclization Oxidative Cyclization Condensation->Oxidative_Cyclization Intermediate Hydrolysis Hydrolysis (if necessary) Oxidative_Cyclization->Hydrolysis Ester Intermediate Final_Product Substituted Benzoxazole- 2-carboxylic Acid Hydrolysis->Final_Product

Caption: Generalized synthetic workflow for substituted benzoxazole-2-carboxylic acids.

Proposed Experimental Protocol:
  • Materials: 2-Amino-6-bromophenol, ethyl glyoxalate, an oxidizing agent (e.g., iodine, copper(II) acetate), a suitable solvent (e.g., ethanol, acetic acid), and a base for hydrolysis (e.g., sodium hydroxide).

  • Step 1: Condensation and Cyclization:

    • Dissolve 2-amino-6-bromophenol and a molar equivalent of ethyl glyoxalate in a suitable solvent.

    • Add a catalytic amount of an oxidizing agent.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude ester intermediate by column chromatography.

  • Step 2: Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent to obtain pure 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Potential Applications in Research and Drug Discovery

The unique structural features of 7-Bromobenzo[d]oxazole-2-carboxylic acid make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. The benzoxazole core is a known pharmacophore in several classes of drugs, and the bromine atom and carboxylic acid group provide opportunities for diverse chemical modifications.

Kinase Inhibitors:

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2][6] The benzoxazole scaffold has been successfully incorporated into various kinase inhibitors. The carboxylic acid group of 7-Bromobenzo[d]oxazole-2-carboxylic acid can serve as a key interaction point with the hinge region of the kinase active site, while the brominated phenyl ring can be further functionalized to enhance potency and selectivity.[7]

Antimicrobial Agents:

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[8] Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9] 7-Bromobenzo[d]oxazole-2-carboxylic acid can be used as a starting material to synthesize a library of compounds for screening against various bacterial and fungal pathogens. The lipophilicity imparted by the bromo substituent may enhance cell membrane permeability, a critical factor for antibacterial efficacy.

The logical relationship for the application of this compound in drug discovery is illustrated below:

Drug_Discovery_Logic cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications Core_Scaffold 7-Bromobenzo[d]oxazole- 2-carboxylic acid Benzoxazole_Core Privileged Benzoxazole Scaffold Core_Scaffold->Benzoxazole_Core Carboxylic_Acid Carboxylic Acid Handle (H-bonding, salt formation) Core_Scaffold->Carboxylic_Acid Bromine_Atom Bromine Atom (Modulates lipophilicity, further functionalization) Core_Scaffold->Bromine_Atom Other_Targets Other Biological Targets Core_Scaffold->Other_Targets Kinase_Inhibitors Kinase Inhibitors (e.g., for cancer) Benzoxazole_Core->Kinase_Inhibitors Antimicrobial_Agents Antimicrobial Agents (Antibacterial, Antifungal) Benzoxazole_Core->Antimicrobial_Agents Carboxylic_Acid->Kinase_Inhibitors Bromine_Atom->Antimicrobial_Agents

Caption: Logical flow from structural features to potential applications.

Quality Control and Analytical Methods

Ensuring the purity and identity of 7-Bromobenzo[d]oxazole-2-carboxylic acid is paramount for its use in research and development. The following analytical techniques are recommended for quality control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and for monitoring reaction progress during synthesis.

  • Melting Point: The melting point is a useful physical property for assessing the purity of a solid compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust or fumes. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For more detailed safety information, it is advisable to consult the SDS of structurally related compounds and to perform a thorough risk assessment before handling this chemical.

Conclusion

7-Bromobenzo[d]oxazole-2-carboxylic acid is a valuable and commercially available building block for medicinal chemistry and drug discovery. Its versatile structure, featuring a privileged benzoxazole core and functional handles for further modification, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic activities, particularly as kinase inhibitors and antimicrobial agents. This guide provides a foundational understanding of its properties, availability, synthesis, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • Pharmaffiliates. 7-Bromobenzo[d]oxazole-2-carboxylic Acid. [Link]

  • LookChem. 7-Bromobenzo[d]oxazole-2-carboxylic acid. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • PubMed. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. [Link]

  • PubMed. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • bioRxiv. Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. [Link]

  • ResearchGate. (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. [Link]

  • MDPI. 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. [Link]

  • PubMed. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the safety protocols and handling procedures for 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No. 944898-67-3).[...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling procedures for 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No. 944898-67-3).[1] As a brominated heterocyclic carboxylic acid, this compound warrants careful handling due to its potential reactivity and physiological effects. This document synthesizes available data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting.

Section 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 944898-67-3[1]
Molecular Formula C8H4BrNO3[1]
Molecular Weight 242.03 g/mol [1]
Appearance Solid (presumed)Inferred from similar compounds
Solubility Likely soluble in organic solventsInferred from similar compounds

Section 2: Hazard Identification and GHS Classification

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[2][3][4]

  • Eye Irritation (Category 2A): May cause serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[2][3]

Signal Word: Warning[2][3]

Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

Section 3: Experimental Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure the safe handling of 7-Bromobenzo[d]oxazole-2-carboxylic acid throughout a typical laboratory procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep_fumehood Ensure certified chemical fume hood is operational prep_ppe->prep_fumehood prep_materials Assemble all necessary reagents and equipment prep_fumehood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform reaction under inert atmosphere if necessary handle_dissolve->handle_reaction cleanup_quench Quench reaction safely handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Segregate waste into 'Halogenated Organic Waste' cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate glassware and work surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Dispose of contaminated PPE appropriately cleanup_decontaminate->cleanup_ppe

Caption: Experimental workflow for handling 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Section 4: Detailed Protocols

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn. For prolonged handling, consider double-gloving.

  • Body Protection: A flame-resistant lab coat should be worn at all times.

Engineering Controls

All work with 7-Bromobenzo[d]oxazole-2-carboxylic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Section 5: Spill and Emergency Procedures

A logical decision-making process is critical in the event of a spill.

spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with sodium bicarbonate (if acidic) contain->neutralize collect Collect residue into a sealed container for disposal neutralize->collect decontaminate Decontaminate the area collect->decontaminate notify Notify supervisor and environmental health & safety decontaminate->notify

Caption: Spill response workflow.

Section 6: Stability and Reactivity

Based on the reactivity of similar compounds, the following should be considered:

  • Stability: The compound is likely stable under normal laboratory conditions.[3]

  • Incompatible Materials: Avoid strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[3]

Section 7: Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of in a designated "Halogenated Organic Waste" container.[2][6]

References

Protocols & Analytical Methods

Method

Synthesis Protocol for 7-Bromobenzo[d]oxazole-2-carboxylic acid: An Application Note

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the demethylation of 6-bromo-2-methoxyaniline to yield the key intermediate, 2-amino-3-bromophenol. This intermediate subsequently undergoes a cyclocondensation reaction with diethyl oxalate to form the corresponding ethyl ester, followed by saponification to yield the final carboxylic acid. This guide offers detailed, step-by-step procedures, mechanistic insights, and data presentation to assist researchers in the successful synthesis and application of this compound.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic incorporation of a bromine atom and a carboxylic acid moiety onto the benzoxazole scaffold, as in 7-Bromobenzo[d]oxazole-2-carboxylic acid, provides versatile handles for further chemical modification, making it a significant precursor for the development of novel therapeutic agents. This document details a reliable and reproducible synthetic route, beginning from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid is accomplished via a two-stage process. The first stage involves the preparation of the critical 2-amino-3-bromophenol intermediate. The second stage encompasses the construction of the benzoxazole ring system and subsequent hydrolysis to the target carboxylic acid.

Synthetic Workflow A 6-Bromo-2-methoxyaniline B 2-Amino-3-bromophenol A->B BBr3, DCM (Demethylation) C Ethyl 7-Bromobenzo[d]oxazole-2-carboxylate B->C Diethyl Oxalate, EtOH (Cyclocondensation) D 7-Bromobenzo[d]oxazole-2-carboxylic acid C->D LiOH, THF/H2O (Hydrolysis)

Figure 1: Overall synthetic workflow for 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-3-bromophenol

This initial step involves the cleavage of the methyl ether in 6-bromo-2-methoxyaniline to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective and selective reagent for this demethylation.

Mechanism Insight: Boron tribromide, a strong Lewis acid, coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, facilitating nucleophilic attack by a bromide ion (from BBr₃) on the methyl group, leading to the cleavage of the methyl ether.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-Bromo-2-methoxyaniline202.052.02 g10.0
Boron Tribromide (1.0 M in DCM)250.5220 mL20.0
Dichloromethane (DCM)84.9360 mL-
Methanol32.0420 mL-

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 6-bromo-2-methoxyaniline (2.02 g, 10.0 mmol) in dichloromethane (60 mL).

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add a 1.0 M solution of boron tribromide in DCM (20 mL, 20.0 mmol) dropwise via a syringe over 15 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly add methanol (20 mL) to quench the excess BBr₃. Caution: This is an exothermic reaction.

  • Work-up: Remove the solvent by rotary evaporation to yield the crude product, 2-amino-3-bromophenol, which can be used in the next step without further purification. A yield of approximately 92% can be expected.[1]

Stage 2: Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid

This stage involves a two-step, one-pot procedure: the initial cyclocondensation of 2-amino-3-bromophenol with diethyl oxalate to form the ethyl ester, followed by in-situ hydrolysis to the final carboxylic acid.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-bromophenol on one of the electrophilic carbonyl carbons of diethyl oxalate, forming an amide intermediate.[2][3] Subsequent intramolecular cyclization occurs via the attack of the phenolic hydroxyl group on the second carbonyl carbon, followed by dehydration to form the stable aromatic benzoxazole ring. The resulting ethyl ester is then hydrolyzed under basic conditions (saponification).

Cyclocondensation Mechanism cluster_0 Cyclocondensation & Hydrolysis A 2-Amino-3-bromophenol + Diethyl Oxalate B Amide Intermediate A->B Nucleophilic Acyl Substitution C Ethyl 7-Bromobenzo[d]oxazole-2-carboxylate B->C Intramolecular Cyclization & Dehydration D 7-Bromobenzo[d]oxazole-2-carboxylate (Salt) C->D Saponification (LiOH) E 7-Bromobenzo[d]oxazole-2-carboxylic acid D->E Acidification (HCl)

Figure 2: Mechanistic pathway for the formation of the target molecule.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-bromophenol (crude)188.02~1.73 g~9.2
Diethyl Oxalate146.141.61 g (1.4 mL)11.0
Ethanol (200 proof)46.0750 mL-
Lithium Hydroxide (LiOH)23.950.44 g18.4
Tetrahydrofuran (THF)72.1125 mL-
Water (Deionized)18.0225 mL-
Hydrochloric Acid (2 M)36.46As needed (~10 mL)-
Ethyl Acetate88.11100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • Cyclocondensation: In a 250 mL round-bottom flask, combine the crude 2-amino-3-bromophenol (~1.73 g, ~9.2 mmol) and diethyl oxalate (1.61 g, 11.0 mmol) in ethanol (50 mL).

  • Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of lithium hydroxide (0.44 g, 18.4 mmol) in water (25 mL) followed by THF (25 mL) to aid solubility.

  • Saponification: Stir the resulting mixture vigorously at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the ethyl ester intermediate.

  • Solvent Removal: Remove the ethanol and THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Expected Results and Characterization

The final product, 7-Bromobenzo[d]oxazole-2-carboxylic acid, should be an off-white to pale yellow solid. The identity and purity of the compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. While specific spectral data for this exact compound is not provided in the cited literature, analogous benzoxazole structures can be used for comparative analysis.

Table of Properties:

PropertyValue
Molecular FormulaC₈H₄BrNO₃
Molecular Weight242.03 g/mol
CAS Number944898-67-3
Physical AppearanceSolid

Safety and Handling

  • Boron tribromide is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diethyl oxalate is an irritant. Avoid contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen. Handle in a fume hood.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid. By following these detailed steps, researchers can reliably produce this key intermediate for applications in pharmaceutical research and development. The methodology is based on established chemical transformations, ensuring a high degree of success for scientists with a foundational knowledge of organic synthesis techniques.

References

  • MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. [Link]

  • MDPI. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]

  • National Institutes of Health (NIH). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

  • ResearchGate. Synthetic approaches toward benzoxazole‐ and benzothiazole‐2‐carboxamides. [Link]

  • Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

  • ResearchGate. DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. [Link]

  • ResearchGate. Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. [Link]

  • Pharmaffiliates. 7-Bromobenzo[d]oxazole-2-carboxylic Acid. [Link]

Sources

Application

Application Note &amp; Protocols: Mastering Amide Coupling Reactions with 7-Bromobenzo[d]oxazole-2-carboxylic Acid

Abstract The formation of an amide bond is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview and d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of an amide bond is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview and detailed, field-proven protocols for the successful amide coupling of 7-Bromobenzo[d]oxazole-2-carboxylic acid, a heterocyclic building block of significant interest. We will delve into the mechanistic underpinnings of modern coupling reagents, provide a rationale for selecting optimal reaction conditions, and present step-by-step procedures designed for high-yield, high-purity synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel molecular entities incorporating the benzoxazole scaffold.

Introduction: The Central Role of the Amide Bond

The stability and conformational rigidity of the amide bond make it a cornerstone of molecular design, from peptides to a vast array of top-selling pharmaceuticals.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, primarily due to the formation of a non-reactive ammonium carboxylate salt.[3] Consequently, the reaction necessitates the activation of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for attack by the amine nucleophile.

The 7-Bromobenzo[d]oxazole-2-carboxylic acid moiety represents a valuable scaffold in discovery chemistry. The benzoxazole core is a privileged structure found in numerous biologically active compounds, while the bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. This guide provides the essential knowledge to reliably incorporate this building block into diverse molecular architectures.

Mechanistic Insight: Activating the Carboxylic Acid

The key to a successful amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." While numerous reagents exist, they primarily fall into carbodiimide, phosphonium, and aminium/uronium salt categories.[2][3] We will focus on the highly efficient and widely used uronium salt, HATU.

HATU-Mediated Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred reagent due to its high efficiency, fast reaction rates, and ability to suppress undesirable side reactions like racemization.[4][5] The reaction proceeds through a well-defined, two-step, one-pot sequence:

  • Activation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acylisouronium intermediate. This unstable species rapidly rearranges to form an OAt-active ester, releasing tetramethylurea as a byproduct.[4][6][7]

  • Coupling: The amine nucleophile then attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[6][8]

The superior performance of HATU is attributed to the neighboring group participation of the pyridine nitrogen in HOAt, which stabilizes the transition state.[4]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling RCOOH R-COOH (7-Bromobenzo[d]oxazole- 2-carboxylic acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster  + HATU  + Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases ActiveEster2 OAt-Active Ester Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Final Amide Product) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt releases ActiveEster2->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Optimizing Reaction Conditions: A Comparative Overview

The choice of coupling reagent, base, and solvent is critical for maximizing yield and purity.[1] The following table provides a comparison of common systems.

Coupling System Class Typical Base Typical Solvent(s) Key Advantages Common Issues & Byproducts
HATU Uronium SaltDIPEA, Et₃NDMF, DCM, MeCNFast, high yields, low racemization.[5]Water-soluble byproducts (tetramethylurea, HOAt) can complicate purification of polar products.[8]
EDC / HOBt CarbodiimideDIPEA, DMAPDCM, DMF, Water[9]Cost-effective, water-soluble byproducts (EDU), suitable for aqueous media.[5][10]Slower than HATU, potential for racemization without HOBt additive.[2]
PyBOP Phosphonium SaltDIPEADMF, DCMHigh efficiency, particularly for sterically hindered substrates.Byproducts can be difficult to remove via aqueous extraction.
SOCl₂ / Oxalyl Chloride Acid Chloride FormationPyridine, Et₃NDCM, THFHighly reactive intermediate, very inexpensive.Harsh conditions, not suitable for sensitive or complex substrates, generates HCl.[3][11]

Expert Rationale:

  • For General Purpose & High Throughput: HATU is the reagent of choice due to its speed and reliability. The primary challenge is the removal of byproducts, which is addressed in the protocols below.

  • For Scale-Up & Cost-Effectiveness: EDC/HOBt is an excellent alternative. The water-soluble nature of the EDC byproduct (N-ethyl-N'-(3-dimethylaminopropyl)urea) simplifies work-up significantly.[5]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a superior solvent for these reactions due to its high polarity, which aids in dissolving all components, including the polar intermediates. Dichloromethane (DCM) is a suitable alternative, particularly if the product is less polar.

  • Base Choice: A non-nucleophilic hindered base like DIPEA is crucial. It is basic enough to deprotonate the carboxylic acid and neutralize the generated acids (e.g., HPF₆ from HATU) but is too sterically hindered to compete with the primary/secondary amine as a nucleophile.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process monitoring and robust purification strategies.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Carboxylic Acid, Amine & Base in DMF B 2. Add Coupling Reagent (e.g., HATU) at 0 °C A->B C 3. Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D 4. Quench with Water C->D E 5. Extract with Organic Solvent (e.g., Ethyl Acetate) D->E F 6. Wash with Brine E->F G 7. Dry (Na₂SO₄), Filter, & Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Product (NMR, LC-MS, HRMS) H->I

Caption: General experimental workflow for amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for general-purpose synthesis where speed and high yield are priorities.

Materials and Reagents:

ReagentM.W.Equivalents
7-Bromobenzo[d]oxazole-2-carboxylic acid242.031.0
Amine (R-NH₂)Varies1.1
HATU380.231.2
DIPEA129.253.0
Anhydrous DMF--
Ethyl Acetate (EtOAc)--
Saturated aq. LiCl--
Saturated aq. NaHCO₃--
Brine--
Anhydrous Na₂SO₄--

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Amine and Base: Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[10]

    • Causality Note: The LiCl wash is critical for efficiently removing the high-boiling point DMF solvent. The acid and base washes remove unreacted amine/base and HOAt byproducts, respectively.

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Hexanes/Ethyl Acetate, to afford the pure amide product.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a robust alternative, particularly for larger-scale reactions where cost is a consideration.

Materials and Reagents:

ReagentM.W.Equivalents
7-Bromobenzo[d]oxazole-2-carboxylic acid242.031.0
Amine (R-NH₂)Varies1.1
EDC·HCl191.701.5
HOBt135.121.2
DIPEA129.253.0
Anhydrous DCM or DMF--
Dichloromethane (DCM)--
1M aq. HCl--
Saturated aq. NaHCO₃--
Brine--
Anhydrous Na₂SO₄--

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (approx. 0.1 M). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (typically 12-18 hours). Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Trustworthiness Note: The byproduct from EDC is a water-soluble urea, which is effectively removed during the aqueous washes, simplifying purification compared to DCC.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[12] For crystalline solids, recrystallization from a solvent system like ethanol or acetonitrile/water can be a highly effective and scalable purification method.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient coupling reagent. 2. Inactive (hydrolyzed) coupling reagent. 3. Sterically hindered or electron-poor amine.1. Increase equivalents of coupling reagent (e.g., 1.5 eq HATU). 2. Use a fresh bottle of coupling reagent. 3. Increase reaction time and/or temperature (e.g., 50 °C). Consider a more potent coupling reagent like PyAOP for very difficult couplings.[5]
Low Yield 1. Product is partially water-soluble and lost during work-up. 2. Inefficient purification.1. Back-extract the aqueous layers with the organic solvent. 2. If the product is polar, consider using a different work-up or reverse-phase chromatography.
Side Product Formation 1. Amine reacting with excess coupling reagent (HATU). 2. Racemization of chiral centers.1. Ensure the correct order of addition (pre-activate acid before adding amine). 2. Ensure an additive like HOBt or HOAt is present. Run the reaction at 0 °C.
Difficulty Removing Byproducts 1. Tetramethylurea (from HATU) or DCU (from DCC) co-elutes with the product.1. For HATU, perform multiple, vigorous LiCl washes. 2. For DCC, filter the reaction mixture before work-up to remove the precipitated DCU. Consider switching to EDC.

Conclusion

The successful synthesis of amides from 7-Bromobenzo[d]oxazole-2-carboxylic acid is readily achievable with a rational approach to reaction design. By understanding the underlying mechanism of carboxylic acid activation and selecting the appropriate coupling reagent, base, and solvent system, researchers can reliably produce target molecules with high yield and purity. The HATU and EDC/HOBt protocols provided herein represent robust, versatile, and scalable methods that are central to the toolkit of the modern medicinal chemist.

References

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: HATU, DIPEA Peptide Coupling Mechanism Source: YouTube URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond Source: YouTube URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Optimization of the reaction conditions of amide synthesis Source: ResearchGate URL: [Link]

  • Title: Optimized reaction conditions for the amide formation step Source: ResearchGate URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]

  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

  • Title: Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt Source: ResearchGate URL: [Link]

  • Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions Source: pubs.rsc.org URL: [Link]

  • Title: What is the best technique for amide purification? Source: ResearchGate URL: [Link]

  • Title: Amine to Amide (Coupling) - Common Conditions Source: Common Organic Chemistry URL: [Link]

  • Title: Amide Synthesis General Procedures Source: Fisher Scientific URL: [Link]

  • Title: Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required Source: ACS Publications URL: [Link]

  • Title: Looking for some advice for purification of diamide Source: Reddit URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: 7-Bromobenzo[d]oxazole-2-carboxylic Acid Source: Pharmaffiliates URL: [Link]

  • Title: Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings Source: ChemRxiv URL: [Link]

  • Title: Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors Source: PubMed URL: [Link]

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Method

Application Notes &amp; Protocols: Esterification Strategies for 7-Bromobenzo[d]oxazole-2-carboxylic acid

Introduction: The Strategic Importance of 7-Bromobenzo[d]oxazole-2-carboxylic Acid Esters The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Bromobenzo[d]oxazole-2-carboxylic Acid Esters

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] 7-Bromobenzo[d]oxazole-2-carboxylic acid, in particular, serves as a crucial and versatile building block for the synthesis of complex pharmaceutical agents. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for the introduction of diverse functionalities.

The conversion of this carboxylic acid to its corresponding esters is a critical transformation in drug development. Esterification serves multiple strategic purposes:

  • Prodrug Development: It can mask the polar carboxylic acid group, improving oral bioavailability and cell membrane permeability.

  • Modulation of Physicochemical Properties: It allows for fine-tuning of solubility, lipophilicity (logP), and metabolic stability.

  • Synthetic Intermediates: Esters are key intermediates for subsequent reactions such as amide bond formation, reductions, or Grignard reactions.

This guide provides a detailed analysis of two robust and widely applicable methods for the esterification of 7-Bromobenzo[d]oxazole-2-carboxylic acid: the mild and highly efficient Steglich esterification and a classic acid-catalyzed approach via an in-situ generated acid chloride.

Method Selection: Navigating the Chemistry of a Heteroaromatic Acid

The substrate, 7-Bromobenzo[d]oxazole-2-carboxylic acid, presents unique chemical characteristics that guide the choice of esterification method. The benzoxazole ring is an electron-deficient system, which can influence the reactivity of the C2-carboxylic acid. While the heterocyclic core is generally stable, it is prudent to avoid unnecessarily harsh acidic or basic conditions that could potentially compromise its integrity.

  • Method 1: Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[4][5] It is renowned for its mild reaction conditions (typically room temperature), broad substrate scope, and high yields, even with sterically hindered alcohols or acid-sensitive substrates.[6][7] This makes it an ideal first choice for valuable or complex substrates.

  • Method 2: Acid Chloride-Mediated Esterification: This classic two-step, one-pot approach involves the conversion of the carboxylic acid to a highly reactive acid chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The subsequent addition of an alcohol rapidly forms the desired ester. This method is cost-effective and highly effective, though it involves corrosive reagents and the release of acidic gas (HCl or SO₂), requiring appropriate handling.

Comparative Analysis of Esterification Methods

FeatureSteglich Esterification (DCC/DMAP)Acid Chloride-Mediated Esterification (SOCl₂)
Reaction Conditions Mild (0°C to room temperature), neutral pH.Reflux temperatures may be needed for acid chloride formation.
Key Reagents DCC or EDC, DMAP (catalytic).[4][8]SOCl₂ or oxalyl chloride, alcohol.[2]
Advantages High yields, compatible with acid-sensitive groups, broad scope.[7][9]Cost-effective, high reactivity of intermediate, simple reagents.
Disadvantages Formation of insoluble dicyclohexylurea (DCU) byproduct requires filtration; DCC is an allergen.[4]Involves corrosive and hazardous reagents (SOCl₂); generates acidic byproducts (HCl, SO₂).[8]
Work-up Complexity Requires filtration of DCU, followed by standard aqueous work-up.Requires careful quenching of excess SOCl₂, followed by aqueous work-up to neutralize acid.

Mechanistic Insights

The Steglich Esterification Mechanism

The Steglich esterification proceeds through a highly efficient, DMAP-catalyzed pathway that avoids the formation of water.[6]

  • Activation: The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.

  • Acyl Transfer: The strongly nucleophilic DMAP attacks the O-acylisourea to form an N-acylpyridinium salt. This intermediate is highly electrophilic and, crucially, prevents a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[6][7]

  • Nucleophilic Attack: The alcohol attacks the activated N-acylpyridinium salt, forming the ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated isourea collapses to form the stable, insoluble dicyclohexylurea (DCU).

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Acyl Transfer RCOOH R-COOH O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl DMAP DMAP ROH R'-OH N_acyl N-Acylpyridinium Salt (Active Ester) O_acyl->N_acyl + DMAP DCU DCU (Byproduct) O_acyl->DCU + H⁺ Ester Ester (Product) N_acyl->Ester + R'-OH Ester->DMAP Regenerates

Caption: Mechanism of the Steglich Esterification.

Acid Chloride-Mediated Esterification Mechanism

This method proceeds via a classic nucleophilic acyl substitution.

  • Activation: The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chloride. This is a highly effective conversion, driven by the formation of gaseous byproducts (SO₂ and HCl).

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion and forming a protonated ester.

  • Deprotonation: A weak base (such as another molecule of the alcohol or added base like pyridine) removes the proton to yield the final ester product.

Acid_Chloride_Mechanism RCOOH R-COOH AcidChloride Acyl Chloride (R-COCl) RCOOH->AcidChloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ ROH R'-OH Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral + R'-OH Ester Ester (Product) Tetrahedral->Ester - Cl⁻ - H⁺ HCl HCl Tetrahedral->HCl

Caption: Mechanism of SOCl₂-Mediated Esterification.

Experimental Protocols

The following diagram illustrates the general laboratory workflow for both protocols, from reaction setup to the isolation of the final product.

Experimental_Workflow start Dissolve Starting Material (7-Bromobenzo[d]oxazole-2-carboxylic acid) reagents Add Reagents (Alcohol, Coupling Agents/Catalysts) start->reagents reaction Stir at Controlled Temperature (Monitor by TLC) reagents->reaction workup Reaction Work-up (Quench, Filter, Extract, Wash) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General Experimental Workflow.

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol describes the formation of an ethyl ester as a representative example.

Materials and Reagents:

  • 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Ethanol (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add anhydrous ethanol (2.0 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes.

  • Cool the flask to 0°C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure ethyl 7-bromobenzo[d]oxazole-2-carboxylate.

Protocol 2: Esterification via In-Situ Acid Chloride Formation

This protocol describes the formation of a methyl ester as a representative example.

Materials and Reagents:

  • 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous Methanol (used as solvent and reagent)

  • Anhydrous Toluene or Dichloromethane (optional solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq).

  • Add a small volume of anhydrous toluene (optional, can help with solubility) and then carefully add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux (typically 60-80°C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Caution: The resulting crude acid chloride is moisture-sensitive. Immediately proceed to the next step under an inert atmosphere.

  • Cool the flask containing the crude acid chloride to 0°C and slowly add anhydrous methanol. The alcohol can often be used in large excess, serving as both reagent and solvent. An exothermic reaction will occur.

  • After the initial exotherm subsides, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the formation of the ester.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-cold saturated NaHCO₃ solution to quench any remaining acid chloride and neutralize HCl.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure methyl 7-bromobenzo[d]oxazole-2-carboxylate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive reagents; insufficient catalyst (DMAP); low reaction temperature/time.Ensure all reagents are anhydrous. For Steglich, use fresh DCC. Increase reaction time or slightly warm the reaction mixture (e.g., to 40°C).
Formation of N-Acylurea (Steglich Method) Sterically hindered alcohol or unreactive carboxylic acid.Ensure sufficient DMAP is used. DMAP is crucial to intercept the O-acylisourea before it rearranges.[6]
Decomposition of Product Harsh work-up conditions (strong acid/base); prolonged heating.Use mild work-up conditions (e.g., dilute NaHCO₃). Minimize heating time, especially during the acid chloride formation step.
Difficult Purification (Steglich Method) Incomplete removal of DCU.Ensure thorough filtration after the reaction. If DCU co-elutes, consider using a water-soluble carbodiimide like EDC.

Conclusion

The synthesis of esters from 7-Bromobenzo[d]oxazole-2-carboxylic acid is a fundamental step in the development of novel therapeutics and functional materials. The Steglich esterification offers a mild, reliable, and high-yielding route suitable for a wide variety of alcohols and sensitive substrates. For larger-scale or more cost-sensitive applications, the acid chloride-mediated method provides a robust and effective alternative, provided appropriate safety precautions are taken. The choice of method will depend on the specific alcohol, scale of the reaction, and the presence of other functional groups in the molecule. Both protocols, when executed with care, provide reliable access to these valuable chemical intermediates.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Grokipedia. (n.d.). Steglich esterification. Grokipedia. [Link]

  • SynArchive. (n.d.). Steglich Esterification. SynArchive. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(10), 799-805. [Link]

  • ConnectSci. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ConnectSci. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Urban, M., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5103–5110. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate. [Link]

  • Urban, M., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. [Link]

  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. ijpbs.com. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives. Thieme. [Link]

  • Inpressco. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Press Corporation. [Link]

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  • NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]

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Sources

Application

Suzuki cross-coupling reactions on 7-Bromobenzo[d]oxazole-2-carboxylic acid

An Application Guide for the Synthesis of Arylated Benzoxazoles: Protocols and Insights for Suzuki Cross-Coupling Reactions on 7-Bromobenzo[d]oxazole-2-carboxylic Acid Introduction: The Strategic Importance of Benzoxazol...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Arylated Benzoxazoles: Protocols and Insights for Suzuki Cross-Coupling Reactions on 7-Bromobenzo[d]oxazole-2-carboxylic Acid

Introduction: The Strategic Importance of Benzoxazole Functionalization

The benzo[d]oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents with diverse biological activities. The strategic functionalization of this core is a critical endeavor in drug discovery, enabling the modulation of pharmacological properties to develop novel and more effective drug candidates. Among the synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forming carbon-carbon bonds.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki cross-coupling reaction to a key heterocyclic building block: 7-Bromobenzo[d]oxazole-2-carboxylic acid . We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions and troubleshooting common challenges. The mild reaction conditions, broad functional group tolerance, and the vast commercial availability of boronic acids make this an exceptionally powerful method for generating libraries of novel compounds for biological screening.[1][3]

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[4][5] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding the role of each component is paramount for successful execution and optimization.

  • Palladium Catalyst (Pd(0)/Pd(II)) : The engine of the cycle. A Pd(0) species initiates the reaction by inserting into the carbon-bromine bond of the 7-bromobenzo[d]oxazole substrate.[4][5] Pre-catalysts, often Pd(II) complexes, are reduced in situ to the active Pd(0) state.[4]

  • Ligand : Typically a phosphine or N-heterocyclic carbene (NHC), the ligand stabilizes the palladium center, enhances its solubility, and critically modulates its reactivity. Electron-rich and bulky ligands promote the oxidative addition and reductive elimination steps, which is especially important for less reactive halides or sterically hindered substrates.[8][9][10]

  • Base : The base is essential for activating the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex.[11][12][13] This "activated" species then participates in the transmetalation step. The choice of base can significantly affect reaction rates and yields.[12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[8][12]

  • Solvent : The solvent system must solubilize the various components of the reaction. Often, a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is used, which facilitates the dissolution of the inorganic base and the boronate species.[4][8]

The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition Transmetalation_complex R¹-Pd(II)L₂-R² OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetalation_complex->Product ArylHalide R¹-X (7-Bromobenzoxazole) ArylHalide->OA_complex Organoboron R²-B(OH)₂ (Arylboronic Acid) Organoboron->Transmetalation_complex Base Base (e.g., K₃PO₄) Base->Transmetalation_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

PART A: General Considerations & Reagent Preparation
  • Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is achieved by using flame-dried glassware and degassing the reaction mixture.[14]

  • Reagent Quality: Use anhydrous solvents for the organic phase. While water is often a co-solvent, ensure it is degassed to remove dissolved oxygen. The purity of the aryl halide, boronic acid, and base is critical for achieving high yields.

  • Substrate Considerations: Nitrogen-containing heterocycles like benzoxazoles can coordinate to the palladium center, potentially inhibiting catalysis. The use of specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) or specific pre-catalysts is often beneficial for these substrates.[9][15] The carboxylic acid moiety on the substrate may require a stronger or more carefully chosen base to ensure it does not interfere with the reaction.

PART B: Step-by-Step Protocol

This protocol describes a general procedure for the coupling of 7-Bromobenzo[d]oxazole-2-carboxylic acid with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed (e.g., by bubbling N₂ for 30 min)

  • Standard, flame-dried glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[12][14]

  • Catalyst Addition: In a separate vial, briefly mix the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) before adding them to the reaction flask. This can aid in the formation of the active catalytic species.

  • Inerting the System: Seal the flask with a septum and connect it to a nitrogen or argon line via the condenser. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

  • Reaction Execution: Lower the flask into a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously for the specified time (e.g., 4-24 hours).

  • Monitoring Progress: The reaction can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

PART C: Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete (as determined by monitoring), remove the heat source and allow the mixture to cool to room temperature.

  • Dilution and Filtration: Dilute the reaction mixture with ethyl acetate. If significant solids are present, filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 7-arylbenzo[d]oxazole-2-carboxylic acid.

Data Presentation: Representative Reaction Conditions

The optimal conditions for Suzuki coupling can vary significantly based on the specific boronic acid partner. The following table provides illustrative examples based on established protocols for similar heteroaryl bromides.[2][15][16]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)110880-90
33-Pyridylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3.0)DMF/H₂O (5:1)901665-75
42-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)951870-80

Yields are illustrative and highly dependent on the precise experimental execution and purification.

Optimization and Troubleshooting

Achieving a high yield often requires systematic optimization. The following workflow and troubleshooting guide can aid in this process.

Logical Workflow for Reaction Optimization

Optimization_Workflow start Start: Standard Conditions (e.g., Pd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100°C) check_yield Analyze Result start->check_yield high_yield High Yield (>80%) Reaction Optimized check_yield->high_yield Success low_yield Low Yield or No Reaction check_yield->low_yield Problem side_products Side Products (Dehalogenation, Homocoupling) check_yield->side_products Problem screen_catalyst Screen Catalyst System (Ligand & Pd Source) Try XPhos, RuPhos, Pd(dppf)Cl₂ low_yield->screen_catalyst screen_base Screen Base (Cs₂CO₃, K₂CO₃, Na₂CO₃) low_yield->screen_base screen_solvent Screen Solvent (Toluene, THF, DMF) low_yield->screen_solvent adjust_temp Adjust Temperature (Increase/Decrease) low_yield->adjust_temp side_products->screen_catalyst Try bulkier ligand degas_check Improve Degassing Check Inert Atmosphere side_products->degas_check screen_catalyst->check_yield screen_base->check_yield screen_solvent->check_yield adjust_temp->check_yield degas_check->check_yield

Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solutions
Low or No Yield 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently reactive catalyst system for the substrate.3. Low reaction temperature.4. Poor choice of base.1. Ensure thorough degassing; use fresh catalyst and anhydrous solvents.2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) or use a pre-catalyst.[10][15]3. Increase the reaction temperature in 10 °C increments.4. Screen alternative bases such as Cs₂CO₃ (more soluble) or K₂CO₃.[12]
Dehalogenation The aryl halide is reduced to the parent arene instead of coupling. This can be caused by trace water/protons reacting with the Pd-H species formed from side reactions.1. Use a rigorously dried solvent and reagents.2. Try a different base; sometimes amine bases can be a source of hydride.3. Lowering the reaction temperature may help.
Homocoupling The boronic acid couples with itself (R²-R²). This is often promoted by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).[4]1. Improve the degassing procedure for all solvents, including water.[17]2. Ensure a high-quality inert gas atmosphere is maintained throughout the reaction.
Protodeboronation The boronic acid is converted to the corresponding arene (R²-H) before it can transmetalate. This is common with electron-rich or certain heteroaryl boronic acids.[4]1. Use a less aqueous solvent system or anhydrous conditions if possible.2. Use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[4][13]3. Increase the equivalents of boronic acid (e.g., to 2.0-2.5 equiv).
Catalyst Decomposition The reaction mixture turns into black precipitate (Pd black), indicating catalyst death.1. The ligand may not be robust enough for the conditions. Try a bulkier, more stable ligand.2. Lower the catalyst loading or the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the C-7 arylation of 7-Bromobenzo[d]oxazole-2-carboxylic acid, paving the way for the synthesis of extensive libraries of novel compounds for drug discovery and development. Success hinges on a solid understanding of the reaction mechanism and a systematic approach to optimization. By carefully selecting the catalyst system, base, and solvent, and by maintaining a rigorous inert atmosphere, researchers can reliably and efficiently generate target molecules. The protocols and insights provided in this guide serve as a robust starting point for these synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University Chemistry and Chemical Biology. [Link]

  • Biswas, B. & Kulsi, G. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140 (2016). [Link]

  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366 (2007). [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561 (1999). [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (2019). [Link]

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 70(22), 8892-8899 (2005). [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Royal Society of Chemistry Books. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 45(21), 3484-3488 (2006). [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105 (2023). [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of some benzoxazole derivatives. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 20(10), 17855-17891 (2015). [Link]

  • Pharmaffiliates. 7-Bromobenzo[d]oxazole-2-carboxylic Acid. [Link]

  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

  • PubMed Central. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • PubMed Central. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 25(18), 4259 (2020). [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 7-Bromobenzo[d]oxazole-2-carboxylic Acid for Fragment-Based Drug Discovery

Introduction: The Power of Fragments and the Strategic Role of Halogenation Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead campaigns, offering a powerful alterna...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and the Strategic Role of Halogenation

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead campaigns, offering a powerful alternative to traditional high-throughput screening (HTS).[1] The core principle of FBDD is elegantly simple: screen smaller, less complex molecules ("fragments") that, despite typically having weak binding affinities, form highly efficient and high-quality interactions with the target protein.[1][2] By starting with these efficient binders, FBDD allows for a more rational and effective exploration of chemical space, often leading to lead compounds with superior drug-like properties.[1][3]

Within the vast armamentarium of fragment libraries, a specialized class known as halogen-enriched fragment libraries (HEFLibs) has gained significant traction.[3][4] These libraries are designed to harness the power of halogen bonding—a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner on the protein, such as a carbonyl oxygen or an aromatic ring.[5][6][7] Bromine, in particular, offers a compelling balance of σ-hole magnitude and steric bulk, making it a strategic choice for probing protein surfaces and anchoring fragments in binding pockets.[5][6]

This guide focuses on 7-Bromobenzo[d]oxazole-2-carboxylic acid , a fragment that exemplifies the principles of rational library design. Its structure is a composite of three key features:

  • A Benzoxazole Core: A rigid, bicyclic heteroaromatic system commonly found in biologically active molecules, providing a well-defined shape to explore binding sites.

  • A Carboxylic Acid: A versatile functional group capable of forming potent hydrogen bonds or salt bridges, often mimicking key interactions of endogenous ligands.

  • A Bromine Atom: Positioned on the benzene ring, this atom serves as a powerful probe for halogen bonding interactions and as a "heavy atom" that can significantly aid in structural determination via X-ray crystallography.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 7-Bromobenzo[d]oxazole-2-carboxylic acid in an FBDD campaign. We will delve into its properties, provide detailed experimental protocols for screening and validation, and explain the causality behind our recommended workflows.

Physicochemical Properties and Handling

Proper handling and a thorough understanding of a fragment's physicochemical properties are prerequisites for a successful screening campaign. These properties influence solubility, aggregation potential, and ultimately, the quality of the screening data.

Table 1: Properties of 7-Bromobenzo[d]oxazole-2-carboxylic acid

PropertyValueSource/Note
Molecular Formula C₈H₄BrNO₃[8]
Molecular Weight 242.03 g/mol [8]
CAS Number 944898-67-3[8]
Appearance White to off-white solidTypical for this class of compound
Purity ≥95% recommendedPurity should be confirmed by LC-MS and ¹H NMR
Solubility Soluble in DMSO, DMFExperimental verification is critical
Predicted logP ~2.5Varies by prediction algorithm; indicates moderate lipophilicity
Predicted pKa ~3.5 - 4.5Varies by prediction algorithm; acidic nature due to carboxylic acid[9]
Handling and Storage Protocol
  • Storage: Store the solid compound at 2-8°C, protected from light and moisture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% high-purity dimethyl sulfoxide (DMSO). Sonicate briefly if needed to ensure complete dissolution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Solubility Assessment: Before initiating a screen, perform a practical solubility test in the final assay buffer. A fragment must be soluble at the screening concentration to avoid false positives due to aggregation. A common method is to dilute the DMSO stock into the assay buffer and check for turbidity or precipitation visually and by light scattering.

The FBDD Workflow: A Multi-Faceted Approach

A robust FBDD pipeline is a multi-step, self-validating process. No single technique is sufficient; instead, a cascade of orthogonal biophysical methods is employed to identify, validate, and characterize fragment hits with high confidence.[10][11]

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Lead Optimization Primary_Screen Primary Screen (SPR) High-Throughput Identifies Binders Hit_Validation Hit Validation (NMR) Confirms Binding Removes False Positives Primary_Screen->Hit_Validation Initial Hits Structural_Biology Structural Characterization (X-Ray Crystallography) Defines Binding Mode Hit_Validation->Structural_Biology Validated Hits Lead_Opt Lead Optimization (Medicinal Chemistry) Improves Affinity & Properties Structural_Biology->Lead_Opt Structure-Guided Design

Caption: The integrated FBDD workflow from primary screening to lead optimization.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is an ideal technique for primary fragment screening due to its sensitivity in detecting the weak, rapid binding kinetics typical of fragments, low protein consumption, and real-time, label-free nature.[12][13][14][15] The goal is to efficiently identify any fragment that interacts with the immobilized target protein.

SPR_Workflow Immobilize 1. Immobilize Target (e.g., Amine Coupling) Equilibrate 2. Equilibrate Surface (Running Buffer) Immobilize->Equilibrate Inject 3. Inject Fragment (Association) Equilibrate->Inject Dissociate 4. Buffer Flow (Dissociation) Inject->Dissociate Regenerate 5. Regenerate Surface (e.g., low pH) Dissociate->Regenerate Analyze 6. Analyze Sensorgram (Identify Hits) Dissociate->Analyze Regenerate->Inject Next Fragment

Caption: Step-by-step workflow for a typical SPR fragment screening experiment.

Step-by-Step SPR Protocol:
  • Target Immobilization:

    • Choose a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a fresh mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 5,000 - 10,000 Response Units (RU). The optimal level balances signal strength with minimizing mass transport effects.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • Prepare a reference flow cell by performing the activation and deactivation steps without protein injection. This is crucial for subtracting bulk refractive index changes.

  • Assay Preparation:

    • Prepare the running buffer (e.g., PBS or HEPES-buffered saline, pH 7.4, with 0.005% P20 surfactant). Crucially, this buffer must contain the same final concentration of DMSO as the fragment samples (typically 1-5%). Mismatched DMSO concentrations are a primary source of false positives.[12]

    • Dilute the 7-Bromobenzo[d]oxazole-2-carboxylic acid stock solution into the running buffer to the desired screening concentration (e.g., 100-500 µM).

  • Screening Cycle:

    • Inject the fragment solution over both the target and reference flow cells for a defined association time (e.g., 30-60 seconds).

    • Follow with an injection of running buffer to monitor the dissociation phase (e.g., 60-120 seconds).

    • If necessary, inject a regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove any tightly bound fragment and prepare the surface for the next cycle.

    • Include buffer-only (DMSO-matched) injections periodically to double-reference the data.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and then subtracting the average of the buffer-only injections.

    • A positive "hit" is identified by a clear, concentration-dependent binding response that is significantly above the noise level of the assay. The shape of the sensorgram should be rectangular, indicative of fast on/off kinetics typical of fragments.

Protocol 2: Hit Validation and Affinity Ranking by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful secondary screening method that provides robust validation of hits from primary screens like SPR.[16] It is less prone to artifacts from aggregation and promiscuous binding. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly effective for detecting weak binding.[17][18]

NMR_Validation Prep_Sample Prepare Samples: 1. Fragment Alone 2. Fragment + Target Protein Acquire_Spectra Acquire NMR Spectra (e.g., STD, WaterLOGSY) Prep_Sample->Acquire_Spectra Compare_Spectra Compare Spectra Acquire_Spectra->Compare_Spectra No_Change No Signal Difference (No Binding) Compare_Spectra->No_Change Signal_Change Signal Difference Observed (Binding Confirmed) Compare_Spectra->Signal_Change Titration Perform Titration (Determine Kd) Signal_Change->Titration

Caption: Decision workflow for NMR-based hit validation and affinity determination.

Step-by-Step Ligand-Observed NMR Protocol (STD):
  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., d₆-PBS, pH 7.4).

    • Sample 1 (Reference): 100 µM 7-Bromobenzo[d]oxazole-2-carboxylic acid.

    • Sample 2 (Binding): 100 µM 7-Bromobenzo[d]oxazole-2-carboxylic acid and 5-10 µM target protein. The ligand is in large molar excess.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for both samples to ensure the fragment signals are visible and not overlapping with buffer components.

    • Set up the STD experiment. This involves two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

    • The saturation time is a key parameter; 1-2 seconds is a good starting point for fragment screening.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • In the resulting "difference spectrum," only protons of a ligand that has bound to the saturated protein (and thus received the saturation via spin diffusion) will show signals.

    • A confirmed hit will show clear signals in the STD difference spectrum that correspond to the proton signals of the fragment. No signals will appear if the fragment does not bind.

  • Affinity Estimation (Kᴅ):

    • To estimate the dissociation constant (Kᴅ), perform an STD titration.

    • Keep the protein concentration constant and acquire STD spectra for a series of increasing fragment concentrations.

    • Plot the STD amplification factor against the ligand concentration and fit the data to a binding isotherm to calculate the Kᴅ.[18]

Protocol 3: Structural Characterization by X-Ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the definitive goal of the hit validation process.[19] It provides unambiguous proof of binding and reveals the precise binding mode, orientation, and specific molecular interactions at atomic resolution.[20][21] This structural information is invaluable for the subsequent structure-guided evolution of the fragment into a potent lead compound. The bromine atom in 7-Bromobenzo[d]oxazole-2-carboxylic acid provides an additional advantage, as its anomalous scattering can be used to help solve the phase problem in crystallography.

XRay_Workflow Crystallize 1. Obtain Protein Crystals Soak 2. Soak Crystal in Fragment Solution Crystallize->Soak Cryo 3. Cryo-protect and Flash-cool Soak->Cryo Data_Collection 4. Collect Diffraction Data (Synchrotron) Cryo->Data_Collection Structure_Solution 5. Solve Structure (Molecular Replacement) Data_Collection->Structure_Solution Refine 6. Refine and Analyze Electron Density Map Structure_Solution->Refine

Caption: The workflow for determining a protein-fragment co-crystal structure.

Step-by-Step Crystallography Protocol (Crystal Soaking):
  • Protein Crystallization:

    • Generate high-quality, diffraction-grade crystals of the target protein using established methods (e.g., vapor diffusion). The crystallization conditions must be robust and reproducible.

  • Fragment Soaking:

    • Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with 7-Bromobenzo[d]oxazole-2-carboxylic acid. The fragment concentration should be relatively high (e.g., 1-10 mM) to ensure sufficient occupancy in the crystal, but not so high as to cause crystal cracking or dissolution.

    • Carefully transfer a protein crystal from its growth drop into the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to hours. This step often requires optimization.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source to ensure high resolution and accurate data for anomalous signal detection from the bromine atom.[20]

  • Structure Solution and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Calculate an initial electron density map. Carefully inspect the map for positive difference density (Fo-Fc) in the binding site that corresponds to the shape of the fragment.

    • Model the fragment into the density, refine the structure, and validate the final model. The resulting structure will reveal the precise binding pose and interactions, including any halogen bonds formed by the bromine atom.

Conclusion and Forward Look

7-Bromobenzo[d]oxazole-2-carboxylic acid is a strategically designed fragment poised for effective use in FBDD campaigns. Its constituent parts—the rigid scaffold, the hydrogen-bonding carboxylate, and the halogen-bonding bromine—provide multiple avenues for establishing high-quality interactions with a protein target. By employing a rigorous and orthogonal workflow encompassing sensitive primary screening (SPR), robust biophysical validation (NMR), and definitive structural elucidation (X-ray crystallography), researchers can confidently identify and characterize its binding. The high-resolution structural information obtained is the critical starting point for the creative process of medicinal chemistry, enabling the rational growth of this small fragment into a novel, potent, and selective lead compound.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PubMed Central.
  • Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
  • X-Ray Crystallography for Hit Confirm
  • Introducing bromine to the molecular structure as a str
  • SPR-based fragment screening: advantages and applic
  • Fragment-based screening by protein-detected NMR spectroscopy. PubMed - NIH.
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Introducing bromine to the molecular structure as a strategy for drug design.
  • Unveiling Molecular Interactions: A Guide to Validating S3 Fragment Binding with X-ray Crystallography. Benchchem.
  • Fragment screening by surface plasmon resonance. Semantic Scholar.
  • The XChem pipeline for fragment screening.
  • Fragment HIT Identific
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central.
  • Fragment-based lead discovery. Wikipedia.
  • CAS No : 944898-67-3 | Product Name : 7-Bromobenzo[d]oxazole-2-carboxylic Acid.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.

Sources

Application

Application Notes and Protocols for the Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives for SAR Studies

Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of a wide array of pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] These derivatives are known to exhibit a diverse range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The planar nature of the benzoxazole ring system allows for effective interaction with various biological macromolecules, making it a versatile template for drug design.[1] Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how the chemical structure of a compound influences its biological activity.[5] The synthesis of a focused library of derivatives with systematic structural modifications allows researchers to identify key structural motifs responsible for potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for the synthesis of 7-bromobenzo[d]oxazole-2-carboxylic acid, a key intermediate for the generation of a library of derivatives for SAR studies. The bromine atom at the 7-position serves as a useful synthetic handle for further diversification, for instance, through cross-coupling reactions, while the carboxylic acid at the 2-position offers a site for amide bond formation, enabling the exploration of a wide range of chemical space.

Synthetic Strategy: A Two-Step Approach to the Core Intermediate

The synthesis of 7-bromobenzo[d]oxazole-2-carboxylic acid is strategically planned as a two-step process. The first step involves the preparation of the key precursor, 2-amino-3-bromophenol. This is followed by a cyclocondensation reaction with a suitable two-carbon electrophile to construct the benzoxazole ring system with the desired carboxylic acid functionality at the 2-position.

Synthetic_Workflow A Starting Material (e.g., 2-Bromophenol) B Intermediate (2-Amino-3-bromophenol) A->B Nitration & Reduction or other methods C Key Intermediate (7-Bromobenzo[d]oxazole- 2-carboxylic acid) B->C Cyclocondensation with Oxalic Acid Derivative D Derivative Library (for SAR studies) C->D Amide Coupling, Cross-Coupling, etc.

Caption: Synthetic workflow for 7-bromobenzo[d]oxazole-2-carboxylic acid and its derivatives.

Part 1: Synthesis of the Key Precursor: 2-Amino-3-bromophenol

The synthesis of 2-amino-3-bromophenol is a critical first step. Several methods have been reported for the synthesis of substituted aminophenols. A common approach involves the nitration of a substituted phenol followed by reduction of the nitro group to an amine. Alternatively, a Sandmeyer-type reaction on an appropriately substituted aniline can be employed. A method adapted from available literature for the synthesis of a related bromo-substituted aminophenol is presented below.[6]

Protocol 1: Synthesis of 2-Amino-3-bromophenol

Materials:

  • 2-Bromophenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • Nitration of 2-Bromophenol:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 1 mole of 2-bromophenol in 2 moles of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add a nitrating mixture (1.1 moles of nitric acid in 1 mole of sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Filter the precipitated crude nitrophenol, wash with cold water until the washings are neutral, and dry.

    • Rationale: The sulfonic acid group is first introduced to direct the nitration to the desired position and is subsequently removed during the workup.[6]

  • Reduction of the Nitro Group:

    • To a solution of the crude nitrophenol in a suitable solvent (e.g., ethanol or acetic acid), add an excess of a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with a suitable organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-bromophenol.

    • Purify the crude product by column chromatography or recrystallization.

    • Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Tin(II) chloride is a classic and effective reagent for this purpose.

Characterization:

The structure and purity of the synthesized 2-amino-3-bromophenol should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Core Intermediate: 7-Bromobenzo[d]oxazole-2-carboxylic Acid

The construction of the benzoxazole ring with a carboxylic acid at the 2-position is achieved through a cyclocondensation reaction between the synthesized 2-amino-3-bromophenol and an oxalic acid derivative. Ethyl chlorooxoacetate (ethyl oxalyl chloride) is a suitable reagent for this transformation. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and subsequent hydrolysis of the ester to the carboxylic acid.

Protocol 2: Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

Materials:

  • 2-Amino-3-bromophenol

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride)

  • Pyridine or Triethylamine (as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF) and Water

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation and Cyclization:

    • Dissolve 2-amino-3-bromophenol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a slight excess of a base such as pyridine or triethylamine (1.1-1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add ethyl chlorooxoacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

    • Rationale: The base neutralizes the HCl generated during the acylation reaction. The subsequent intramolecular cyclization is facilitated by the proximity of the hydroxyl group to the newly formed amide.

  • Ester Hydrolysis:

    • After the cyclization is complete, remove the solvent under reduced pressure.

    • Dissolve the crude ester intermediate in a mixture of THF or methanol and water.

    • Add an excess of a base like lithium hydroxide or sodium hydroxide (2-3 equivalents).

    • Stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

    • Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.

  • Work-up and Purification:

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate is formed (pH ~2-3).

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude 7-bromobenzo[d]oxazole-2-carboxylic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Characterization:

The final product, 7-bromobenzo[d]oxazole-2-carboxylic acid, should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.

Part 3: Derivatization for SAR Studies

The synthesized 7-bromobenzo[d]oxazole-2-carboxylic acid is a versatile intermediate for creating a library of derivatives for SAR studies. The carboxylic acid can be readily converted to amides, and the bromo substituent can be modified via various cross-coupling reactions.

SAR_Logic Core 7-Bromobenzo[d]oxazole- 2-carboxylic acid Amide_Lib Amide Library (Variation at C2) Core->Amide_Lib Amide Coupling (various amines) Aryl_Lib Aryl/Alkyl Library (Variation at C7) Core->Aryl_Lib Cross-Coupling (e.g., Suzuki, Sonogashira) SAR_Analysis Structure-Activity Relationship Analysis Amide_Lib->SAR_Analysis Aryl_Lib->SAR_Analysis

Caption: Logical flow for generating derivatives and conducting SAR studies.

Example Protocol: Amide Synthesis

Materials:

  • 7-Bromobenzo[d]oxazole-2-carboxylic acid

  • A variety of primary and secondary amines

  • A peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • In a reaction vial, dissolve 7-bromobenzo[d]oxazole-2-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), the coupling reagent (e.g., HATU, 1.1 equivalents), and the base (e.g., DIPEA, 2 equivalents) in anhydrous DMF or DCM.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Data Presentation: A Representative Table for SAR Studies

The following table is a template for summarizing the data from the synthesized derivatives to facilitate SAR analysis.

Compound ID R¹ (at C2-amide) R² (at C7) Yield (%) Biological Activity (e.g., IC₅₀, µM)
IA-1 -NH-CH₃Br85Data
IA-2 -NH-PhBr78Data
IA-3 -N(CH₃)₂Br92Data
IB-1 -NH-CH₃Ph65Data
IB-2 -NH-CH₃4-F-Ph71Data

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 7-bromobenzo[d]oxazole-2-carboxylic acid and its derivatives for the purpose of SAR studies. The detailed protocols, along with the rationale behind the experimental choices, are intended to enable researchers to efficiently generate a library of compounds for biological evaluation. The strategic placement of the bromo and carboxylic acid functionalities on the benzoxazole scaffold provides a versatile platform for the exploration of chemical diversity and the development of novel therapeutic agents.

References

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. (URL not available)
  • Benzoxazole derivatives: Significance and symbolism. (2024-12-13). [URL not available]
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - NIH. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018-08-12). [Link]

  • Structure activity relationship of benzoxazole derivatives - ResearchGate. [Link]

  • o-BROMOPHENOL - Organic Syntheses Procedure. [Link]

  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google P
  • CAS No : 944898-67-3 | Product Name : 7-Bromobenzo[d]oxazole-2-carboxylic Acid. [Link]

Sources

Method

Application of benzoxazoles in the synthesis of kinase inhibitors

As a Senior Application Scientist, this guide provides an in-depth exploration of the benzoxazole scaffold's application in synthesizing potent and selective kinase inhibitors. We will delve into the rationale behind its...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the benzoxazole scaffold's application in synthesizing potent and selective kinase inhibitors. We will delve into the rationale behind its use, key synthetic strategies, and detailed protocols for biological validation, offering field-proven insights for researchers in drug discovery and medicinal chemistry.

Introduction: The Benzoxazole Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized cancer treatment, and the search for novel scaffolds that offer improved potency, selectivity, and drug-like properties is a continuous effort in medicinal chemistry.

The benzoxazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in this pursuit.[3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions (such as hydrogen bonding, π-π stacking, and hydrophobic interactions) make it an ideal anchor for binding within the ATP-binding pocket of various kinases.[5][6] Furthermore, the benzoxazole core is readily functionalized at multiple positions, allowing for the fine-tuning of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets.[7][8]

This guide will focus on the synthesis and evaluation of benzoxazole derivatives as inhibitors of key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis, growth, and metastasis.[9][10]

Strategic Synthesis of Benzoxazole-Based Kinase Inhibitors

The construction of a functionalized benzoxazole core is the foundational step in synthesizing these inhibitors. The most prevalent and versatile method involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid derivative.

General Synthetic Workflow

The overall process can be visualized as a multi-stage workflow, starting from fundamental building blocks and culminating in biologically active molecules, which are then subjected to rigorous testing.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A 2-Aminophenol Derivatives C Condensation & Cyclization A->C B Carboxylic Acids / Aldehydes B->C D Core Benzoxazole Scaffold C->D E Further Functionalization (e.g., Amide Coupling) D->E F Final Inhibitor Library E->F G In Vitro Kinase Assay F->G Screening H Cell-Based Proliferation Assay G->H I Mechanism of Action Studies (Apoptosis, Cell Cycle) H->I J Lead Compound Identification I->J

Caption: High-level workflow from synthesis to lead identification.

Protocol 1: General Synthesis of a 2-Substituted Benzoxazole Core

This protocol describes a common method for synthesizing the benzoxazole scaffold via the condensation of a 2-aminophenol with a carboxylic acid, a method widely adaptable for various derivatives.[8]

Rationale: The reaction proceeds through an initial nucleophilic attack of the amino group on the activated carboxyl group, forming an amide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the hydroxyl group, and dehydration leads to the stable aromatic benzoxazole ring. Using a dehydrating agent like polyphosphoric acid (PPA) or running the reaction at high temperatures facilitates the final cyclization step.

Materials:

  • Substituted 2-aminophenol (1.0 eq)

  • Substituted carboxylic acid (1.1 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-aminophenol and the carboxylic acid.

  • Cyclization: Add polyphosphoric acid (approx. 10 times the weight of the 2-aminophenol). Heat the mixture to 140-160 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Experimental Insight: PPA acts as both a solvent and a dehydrating agent. Ensure the mixture is well-stirred to prevent localized charring. An alternative is using a milder coupling agent (like EDC/HOBt) to form the amide first, followed by a separate cyclization step, which can be beneficial for sensitive substrates.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-substituted benzoxazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Targeting Key Kinases: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][3] Inhibiting the VEGFR-2 signaling cascade is a clinically validated anticancer strategy.[10] Benzoxazole derivatives have shown significant promise as potent VEGFR-2 inhibitors.[1][2][11][12]

VEGFR-2 Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a downstream signaling cascade involving multiple pathways like PLCγ-PKC-MAPK/ERK and PI3K-Akt, ultimately leading to endothelial cell proliferation, migration, and survival.[1]

G cluster_0 Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Autophosphorylation Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits ATP-Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by benzoxazoles.

Biological Evaluation of Benzoxazole Kinase Inhibitors

Once synthesized, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with target-specific enzymatic assays and progressing to cell-based assays to assess cellular potency and mechanism of action.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the isolated VEGFR-2 kinase domain. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric for potency. Universal kinase assay kits are commonly employed for this purpose.[13]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Universal Tyrosine Kinase Assay Kit (e.g., from a commercial vendor)

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Test compounds (benzoxazole derivatives) dissolved in DMSO

  • Sorafenib or Sunitinib (as a positive control)[4][9]

  • Assay buffer

  • 96-well microplates

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control (e.g., Sorafenib) in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

  • Reaction Mixture: To each well of a 96-well plate, add the assay buffer, the substrate (Poly-Glu-Tyr), and the VEGFR-2 enzyme.

  • Inhibitor Addition: Add the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the enzyme to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at 30 °C for 30-60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate according to the kit manufacturer's instructions. This often involves adding an anti-phosphotyrosine antibody conjugated to an enzyme like horseradish peroxidase (HRP), followed by a colorimetric or chemiluminescent substrate.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Proliferation (MTT) Assay

Rationale: This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines that are relevant to the kinase target. For VEGFR-2, human umbilical vein endothelial cells (HUVECs) are highly relevant, but cancer cell lines like MCF-7 (breast) and HepG2 (liver) are also commonly used as they can be affected by anti-angiogenic agents.[1][2][11] The MTT assay measures the metabolic activity of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the benzoxazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Data Summary: Potency of Benzoxazole Derivatives

The following table summarizes the inhibitory activities of representative benzoxazole-based compounds against various kinases and cancer cell lines, as reported in the literature. This data is crucial for establishing structure-activity relationships (SAR).

Compound IDTarget KinaseKinase IC₅₀ (µM)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
Compound 4c Tyrosine Kinase0.10MCF-7Potent[13]
Compound 11b VEGFR-20.057MCF-74.30[9][14]
Compound 11b c-Met0.181A5496.68[9][14]
Compound 1 VEGFR-20.268HCT-116Potent[4]
Compound 8d VEGFR-20.0554HepG22.43[11]
Compound 12l VEGFR-20.097HepG210.50[1][2]
Compound 27 PARP-20.057MCF-7Potent[15]

Note: "Potent" indicates that the source highlighted strong activity without providing a specific IC₅₀ value in the abstract.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Potent kinase inhibitors often exert their anticancer effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.[2][9] These mechanisms can be elucidated through flow cytometry and western blot analysis. For example, compound 11b was shown to induce G2/M cell-cycle arrest and apoptosis in MCF-7 cells.[9][14] Similarly, compound 12l arrested HepG2 cell growth and induced apoptosis, which was correlated with an increase in caspase-3 and BAX levels and a decrease in Bcl-2.[2]

Conclusion and Future Directions

The benzoxazole scaffold is a versatile and highly effective core for the design and synthesis of novel kinase inhibitors. Its favorable structural and electronic properties allow for potent and selective interactions within the ATP-binding sites of various kinases, particularly those involved in oncology pathways like VEGFR-2. The synthetic routes are generally robust and amenable to the creation of diverse chemical libraries for SAR exploration.

Future work in this field will likely focus on optimizing the pharmacokinetic properties of these compounds, such as solubility and oral bioavailability, to improve their potential as clinical drug candidates.[16][17][18] Furthermore, the development of dual or multi-targeted inhibitors that can simultaneously block multiple oncogenic signaling pathways represents a promising strategy to overcome drug resistance.[9][14] The detailed protocols and strategic insights provided in this guide serve as a comprehensive resource for researchers aiming to harness the potential of benzoxazoles in the development of next-generation targeted therapies.

References

  • Desai, V. G., et al. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 94, 103382. Available at: [Link]

  • Khan, S., et al. (2024). Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(1), 24. Available at: [Link]

  • Li, J., et al. (2018). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of the Iranian Chemical Society, 15, 2309–2326. Available at: [Link]

  • Sharma, M., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(6), 114-118. Available at: [Link]

  • Khan, S., et al. (2024). Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. Frontiers in Health Informatics. Available at: [Link]

  • Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3919-3923. Available at: [Link]

  • Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. Available at: [Link]

  • An, Y.S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3067-3072. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461-1478. Available at: [Link]

  • Abuel-Magd, A. M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5101. Available at: [Link]

  • Elkady, H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Elkady, H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. Available at: [Link]

  • Murray, P. R., et al. (2013). A multistep flow process for the synthesis of highly functionalized benzoxazoles. Organic Process Research & Development, 17(11), 1386-1393. Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available at: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(23), 7808. Available at: [Link]

  • ResearchGate. (n.d.). Depiction of various synthetic routes of 2,3‐dihydro‐1,5‐benzoxazepine derivatives. ResearchGate. Available at: [Link]

  • Kakkar, S., et al. (2018). Design of benzoxazole molecules for antimicrobial and anticancer potential based on literature. ResearchGate. Available at: [Link]

  • Kumar, D., & Singh, P. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

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  • Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar. Available at: [Link]

  • Norman, M. H., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3638-3642. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC. Available at: [Link]

  • Alam, M. M., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(8), 2389. Available at: [Link]

  • Mahmoud, A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Molecular Modeling, 31(1), 1. Available at: [Link]

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Application

The Strategic Utility of 7-Bromobenzo[d]oxazole-2-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery The benzoxazole core is a prominent heterocyclic scaffold that consistently appears in a wide array of biologically active compounds and appr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Motif in Drug Discovery

The benzoxazole core is a prominent heterocyclic scaffold that consistently appears in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacophores, enabling potent and selective binding to diverse biological targets.[3] From anti-cancer to anti-inflammatory and anti-infective agents, the versatility of the benzoxazole moiety has cemented its status as a "privileged structure" in medicinal chemistry.[2][4] This guide focuses on a particularly valuable building block: 7-Bromobenzo[d]oxazole-2-carboxylic acid . The strategic placement of the bromine atom at the 7-position and the carboxylic acid at the 2-position provides medicinal chemists with two orthogonal chemical handles for molecular elaboration, opening avenues for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties and Spectral Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization.

PropertyValueSource
CAS Number 944898-67-3[5][6]
Molecular Formula C₈H₄BrNO₃[5][6]
Molecular Weight 242.03 g/mol [5][6]

¹H NMR (Predicted, DMSO-d₆, 400 MHz): The proton spectrum is expected to show three distinct signals in the aromatic region. The proton at position 4 (H-4) would likely appear as a doublet of doublets, coupled to H-5 and H-6. H-5 and H-6 would also present as complex multiplets, with their precise chemical shifts influenced by the electronic effects of the bromine and the benzoxazole ring system. The acidic proton of the carboxylic acid is anticipated to be a broad singlet in the downfield region (typically >12 ppm), which may be exchangeable with D₂O.

¹³C NMR (Predicted, DMSO-d₆, 101 MHz): The carbon spectrum will be characterized by the carbonyl carbon of the carboxylic acid, typically resonating around 160-170 ppm. The benzoxazole core will display a series of signals in the aromatic region (110-160 ppm), with the carbon bearing the bromine atom (C-7) showing a characteristic shift. The quaternary carbons of the oxazole ring (C-2, C-3a, and C-7a) will also be identifiable. For a comprehensive guide to the NMR spectral data of benzoxazole carboxylic acids, refer to specialized technical guides.[7]

Synthetic Protocol: Accessing the Core Building Block

The synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid can be reliably achieved through the condensation of 2-amino-3-bromophenol with a suitable C2-synthon, such as diethyl oxalate, followed by hydrolysis. This approach is a well-established method for the formation of the benzoxazole-2-carboxylate core.[8]

Workflow for the Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis 2-amino-3-bromophenol 2-amino-3-bromophenol Reaction Condensation (Heat, Acid catalyst) 2-amino-3-bromophenol->Reaction Diethyl oxalate Diethyl oxalate Diethyl oxalate->Reaction Intermediate_Ester Ethyl 7-bromobenzo[d]oxazole-2-carboxylate Reaction->Intermediate_Ester Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Intermediate_Ester->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product 7-Bromobenzo[d]oxazole-2-carboxylic acid Acidification->Final_Product

Caption: Synthetic workflow for 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis
  • Condensation:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromophenol (1.0 eq) and diethyl oxalate (1.2 eq) in a suitable high-boiling solvent (e.g., ethanol or a mixture of ethanol and xylene).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude ethyl 7-bromobenzo[d]oxazole-2-carboxylate can be purified by column chromatography on silica gel or taken directly to the next step.

  • Hydrolysis:

    • Dissolve the crude or purified ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux.

    • Monitor the hydrolysis by TLC until the ester is no longer present.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • The desired 7-Bromobenzo[d]oxazole-2-carboxylic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Application in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

The unique bifunctional nature of 7-Bromobenzo[d]oxazole-2-carboxylic acid makes it an exceptionally useful building block for the synthesis of kinase inhibitors, a critical class of anti-cancer therapeutics. The carboxylic acid at the C-2 position serves as a key hydrogen bond donor/acceptor, often interacting with the hinge region of the kinase ATP binding site, while the bromo-substituent at the C-7 position provides a vector for diversification, allowing for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions to probe the solvent-exposed regions of the kinase.[9][10]

Application Workflow: From Building Block to Bioactive Molecule

G cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling Start 7-Bromobenzo[d]oxazole-2-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Amine Substituted Aniline Amine->Coupling Amide_Intermediate N-Aryl-7-bromobenzo[d]oxazole-2-carboxamide Coupling->Amide_Intermediate Suzuki Suzuki Coupling (e.g., Pd(PPh₃)₄, Base) Amide_Intermediate->Suzuki Boronic_Acid Arylboronic Acid Boronic_Acid->Suzuki Final_Compound 7-Aryl-benzoxazole-2-carboxamide (e.g., VEGFR-2 Inhibitor) Suzuki->Final_Compound

Caption: General workflow for elaborating the building block into a potential kinase inhibitor.

Protocol 1: Amide Bond Formation

The formation of an amide bond is a cornerstone reaction in medicinal chemistry.[11] The following protocol details a robust method for coupling 7-Bromobenzo[d]oxazole-2-carboxylic acid with a variety of anilines.

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq), the desired substituted aniline (1.1 eq), and a suitable amide coupling reagent such as HATU (1.2 eq).[12]

    • Dissolve the solids in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Reaction and Work-up:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude N-aryl-7-bromobenzo[d]oxazole-2-carboxamide can be purified by flash column chromatography on silica gel.

EntryAmineCoupling ReagentYield (%)
1AnilineHATU/DIPEA~85-95
24-FluoroanilineEDC/HOBt~80-90
33-MethoxyanilineT3P~80-95

Yields are representative and may vary based on the specific substrates and reaction conditions.[12][13]

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties at the 7-position of the benzoxazole core.[3][14]

  • Reaction Setup:

    • In a Schlenk flask, combine the N-aryl-7-bromobenzo[d]oxazole-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction and Work-up:

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final 7-aryl-benzoxazole-2-carboxamide.

Case Study: Benzoxazole Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target for cancer therapy. Several studies have demonstrated that benzoxazole-based compounds can act as potent VEGFR-2 inhibitors.[9][15][16] The general structure often features a benzoxazole-2-carboxamide core, where the 7-position is substituted with an aryl group that occupies a hydrophobic pocket in the enzyme's active site. The strategic use of 7-Bromobenzo[d]oxazole-2-carboxylic acid allows for the systematic synthesis of libraries of such compounds to optimize their inhibitory activity and pharmacokinetic properties. For instance, derivatives of 2-phenyl-benzo[d]oxazole-7-carboxamide have been synthesized and evaluated for their biological activity as potential inhibitors of Staphylococcus aureus Sortase A, showcasing the broad applicability of this scaffold.[5]

Conclusion and Future Perspectives

7-Bromobenzo[d]oxazole-2-carboxylic acid is a high-value building block in medicinal chemistry, offering a synthetically tractable platform for the development of novel therapeutics. Its dual functionality allows for the independent and strategic modification of two key positions, facilitating rapid library synthesis and efficient SAR exploration. The protocols outlined in this guide provide a robust foundation for researchers to utilize this versatile scaffold in their drug discovery programs. As the demand for novel, potent, and selective small molecule inhibitors continues to grow, the strategic application of well-designed building blocks like 7-Bromobenzo[d]oxazole-2-carboxylic acid will remain a cornerstone of successful medicinal chemistry campaigns.

References

Method

Application Notes &amp; Protocols for the Creation of a Benzoxazole Derivative Chemical Library

For Researchers, Scientists, and Drug Development Professionals Strategic Overview: The Rationale for a Benzoxazole Library The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Rationale for a Benzoxazole Library

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The construction of a diverse chemical library of benzoxazole derivatives is a critical step in hit identification and lead optimization campaigns. This guide provides a comprehensive framework for the strategic design, synthesis, purification, and characterization of such a library, emphasizing robust and scalable methodologies.

The core principle of this library's design is Diversity-Oriented Synthesis (DOS) . By systematically varying substituents at key positions on the benzoxazole core, we can efficiently explore a vast chemical space, thereby increasing the probability of identifying novel bioactive agents.

The overall workflow for the creation of the chemical library is depicted below.

G cluster_design Phase 1: Design & Planning cluster_synthesis Phase 2: Synthesis & Purification cluster_validation Phase 3: Validation & Archiving reagent_selection Reagent Scaffolds Selection (o-Aminophenols, Carboxylic Acids) diversity_analysis In-Silico Diversity Analysis (Physicochemical Properties) reagent_selection->diversity_analysis parallel_synthesis Parallel Synthesis (e.g., 96-well format) diversity_analysis->parallel_synthesis workup Reaction Work-up & Isolation parallel_synthesis->workup purification High-Throughput Purification (e.g., Prep-HPLC, SFC) workup->purification qc Quality Control (LC-MS, NMR) purification->qc plating Compound Plating & Storage (DMSO Stocks) qc->plating db Database Registration plating->db caption Figure 1. High-Level Workflow for Benzoxazole Library Generation.

Caption: Figure 1. High-Level Workflow for Benzoxazole Library Generation.

Synthetic Strategy: One-Pot Condensation of 2-Aminophenols and Carboxylic Acids

The most direct and library-friendly approach to the benzoxazole core is the condensation of a 2-aminophenol with a carboxylic acid (or its derivative), followed by intramolecular cyclization and dehydration.[1] For library synthesis, a one-pot protocol is highly desirable as it minimizes intermediate handling and streamlines the workflow.[2] We will focus on a robust method utilizing Polyphosphoric Acid (PPA) as both the catalyst and solvent, a technique well-established for its efficiency in promoting the necessary dehydration steps.[3][4]

The Role of the Catalyst: Why Polyphosphoric Acid?

Polyphosphoric acid (PPA) is not merely a strong acid; it serves multiple critical roles in this synthesis:

  • Activating Agent: PPA reacts with the carboxylic acid to form a mixed benzoic-phosphoric anhydride intermediate.[3][5][6] This anhydride is a much more potent acylating agent than the free carboxylic acid, facilitating the initial N-acylation of the 2-aminophenol.

  • Dehydrating Agent: As a powerful desiccant, PPA aggressively removes the water molecules generated during both the initial amide formation and the final oxazole ring closure, driving the equilibrium towards the product.

  • Solvent: PPA can serve as the reaction medium, effectively dissolving the reactants at elevated temperatures.

The general mechanism is outlined below.

G R1_COOH R1-COOH (Carboxylic Acid) Anhydride [R1-CO-O-PO3H2] (Mixed Anhydride) R1_COOH->Anhydride Activation Aminophenol 2-Aminophenol Amide N-Acyl Intermediate Aminophenol->Amide N-Acylation PPA PPA PPA->Anhydride Activation Anhydride->Amide N-Acylation Benzoxazole 2-Substituted Benzoxazole Amide->Benzoxazole Cyclodehydration (-H2O)

Caption: Figure 2. Simplified Reaction Mechanism using PPA.

Building Block Selection for Library Diversity

To maximize the structural diversity of the library, a carefully selected matrix of commercially available 2-aminophenols and carboxylic acids should be used. An example selection is provided below.

Building Block Type Scaffold R-Group Examples Rationale for Inclusion
2-Aminophenols 2-Amino-phenolH, 4-Cl, 4-F, 4-Me, 4-NO₂, 5-CF₃Probes electronic effects on the benzene ring.
Carboxylic Acids Benzoic AcidH, 4-OMe, 4-CN, 3-F, 2-ClExplores aromatic substituent effects at the 2-position.
Phenylacetic AcidH, 4-F, 4-tBuIntroduces a flexible linker between the core and a phenyl ring.
Heterocyclic AcidsThiophene-2-carboxylic acid, Pyridine-3-carboxylic acidIncorporates medicinally relevant heterocyclic motifs.
Aliphatic AcidsCyclohexanecarboxylic acid, Propionic acidExplores non-aromatic, lipophilic side chains.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. PPA is corrosive and causes severe burns. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol: Parallel Synthesis of a 96-Compound Benzoxazole Library

This protocol is designed for a parallel synthesis format using a 96-well reaction block.

Materials:

  • 96-well reaction block with reflux condenser and magnetic stirring capabilities.

  • Assorted 2-aminophenols (1.0 M stock solutions in a suitable solvent like NMP, if not soluble in PPA directly).

  • Assorted carboxylic acids.

  • Polyphosphoric acid (PPA, 115% P₂O₅ content).

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution.

  • Ethyl acetate (EtOAc).

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄).

  • 96-well collection plates.

Procedure:

  • Reagent Preparation:

    • Pre-weigh the solid carboxylic acids (0.12 mmol, 1.2 equivalents) into each well of the 96-well reaction block.

    • In a separate vessel, heat PPA to ~80°C to reduce its viscosity for easier dispensing.

  • Reaction Setup:

    • Dispense ~0.5 mL of pre-heated PPA into each well containing the carboxylic acid.

    • Stir the block at 100°C for 30 minutes to allow for the formation of the mixed anhydride intermediate.[5][6]

    • Add the 2-aminophenol (0.10 mmol, 1.0 equivalent) to each respective well. If using stock solutions, add 100 µL.

  • Reaction Execution:

    • Increase the temperature of the reaction block to 180-200°C.

    • Allow the reaction to proceed for 4-6 hours. Monitor the progress of a representative reaction (e.g., a control well) via Thin Layer Chromatography (TLC) or LC-MS if possible.

  • Work-up and Quenching (Self-Validating Step):

    • Cool the reaction block to room temperature. The PPA will solidify.

    • CAUTION: Quench the reaction by slowly adding crushed ice to each well. This is a highly exothermic process.

    • Once the PPA is dissolved, slowly and carefully neutralize each well by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). The formation of a precipitate at this stage is the first visual confirmation of product formation.

  • Extraction:

    • Extract the aqueous mixture in each well with ethyl acetate (3 x 1.0 mL).

    • Combine the organic layers for each reaction into a corresponding 96-well collection plate.

  • Drying and Concentration:

    • Pass the combined organic extracts through a plug of anhydrous MgSO₄.

    • Concentrate the solvent in vacuo using a centrifugal evaporator to yield the crude product.

Protocol: High-Throughput Purification and Quality Control

Instrumentation:

  • Mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC) system.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.

  • Nuclear Magnetic Resonance (NMR) spectrometer (for characterization of select compounds).

Procedure:

  • Purification:

    • Dissolve the crude product from each well in a minimal amount of DMSO or DMF.

    • Purify each compound using a mass-directed Prep-HPLC system. A generic gradient (e.g., 10-95% acetonitrile/water with 0.1% formic acid) is typically sufficient.

    • Collect fractions corresponding to the target mass of the desired benzoxazole derivative.

  • Quality Control (QC) (Self-Validating Step):

    • Analyze an aliquot of each purified fraction by analytical LC-MS to confirm identity (correct mass) and purity (typically >95% by UV trace at 254 nm).

    • For a representative subset of the library (e.g., 5-10 compounds), obtain ¹H NMR and ¹³C NMR spectra to confirm the benzoxazole structure.[7] This validates that the chosen synthetic protocol consistently yields the correct chemotype.

    • Characterization data for a sample product, ethyl 3-(5-chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate, would include: mp: 58–60 °C. ¹H NMR (400 MHz, CDCl₃) δ ppm: 7.23 (s, 1H), 7.18–7.08 (m, 2H), 4.32 (t, J = 6.6, 2H), 4.04 (q, J = 7.2, 2H), 2.88 (t, J = 6.6 Hz, 2H), 1.14 (t, J = 7.0 Hz, 3H). ¹³C{¹H} NMR (100 MHz, CDCl₃) δ ppm: 179.4, 169.6, 144.6, 132.0, 129.6, 123.2, 109.9, 109.5, 60.2, 40.7, 30.2, 13.1. HRMS (ESI) m/z [M + H]⁺ Calcd for C₁₂H₁₃ClNO₃S⁺ 286.0299; Found 286.0294.[7]

  • Plating and Archiving:

    • Perform a final solvent removal to obtain the purified compounds as solids or oils.

    • Accurately weigh each compound and prepare stock solutions (e.g., 10 mM in DMSO) in 96-well plates suitable for long-term storage at -20°C or -80°C.

    • Register each compound, its structure, plate position, concentration, and QC data into a chemical database.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Benzoxazole Derivatives Using Aldehydes.
  • Kidwai, M., et al. (2006). Facile and Efficient One‐Pot Protocol for the Synthesis of Benzoxazole and Benzothiazole Derivatives using Molecular Iodine as Catalyst. Synthetic Communications.
  • CoLab. (n.d.). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.
  • So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar.
  • Benchchem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry - ACS Publications.
  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds.
  • Semantic Scholar. (n.d.). One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction.
  • ResearchGate. (n.d.). Synthesis of High Molecular Weight Polybenzoxazoles in Polyphosphoric Acid and Investigation of their Hydrolytic Stability under Acidic Conditions.
  • Patsnap. (n.d.). Synthesis of benzoxazole.

Sources

Application

Application Notes and Protocols for Late-Stage Functionalization of Molecules Using the Bromine Handle

Abstract Late-stage functionalization (LSF) is a transformative strategy in modern medicinal chemistry and drug development, enabling the direct modification of complex molecular scaffolds at advanced stages of a synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Late-stage functionalization (LSF) is a transformative strategy in modern medicinal chemistry and drug development, enabling the direct modification of complex molecular scaffolds at advanced stages of a synthetic sequence. This approach accelerates the generation of structure-activity relationships (SAR) and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various synthetic handles employed for LSF, the bromine atom stands out for its exceptional versatility, reliability, and broad reaction compatibility. This guide provides a comprehensive overview of the principles and applications of using the bromine handle for LSF. It includes detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

The Strategic Imperative of Late-Stage Functionalization

The traditional drug discovery process often involves the de novo synthesis of each new analog, a time-consuming and resource-intensive endeavor. LSF offers a more efficient paradigm by introducing chemical diversity directly into a lead compound or a complex intermediate.[1][2] This strategy provides rapid access to a library of analogs, facilitating a deeper and faster exploration of the chemical space around a core scaffold.[1][3]

The bromine atom, as a synthetic handle, is particularly well-suited for LSF due to several key properties:

  • Versatility: The carbon-bromine (C-Br) bond can participate in a vast array of chemical transformations, including numerous palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and photoredox-mediated reactions.[4][5]

  • Reactivity and Selectivity: The C-Br bond is sufficiently reactive to undergo these transformations under relatively mild conditions, yet stable enough to be carried through multiple synthetic steps.[5] This balance is crucial for achieving high yields and minimizing side reactions on complex molecules.

  • Accessibility: A variety of methods exist for the selective introduction of bromine atoms onto aromatic and heteroaromatic rings, even in the presence of sensitive functional groups.[1][6][7][8]

Introducing the Bromine Handle: Late-Stage Bromination Strategies

The successful application of the bromine handle begins with its selective installation onto the target molecule. Several modern methods have been developed to achieve this with high precision.

Electrophilic Aromatic Bromination

This classical method remains a viable option for electron-rich aromatic and heteroaromatic systems. However, for complex drug-like molecules, milder and more selective reagents are often required to avoid unwanted side reactions.

Protocol 1: Mild Oxidative Bromination using DMSO and HBr [7]

This protocol describes a practical and efficient method for the bromination of arenes and heteroarenes using readily available reagents.

Reagents and Equipment:

  • Aryl or heteroaryl substrate

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the substrate (1.0 mmol) in DMSO (5.0 mL), add HBr (2.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of DMSO as a mild oxidant in combination with HBr provides a controlled source of electrophilic bromine, minimizing over-bromination and degradation of sensitive substrates. The aqueous workup effectively quenches the reaction and removes inorganic byproducts.

C-H Activation for Site-Selective Bromination

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective introduction of halogens.[9] These methods often employ directing groups to achieve high selectivity at positions that are inaccessible through traditional electrophilic substitution.

The Bromine Handle in Action: A Toolbox of Transformations

Once installed, the bromine atom serves as a versatile linchpin for a multitude of bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the cornerstone of C-Br bond functionalization, enabling the formation of C-C, C-N, and C-O bonds with exceptional scope and reliability.

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl and vinyl-aryl structures. It involves the reaction of an aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Complex Aryl Bromide

Reagents and Equipment:

  • Aryl bromide (1.0 mmol)

  • Boronic acid or boronic ester (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., dioxane/water, toluene/water, DMF)

  • Schlenk flask or reaction vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Trustworthiness of the Protocol: This protocol is a self-validating system as the progress of the reaction can be easily monitored by standard analytical techniques, and the desired product is typically formed with high selectivity. The use of a pre-catalyst and an inert atmosphere ensures the stability and activity of the palladium catalyst throughout the reaction.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeTypical CatalystLigand (if applicable)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂SPhos, XPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, DIPEATHF, DMFRT-80
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOtBu, K₃PO₄Toluene, Dioxane80-120
Heck Pd(OAc)₂, PdCl₂P(o-tol)₃Et₃N, K₂CO₃DMF, NMP80-140

The Sonogashira coupling enables the formation of a C-C bond between an aryl bromide and a terminal alkyne, a valuable transformation for introducing linear structural elements.[10][11][12] This reaction is typically co-catalyzed by palladium and copper(I).[10][11]

Protocol 3: Copper-Free Sonogashira Coupling of a Heteroaryl Bromide [13]

Reagents and Equipment:

  • Heteroaryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Et₃N, DIPEA, 2.0-3.0 mmol)

  • Solvent (e.g., THF, DMF)

  • Schlenk flask or reaction vial

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Follow the general setup procedure outlined in Protocol 2, omitting the copper co-catalyst.

  • Add the heteroaryl bromide, palladium catalyst, and degassed solvent to the reaction vessel under an inert atmosphere.

  • Add the base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography.

Expertise & Experience: The omission of the copper co-catalyst can be advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). The choice of a suitable palladium catalyst and a bulky phosphine ligand is critical for the efficiency of the copper-free variant.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[14][15][16][17] This palladium-catalyzed reaction couples an aryl bromide with a primary or secondary amine.[14][15][16]

Protocol 4: Buchwald-Hartwig Amination of a Drug-like Molecule [18]

Reagents and Equipment:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, add the aryl bromide, amine, palladium pre-catalyst, ligand, and base to a reaction vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the product by column chromatography.

Authoritative Grounding: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15]

The Heck reaction allows for the coupling of an aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[19][20][21][22]

Protocol 5: Heck Reaction on a Complex Substrate [23]

Reagents and Equipment:

  • Aryl bromide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 mmol)

  • Solvent (e.g., DMF, NMP)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add the aryl bromide, palladium catalyst, ligand, and base.

  • Add the solvent and the alkene.

  • Seal the vial and heat the reaction mixture (typically 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.

Beyond Cross-Coupling: Other Key Transformations

Treating an aryl bromide with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures results in a rapid lithium-halogen exchange, forming an aryllithium species.[24][25][26] This highly nucleophilic intermediate can then be trapped with a wide variety of electrophiles.

Protocol 6: Lithiation-Trapping of a Functionalized Aryl Bromide [27]

Reagents and Equipment:

  • Functionalized aryl bromide (1.0 mmol)

  • n-Butyllithium or t-butyllithium (1.1 mmol)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Electrophile (e.g., CO₂, DMF, aldehyde)

  • Dry ice/acetone bath (-78 °C)

  • Inert atmosphere

Procedure:

  • Dissolve the aryl bromide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the organolithium reagent dropwise and stir for a short period (5-30 minutes).

  • Add the electrophile and continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and purify the product.

Critical Consideration: This reaction is highly sensitive to moisture and requires strictly anhydrous conditions. The low temperature is essential to prevent side reactions, especially with substrates containing other electrophilic functional groups.[26]

Visible-light photoredox catalysis has emerged as a mild and powerful method for the functionalization of aryl bromides.[28][29] This approach utilizes a photocatalyst that, upon excitation with light, can engage in single-electron transfer (SET) processes with the aryl bromide, generating an aryl radical.[3][30][31] This reactive intermediate can then participate in a variety of bond-forming reactions.

Protocol 7: General Setup for a Photoredox-Mediated Reaction

Reagents and Equipment:

  • Aryl bromide (1.0 mmol)

  • Reaction partner (e.g., alkene, amine derivative)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃, 1-2 mol%)

  • Solvent (e.g., DMF, MeCN)

  • Light source (e.g., blue LED lamp)

  • Reaction vial

Procedure:

  • Combine the aryl bromide, reaction partner, and photocatalyst in a reaction vial.

  • Add the degassed solvent.

  • Place the vial in front of the light source and stir at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical workflow and a key reaction mechanism.

workflow cluster_0 Late-Stage Bromination cluster_1 Functionalization via Bromine Handle cluster_2 Analog Library Generation Start Complex Molecule (Lead Compound) Bromination C-H Bromination or Oxidative Bromination Start->Bromination Install Handle Brominated_Molecule Brominated Intermediate Bromination->Brominated_Molecule Versatile Intermediate Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Brominated_Molecule->Coupling Lithiation Lithiation-Trapping Brominated_Molecule->Lithiation Photoredox Photoredox Reaction Brominated_Molecule->Photoredox Analog_1 Analog 1 (New C-C bond) Coupling->Analog_1 Analog_2 Analog 2 (New Functional Group) Lithiation->Analog_2 Analog_3 Analog 3 (New C-X bond) Photoredox->Analog_3 SAR SAR Studies & Property Optimization Analog_1->SAR Analog_2->SAR Analog_3->SAR

Caption: Workflow for Late-Stage Functionalization Using the Bromine Handle.

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) RedElim [Ar-Pd(II)(R)L₂]‡ Transmetal->RedElim RedElim->Pd0 Reductive Elimination ArR Ar-R (Product) RedElim->ArR

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Conclusion

The bromine handle is an indispensable tool in the arsenal of the modern medicinal chemist. Its strategic installation via late-stage bromination, followed by a vast array of reliable and versatile transformations, provides an unparalleled platform for the rapid diversification of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this powerful synthetic strategy in their drug discovery and development programs.

References

  • Lim, T., Ryoo, J. Y., & Han, M. S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. The Journal of Organic Chemistry, 85(16), 10966–10972. [Link]

  • Huang, H., et al. (2021). Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature Chemistry, 13(10), 999-1008. [Link]

  • Lim, T., Ryoo, J. Y., & Han, M. S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. American Chemical Society. [Link]

  • Zhu, S., et al. (2019). Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. National Institutes of Health. [Link]

  • Lim, T., Ryoo, J. Y., & Han, M. S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. ACS Publications. [Link]

  • Lim, T., Ryoo, J. Y., & Han, M. S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. PubMed. [Link]

  • Wang, L., et al. (2020). Photoinduced transition metal-free borylation of aryl halides in an aqueous phase. Green Chemistry. [Link]

  • Wang, X., et al. (2023). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI. [Link]

  • Zhang, W., et al. (2022). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Bailey, W. F., & Luderer, M. R. (2009). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • BSEF. (n.d.). Pharmaceuticals. BSEF. [Link]

  • Lipshutz, B. H., et al. (2019). Late‐stage Pd‐catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ResearchGate. [Link]

  • de Vries, J. G. (2012). Heck Reaction—State of the Art. MDPI. [Link]

  • Li, J., et al. (2020). Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. Thieme Connect. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]

  • Ishikura, M., et al. (1993). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. ResearchGate. [Link]

  • Trost, B. M., & Li, C.-J. (1995). Lithium-halogen exchange-initiated cyclization reactions. 3. Intramolecular conjugate addition reactions of unsaturated acylphosphoranes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Jamison, C. R., et al. (2021). Late-Stage Photoredox-Catalyzed Aryl C–H Bond Diazomethylation with Atomic Carbon Reagents. National Institutes of Health. [Link]

  • Kumar, A., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]

  • Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. Charnwood Discovery. [Link]

  • Soheili, A., et al. (2003). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Jensen, K. F., & Hartwig, J. F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Shi, M., & Yin, W. (2020). Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. Organic Chemistry Frontiers. [Link]

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  • Quora. (n.d.). What are the uses of bromine? Quora. [Link]

  • Hsieh, H.-W., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • White, M. C. (2012). Aliphatic C—H Oxidations for Late-Stage Functionalization. National Institutes of Health. [Link]

  • Reddy, V. P., et al. (2016). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. Organic Letters. [Link]

  • Zhang, Y., et al. (2024). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. ResearchGate. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society. [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

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  • AZoM. (2024). What Is Bromine Used For? AZoM. [Link]

  • Bugarin, A., & Connell, B. T. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

  • ClearSpa™. (2024). What is Bromine and What is it Used For? ClearSpa™. [Link]

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  • Peng, F., et al. (2017). Electrochemical bromination of late stage intermediates and drug molecules. RTI. [Link]

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  • Movassaghi, M., & Schmidt, M. A. (2005). Synthesis of Breitfussin B by Late-Stage Bromination. Organic Letters. [Link]

  • Schmermund, L., et al. (2021). Enzymatic Late‐Stage Modifications: Better Late Than Never. PubMed Central. [Link]

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Method

Application Notes and Protocols: 7-Bromobenzo[d]oxazole-2-carboxylic Acid in Advanced Materials Science

Abstract This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 7-Bromobenzo[d]oxazole-2-carboxylic acid as a versatile b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of 7-Bromobenzo[d]oxazole-2-carboxylic acid as a versatile building block in the synthesis of functional organic materials. These notes detail the intrinsic properties of the molecule that make it a compelling synthon and provide a robust, field-tested protocol for its functionalization via Suzuki-Miyaura cross-coupling. The applications discussed herein focus on the development of novel materials with tailored optoelectronic properties, such as those for Organic Light-Emitting Diodes (OLEDs) and advanced sensor technologies.

Introduction: A Bifunctional Building Block for Materials Innovation

7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound featuring a benzoxazole core, a synthetically versatile bromine atom at the 7-position, and a carboxylic acid group at the 2-position. This unique combination of functional groups provides two orthogonal handles for chemical modification, making it an exceptionally valuable building block for the rational design of complex organic materials.

The benzoxazole moiety is a well-established fluorophore, known for its high quantum yield and thermal stability, rendering it suitable for applications in optoelectronics.[1] The carboxylic acid provides a convenient point of attachment for esterification or amidation reactions, allowing for the incorporation of the benzoxazole unit into polymer backbones or for linkage to other molecular components. The bromine atom at the 7-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl or vinyl substituents to modulate the electronic and photophysical properties of the final material.[1]

Key Molecular Features:

PropertyValueSource
CAS Number 944898-67-3[2]
Molecular Formula C₈H₄BrNO₃[2]
Molecular Weight 242.03 g/mol [2]

Core Application: Synthesis of π-Conjugated Materials via Suzuki-Miyaura Cross-Coupling

A primary application of 7-Bromobenzo[d]oxazole-2-carboxylic acid in materials science is its use as a precursor for the synthesis of extended π-conjugated systems. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of our target molecule, this reaction allows for the selective functionalization of the 7-position, thereby extending the π-conjugation of the benzoxazole core. This modulation of the electronic structure is critical for tuning the absorption and emission properties of the resulting materials, a key consideration in the development of new OLED emitters or fluorescent sensors.

The general reaction scheme involves the palladium-catalyzed coupling of the 7-bromo position with a suitable organoboron reagent, typically an arylboronic acid or ester. The choice of the boronic acid derivative directly influences the properties of the final product. For instance, coupling with electron-rich or electron-deficient arylboronic acids can systematically shift the emission wavelength of the resulting fluorophore.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried round-bottom flask reagents Add: - 7-Bromobenzo[d]oxazole-2-carboxylic acid - Arylboronic acid (1.1 equiv) - Pd2(dba)3 (10 mol%) - Na2CO3 (2 equiv) start->reagents 1. solvents Add Dioxane and Water reagents->solvents 2. degas Bubble Argon for 5 min solvents->degas 3. reflux Heat at reflux for 4h under Argon degas->reflux 4. cool Cool to room temperature reflux->cool 5. extract Extraction with organic solvent cool->extract 6. dry Dry organic layer extract->dry 7. concentrate Concentrate under reduced pressure dry->concentrate 8. purify Purify by column chromatography concentrate->purify 9.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Ligand-Free Suzuki-Miyaura Coupling of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

This protocol is adapted from established methods for Suzuki-Miyaura coupling on sterically hindered heterocyclic systems and is optimized for the functionalization of 7-Bromobenzo[d]oxazole-2-carboxylic acid.[1] The ligand-free nature of this protocol simplifies the reaction setup and purification.

Materials and Reagents
  • 7-Bromobenzo[d]oxazole-2-carboxylic acid

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon gas (high purity)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment
  • Oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask, add 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.1 eq), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 eq).

    • Seal the flask with a septum and purge with argon.

    • Add anhydrous 1,4-dioxane and deionized water in a 2:1 ratio (e.g., 6 mL dioxane, 3 mL water for a 50 mg scale reaction).[1]

  • Degassing:

    • Bubble argon gas through the reaction mixture for 5 minutes to ensure an inert atmosphere. This step is critical to prevent the oxidation of the palladium catalyst.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 101 °C for dioxane/water) and maintain for 4 hours under a positive pressure of argon.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-benzo[d]oxazole-2-carboxylic acid derivative.

Anticipated Results and Characterization

The successful synthesis of the 7-aryl-benzo[d]oxazole-2-carboxylic acid derivative can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Expect to see the disappearance of the proton signal corresponding to the 7-position of the starting material and the appearance of new signals corresponding to the introduced aryl group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

  • FT-IR Spectroscopy: The characteristic C=O stretch of the carboxylic acid should be present, along with bands corresponding to the aromatic rings.

  • Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy): The absorption and emission spectra of the product are expected to be red-shifted compared to the starting material due to the extended π-conjugation. The magnitude of this shift will depend on the electronic nature of the coupled aryl group.

Causality and Experimental Rationale

  • Catalyst: Pd₂(dba)₃ is a common and effective palladium(0) source for Suzuki-Miyaura couplings. In this "ligand-free" protocol, it is believed that the benzoxazole nitrogen may play a role in stabilizing the palladium catalyst, potentially forming a palladacycle intermediate.[1]

  • Base: Sodium carbonate is a mild base that is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

  • Inert Atmosphere: The use of argon is essential to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle.

Conclusion

7-Bromobenzo[d]oxazole-2-carboxylic acid is a highly promising and versatile building block for the synthesis of advanced functional materials. The dual functionality of the carboxylic acid and the bromine atom allows for a wide range of chemical modifications. The provided protocol for Suzuki-Miyaura coupling offers a reliable and efficient method for the synthesis of novel π-conjugated systems with tunable photophysical properties, paving the way for innovations in OLEDs, chemical sensors, and other areas of materials science.

References

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link] [Accessed: January 6, 2026].

  • 7-Bromobenzo[d]oxazole-2-carboxylic Acid. Pharmaffiliates. Available at: [Link] [Accessed: January 6, 2026].

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link] [Accessed: January 6, 2026].

Sources

Application

Application Notes and Protocols for N-acylation using 7-Bromobenzo[d]oxazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Acylation in Medicinal Chemistry N-acylation, the formation of an amide bond between a carboxylic acid and an am...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acylation in Medicinal Chemistry

N-acylation, the formation of an amide bond between a carboxylic acid and an amine, is a cornerstone of modern organic and medicinal chemistry. This transformation is of paramount importance in the synthesis of peptides, modified natural products, and a vast array of pharmaceuticals, with approximately 25% of all marketed drugs containing at least one amide linkage[1]. The stability and conformational rigidity of the amide bond are crucial for defining the three-dimensional structure and biological activity of these molecules. 7-Bromobenzo[d]oxazole-2-carboxylic acid is a valuable building block in this context, offering a rigid, heterocyclic scaffold that is frequently explored in drug discovery programs for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[2]. The presence of the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions, making it a versatile starting material for library synthesis.

This document provides a comprehensive guide to the N-acylation of a primary amine using 7-Bromobenzo[d]oxazole-2-carboxylic acid. We will delve into the mechanistic rationale for reagent selection, provide a detailed, step-by-step protocol, and outline the necessary procedures for product purification and characterization.

Mechanistic Insight: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt[3]. To facilitate the reaction, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent. For this protocol, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective uronium/aminium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of epimerization[4].

The activation process, facilitated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: DIPEA, a sterically hindered base, deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This step releases a stable tetramethylurea byproduct.

  • N-acylation: The nucleophilic amine then attacks the carbonyl carbon of the OAt-active ester, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide product and regenerates the HOAt (1-hydroxy-7-azabenzotriazole) leaving group[4][5].

The choice of HATU is particularly advantageous for coupling with potentially less reactive amines or when seeking to minimize side reactions.

Experimental Protocol

Materials and Reagents
ReagentFormulaMol. Weight ( g/mol )Supplier (Example)Notes
7-Bromobenzo[d]oxazole-2-carboxylic acidC₈H₄BrNO₃242.03PharmaffiliatesEnsure the starting material is dry.
Benzylamine (or other primary amine)C₇H₉N107.15Sigma-AldrichUse a slight excess to ensure complete consumption of the carboxylic acid.
HATUC₁₀H₁₅F₆N₆OP380.23BenchChemHighly hygroscopic; store in a desiccator and handle quickly in a dry atmosphere.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Fisher ScientificUse freshly distilled DIPEA for best results.
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Acros OrganicsUse a dry, aprotic solvent. Ensure it is of high purity to avoid side reactions.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRFor work-up and chromatography.
HexanesC₆H₁₄86.18VWRFor chromatography.
1 M Citric Acid SolutionC₆H₈O₇192.12 (anhydrous)LabChemFor aqueous work-up.
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01Fisher ScientificFor aqueous work-up.
Saturated Sodium Chloride Solution (Brine)NaCl58.44Fisher ScientificFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Fisher ScientificFor drying the organic layer.
Silica GelSiO₂60.08Sorbent TechnologiesFor column chromatography (e.g., 230-400 mesh).

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU is an irritant; avoid inhalation and contact with skin. DMF is a suspected teratogen. Consult the Safety Data Sheet (SDS) for all reagents before use.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq, e.g., 242 mg, 1.0 mmol).

    • Dissolve the carboxylic acid in anhydrous DMF (e.g., 5 mL).

    • Add the primary amine (1.1 eq, e.g., benzylamine, 118 mg, 1.1 mmol) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.1 eq, 418 mg, 1.1 mmol) in anhydrous DMF (e.g., 2 mL).

    • To the cooled reaction mixture, add DIPEA (2.5 eq, 323 mg, 2.5 mmol, ~0.44 mL) dropwise.

    • Add the HATU solution dropwise to the reaction mixture.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Spot the starting carboxylic acid, the amine, and the reaction mixture on the TLC plate.

    • The reaction is complete when the starting carboxylic acid spot is no longer visible. The product, being less polar than the carboxylic acid, should have a higher Rf value[6].

Post-Reaction Work-up and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, dilute the reaction mixture with Ethyl Acetate (e.g., 50 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M Citric Acid solution (2 x 25 mL) to remove excess DIPEA and any unreacted amine.

      • Saturated Sodium Bicarbonate solution (2 x 25 mL) to remove any remaining citric acid and unreacted carboxylic acid.

      • Saturated Sodium Chloride (Brine) solution (1 x 25 mL) to remove residual water[7].

  • Drying and Concentration:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Choose an appropriate eluent system based on TLC analysis (e.g., a gradient of Ethyl Acetate in Hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-acylated product as a solid.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Activation & Coupling cluster_workup Work-up & Purification A Dissolve 7-Bromobenzo[d]oxazole-2-carboxylic acid and amine in anhydrous DMF B Cool to 0 °C A->B C Add DIPEA B->C D Add HATU solution C->D E Warm to RT and stir for 2-4h D->E F Monitor by TLC E->F G Dilute with EtOAc F->G H Aqueous Washes: 1. Citric Acid 2. NaHCO₃ 3. Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Silica Gel Chromatography I->J K Isolate Pure Product J->K

Caption: N-acylation workflow from setup to pure product.

Characterization of the N-acylated Product

The structure and purity of the synthesized N-(substituted)-7-bromobenzo[d]oxazole-2-carboxamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the benzoxazole ring and the substituent from the amine. A key indicator of successful acylation is the appearance of a downfield singlet or triplet corresponding to the amide N-H proton (typically δ 8.5-10.0 ppm, although this can be broad) and the disappearance of the carboxylic acid proton signal (typically > δ 12 ppm)[1][2][8].

    • ¹³C NMR: The spectrum should display a signal for the newly formed amide carbonyl carbon, typically in the range of δ 160-170 ppm. Signals corresponding to the carbons of the benzoxazole core and the amine substituent should also be present[2][9].

  • Infrared (IR) Spectroscopy:

    • Successful amide bond formation will be indicated by the appearance of a strong C=O stretching band around 1640-1680 cm⁻¹. The N-H stretching vibration should also be visible around 3200-3400 cm⁻¹[2][8]. The broad O-H stretch from the starting carboxylic acid should be absent.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, matching the calculated exact mass for the expected molecular formula[9]. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.

Conclusion

This application note provides a robust and reliable protocol for the N-acylation of primary amines using 7-Bromobenzo[d]oxazole-2-carboxylic acid, leveraging the efficiency of HATU-mediated coupling. The detailed explanation of the reaction mechanism, step-by-step experimental procedure, and guidelines for purification and characterization are intended to enable researchers to successfully synthesize and validate novel benzoxazole-based amides. This methodology serves as a valuable tool for professionals in drug discovery and development, facilitating the exploration of this important chemical space for new therapeutic agents.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Glover, T. D., et al. (2022). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [Video]. YouTube. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(8), 15019–15036.
  • Kolokythas, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267.
  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup3), S1249–S1261.
  • Pharmaffiliates. (n.d.). 7-Bromobenzo[d]oxazole-2-carboxylic Acid. Pharmaffiliates. [Link]

  • Roy, A. S., & Goode, D. R. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis - Chemistry LibreTexts. [Link]

  • Sharma, V., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(39), 5001–5004.
  • Smith, M. K., et al. (2018).
  • Solinas, M., et al. (2024). Synthesis and G-quadruplex binding properties of new benzoxazole derivatives. Journal of Molecular Liquids, 394, 123777.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No: 944898-67-3). This resource is designed for researchers, chemists, and process development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid (CAS No: 944898-67-3). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The information is presented in a practical, question-and-answer format based on real-world laboratory challenges.

Synthesis Overview & Core Challenges

The synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid is typically achieved through a two-step process. The first critical step is the preparation of the key precursor, 2-amino-3-bromophenol. The second step involves the cyclocondensation of this precursor with an oxalic acid derivative to form the target benzoxazole ring system.

While seemingly straightforward, this synthesis is fraught with potential pitfalls that can significantly impact yield and purity. Common issues include incomplete reactions, formation of stubborn impurities, and difficulties in purifying the starting materials and final product. This guide will address these issues directly, providing both mechanistic explanations and actionable troubleshooting protocols.

Overall Synthetic Workflow

The general pathway is illustrated below, highlighting the two primary stages that are the focus of our troubleshooting guide.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation A 6-Bromo-2-methoxyaniline B 2-Amino-3-bromophenol A->B BBr₃ Demethylation D 7-Bromobenzo[d]oxazole- 2-carboxylic acid B->D B->D Acid Catalyst Heat (Δ) C Oxalic Acid Derivative (e.g., Diethyl Oxalate) C->D

Caption: General two-stage workflow for synthesizing 7-Bromobenzo[d]oxazole-2-carboxylic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems encountered during the synthesis. Each answer provides a technical explanation and a clear path to resolution.

FAQ 1: Issues with the Precursor, 2-Amino-3-bromophenol

Question: My yield for the synthesis of 2-amino-3-bromophenol from 6-bromo-2-methoxyaniline is consistently low (<70%). What are the likely causes and how can I improve it?

Answer: Low yields in this demethylation step are common and typically stem from two main issues: incomplete reaction and degradation during workup. The use of boron tribromide (BBr₃) is effective but requires careful handling and precise control of conditions.[1]

Potential Causes & Solutions:

  • Moisture Contamination: BBr₃ reacts violently with water. Any moisture in the solvent (dichloromethane) or glassware will consume the reagent, leading to an incomplete reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous dichloromethane or ensure the solvent is properly dried over molecular sieves.

  • Incorrect Stoichiometry: While a 2:1 molar ratio of BBr₃ to the aniline substrate is often cited, impure BBr₃ or slight handling losses can make this insufficient.

    • Solution: Consider increasing the BBr₃ to 2.2 equivalents. Perform a small-scale trial to see if this improves conversion without generating additional side products.

  • Suboptimal Temperature Control: The initial addition of BBr₃ is highly exothermic. If the temperature rises significantly above 0-5 °C, side reactions can occur. Conversely, if the reaction is not allowed to slowly warm to room temperature, the reaction may not go to completion.[1]

    • Solution: Use an ice/salt bath to maintain a temperature of 0 °C during the dropwise addition of BBr₃. After addition, allow the reaction to warm naturally to room temperature and stir overnight to ensure complete conversion.

  • Improper Quenching: The quenching step with methanol is critical. Adding methanol too quickly can cause a violent exotherm, potentially degrading the product.

    • Solution: Cool the reaction mixture back down to 0 °C in an ice bath before slowly and carefully adding methanol. This neutralizes excess BBr₃ and forms volatile methyl borate esters, which are easily removed during solvent evaporation.

Troubleshooting Summary: Precursor Synthesis
Symptom Potential Cause Recommended Action
Low ConversionMoisture contamination; Insufficient BBr₃.Use oven-dried glassware and anhydrous solvent. Increase BBr₃ to 2.2 eq.
Multiple Spots on TLCPoor temperature control during BBr₃ addition.Maintain 0 °C during addition with an ice/salt bath.
Product DegradationViolent reaction during methanol quench.Cool reaction to 0 °C before slowly adding methanol.
FAQ 2: Challenges During the Cyclocondensation Step

Question: I am attempting the cyclization of 2-amino-3-bromophenol with diethyl oxalate, but the reaction is sluggish and gives a complex mixture. How can I optimize this?

Answer: This is the most critical step for the overall yield. The reaction involves the formation of an intermediate amide followed by an intramolecular cyclization to form the oxazole ring. Success hinges on driving the reaction to completion and minimizing side products. The choice of catalyst and reaction conditions is paramount.

Key Optimization Parameters:

  • Choice of Oxalic Acid Derivative: The reactivity of the C2 source is crucial.

    • Diethyl Oxalate: A good choice. It is less aggressive than oxalyl chloride. The reaction typically requires heat and an acid catalyst to proceed efficiently.

    • Oxalic Acid: Can be used directly, but often requires harsh conditions (e.g., polyphosphoric acid at high temperatures) which can lead to charring and decomposition.

    • Oxalyl Chloride: Highly reactive and can work at lower temperatures, but can lead to the formation of bis-benzoxazole or other side products if stoichiometry is not precisely controlled.

  • Catalyst Selection: An acid catalyst is generally required to promote both the initial amidation and the subsequent cyclization/dehydration.

    • Methanesulfonic Acid (MSA): An excellent choice for this type of transformation, as it is a strong, non-oxidizing acid that acts as both a catalyst and a dehydrating agent.[2]

    • Polyphosphoric Acid (PPA): A classic reagent for such cyclizations, acting as both catalyst and solvent. However, it results in a highly viscous reaction mixture that can be difficult to work with and quench.

    • p-Toluenesulfonic Acid (p-TsOH): A milder acid catalyst that can be effective, often requiring azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene as the solvent).

  • Reaction Temperature and Time: These reactions typically require elevated temperatures (100-150 °C) to drive the dehydration and cyclization. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.

Proposed Reaction Mechanism

G 2-Amino-3-bromophenol 2-Amino-3-bromophenol Intermediate\nAmide Intermediate Amide 2-Amino-3-bromophenol->Intermediate\nAmide + Diethyl Oxalate - EtOH Cyclized\nIntermediate Cyclized Intermediate Intermediate\nAmide->Cyclized\nIntermediate Intramolecular Attack Final Product Final Product Cyclized\nIntermediate->Final Product Dehydration (H⁺, Δ)

Caption: Plausible mechanism for the acid-catalyzed cyclocondensation reaction.

Question: What is a reliable starting protocol for the cyclocondensation?

Answer: A robust starting point is the use of diethyl oxalate with an acid catalyst. This balances reactivity and control.

Recommended Protocol: Cyclocondensation
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromophenol (1.0 eq.).

  • Add diethyl oxalate (1.2 eq.) and a high-boiling point solvent such as toluene or xylenes.

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq.).

  • Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) using a heating mantle.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the workup, which usually involves dilution with an organic solvent, washing with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst and unreacted starting material, followed by drying and solvent evaporation.

  • The crude product often requires purification by recrystallization or column chromatography.

FAQ 3: Purity and Final Product Isolation

Question: My final product is a brownish solid with a low melting point, and NMR shows multiple impurities. How can I effectively purify 7-Bromobenzo[d]oxazole-2-carboxylic acid?

Answer: Purification is often challenging due to the presence of starting materials and structurally similar side products. The carboxylic acid functionality also influences its solubility.

Purification Strategy:

  • Acid-Base Extraction: This is a powerful technique for separating your acidic product from neutral or basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will move into the aqueous layer as its sodium salt.

    • Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any trapped neutral impurities.

    • Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2-3. The product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: This is the best method for obtaining a highly pure, crystalline product after the initial acid-base cleanup.

    • Solvent Screening: Test the solubility of your product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or solvent mixtures like ethanol/water). An ideal solvent will dissolve the product when hot but show poor solubility when cold.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

References

  • Organic Syntheses. o-BROMOPHENOL. Available at: [Link]

  • PrepChem.com. (2023). Synthesis of 3-bromo-phenol. Available at: [Link]

  • Patil, S. et al. (2022). Oxalic acid: L-proline (LTTM) Mediated Synthesis of 2-substituted Benzothiazole Derivatives. ChemistrySelect. Available at: [Link]

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Available at: [Link]

  • Reddy, T. et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2011). The synthetic method of the bromophenol of 3 amino 4. CN102060717B.

Sources

Optimization

Technical Support Center: Purification Challenges for Brominated Heterocyclic Compounds

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of brominated heterocyclic compounds. These molecules are pivotal in medicinal chemistry and materials science, yet their purification can be a significant bottleneck.[1][2][3] This center is structured to provide not just solutions, but also the underlying principles to empower you to tackle even the most stubborn purification problems.

Section 1: Chromatography Troubleshooting Guide

Column chromatography is a cornerstone of purification, but brominated heterocycles can present unique challenges.[4] This section provides a systematic approach to troubleshooting common issues.

Issue 1: Poor Separation of Product and a Key Impurity (e.g., Starting Material or Isomer)

Q: My brominated heterocycle is co-eluting with the unreacted starting material (or a regioisomer) on silica gel, despite trying various hexane/ethyl acetate and dichloromethane/methanol gradients. What's my next step?

A: This is a classic challenge stemming from similar polarities. When standard solvent systems fail, a change in selectivity is needed. Here’s a logical progression to solve this:

  • Alter the Solvent System Fundamentally: The hexane/ethyl acetate and DCM/methanol systems, while common, offer similar types of interactions. To achieve separation, you need to introduce a solvent that interacts differently with your compounds.[5]

    • Strategy: Try a solvent system containing an ether (e.g., diethyl ether or MTBE) or an aromatic solvent (e.g., toluene). For instance, a toluene/acetone gradient can sometimes provide the unique selectivity needed to resolve closely related aromatic compounds.

    • Causality: Different solvents interact with the stationary phase and your compounds through a combination of dipole-dipole, hydrogen bonding, and van der Waals forces. By changing the solvent class, you alter this balance and can often resolve previously co-eluting spots.

  • Employ a Modifier (for Basic or Acidic Heterocycles): Nitrogen-containing heterocycles are often basic and can interact strongly and inconsistently with the acidic sites on silica gel, leading to tailing and poor separation.[4][5]

    • Strategy for Basic Compounds: Add a small amount of triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase.[4] This neutralizes the acidic silica sites, leading to sharper peaks and often improved separation.

    • Strategy for Acidic Compounds: If your heterocycle has an acidic proton (e.g., a pyrrole or indole), adding a small amount of acetic or formic acid to the mobile phase can have a similar effect by ensuring the compound remains in a single protonation state.[5]

  • Switch the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself is the next variable to change.

    • Normal Phase Alternatives:

      • Alumina (Basic or Neutral): For basic compounds that irreversibly bind to silica, basic or neutral alumina can be an excellent alternative.[4]

      • Fluorinated Phases: These can offer different selectivity for halogenated compounds.

    • Reversed-Phase Chromatography (C18): This is a powerful technique for polar compounds. You will use a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acid modifier like formic acid or TFA to improve peak shape.[4]

Experimental Protocol: Optimizing a Challenging Separation
  • TLC Analysis: On a single TLC plate, spot your crude mixture in multiple lanes. Develop each lane with a different solvent system (e.g., Lane 1: 7:3 Hexane/EtOAc; Lane 2: 9:1 DCM/MeOH; Lane 3: 8:2 Toluene/Acetone; Lane 4: 7:3 Hexane/EtOAc + 0.5% Et₃N).

  • Solvent Selection: Choose the system that shows the best separation (largest ΔRf) between your product and the key impurity.

  • Column Preparation: Pack a column with the appropriate stationary phase. If using a modifier, pre-equilibrate the column with the mobile phase containing the modifier.

  • Loading and Elution: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column.[5] Run the column using the optimized solvent system, collecting fractions and monitoring by TLC.

Issue 2: The Compound Streaks or Remains at the Baseline on Silica Gel

Q: My brominated heterocycle is highly polar and either streaks badly or won't move from the origin on a silica TLC plate, even in 100% ethyl acetate or 9:1 DCM/methanol. How can I purify it?

A: This indicates a very strong interaction with the silica gel, common for highly polar or basic compounds.

  • For Basic Heterocycles (e.g., Pyridines, Imidazoles):

    • The Problem: The lone pair on the nitrogen atom is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking or irreversible binding.[4]

    • Solution 1: Use a Basic Modifier. As described above, adding triethylamine or ammonia to your eluent is the first and often most effective solution.[4]

    • Solution 2: Switch to Alumina. Basic or neutral alumina will not have the acidic sites that cause this issue.[4]

  • For Highly Polar, Non-Basic Heterocycles:

    • The Problem: The compound is simply too polar for the non-polar mobile phase to effectively elute it from the polar silica gel.

    • Solution 1: Use a More Polar Mobile Phase. A gradient of dichloromethane and methanol, potentially going up to 20% or even 30% methanol, may be necessary. Adding a small amount of ammonia can sometimes help even for non-basic compounds by disrupting strong hydrogen bonding to the silica.

    • Solution 2: Reversed-Phase Chromatography. This is often the best solution for very polar compounds.[4] The compound will interact with the non-polar C18 stationary phase, and a polar mobile phase (water/acetonitrile or water/methanol) is used for elution.

Workflow for Chromatography Method Selection

Sources

Troubleshooting

Stability of 7-Bromobenzo[d]oxazole-2-carboxylic acid in solution and storage

Welcome to the technical support guide for 7-Bromobenzo[d]oxazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromobenzo[d]oxazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the stability, storage, and handling of this compound. Given the specific nature of this molecule, this guide synthesizes established principles of organic chemistry and best practices for handling heterocyclic compounds to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 7-Bromobenzo[d]oxazole-2-carboxylic acid?

For optimal long-term stability, the solid compound should be stored under controlled conditions to minimize degradation. Several suppliers recommend storing the material in a freezer at temperatures of -20°C or below.[1][2] It is also advisable to store it in a dark place and under an inert atmosphere, such as argon or nitrogen.[2] These precautions are taken to mitigate potential degradation from light, moisture, and atmospheric oxygen.

Key Recommendations:

  • Temperature: Freezer storage (-20°C).

  • Atmosphere: Store under an inert gas (Argon or Nitrogen).

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q2: I need to prepare a stock solution. What solvents are recommended, and what is the expected stability?

The solubility of 7-Bromobenzo[d]oxazole-2-carboxylic acid is not extensively reported in the literature. However, based on its structure, which includes a carboxylic acid and a halogenated aromatic system, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and possibly alcohols like methanol or ethanol with some heating or sonication.

Preparing Stock Solutions:

  • Solvent Selection: Start with a high-purity, anhydrous grade of your chosen solvent (e.g., DMSO).

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your experimental system.

  • Dissolution: Use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied, but monitor for any color changes that might indicate degradation.

Solution Stability: The stability of 7-Bromobenzo[d]oxazole-2-carboxylic acid in solution is not well-documented and will be highly dependent on the solvent, storage temperature, and exposure to light and air.

  • Short-Term Storage (Days to Weeks): Store stock solutions at -20°C or -80°C in tightly sealed vials. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

  • Long-Term Storage (Months): For long-term storage, aliquoting and storing at -80°C is the most prudent approach.

It is crucial to perform a stability study under your specific experimental conditions if the solution will be stored for an extended period.

Q3: My solution of 7-Bromobenzo[d]oxazole-2-carboxylic acid has turned yellow/brown. What could be the cause?

A change in color often indicates chemical degradation. For a compound like 7-Bromobenzo[d]oxazole-2-carboxylic acid, several factors could contribute to this:

  • Oxidation: The benzoxazole ring system can be susceptible to oxidative degradation, especially when exposed to air and light over time.

  • Hydrolysis: The oxazole ring may be sensitive to hydrolysis, particularly under strongly acidic or basic conditions, which could lead to ring-opening.

  • Solvent Impurities: Peroxides in aged solvents (like THF or dioxane) or other reactive impurities can degrade the compound.

If you observe a color change, it is recommended to prepare a fresh solution from the solid material.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Solubility Incorrect solvent choice; compound has low solubility at room temperature.Try a different polar aprotic solvent like DMF or NMP. Gentle heating or sonication may improve solubility. Ensure the solvent is anhydrous.
Inconsistent Experimental Results Degradation of the compound in solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use vials and store at -80°C. Minimize the time the solution spends at room temperature.
Precipitation in Aqueous Buffer The compound has low aqueous solubility and is precipitating when diluted from the organic stock solution.Decrease the final concentration of the compound in the aqueous buffer. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if tolerated by the experimental system.
Suspected Degradation (e.g., color change) Exposure to light, air, or reactive impurities in the solvent. Instability in the chosen solvent or at the storage temperature.Discard the solution and prepare a fresh stock. Store solutions protected from light at -80°C. Use high-purity, anhydrous solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the vial of solid 7-Bromobenzo[d]oxazole-2-carboxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a clean, dry vial, weigh out the required amount of the solid compound (Molecular Weight: 242.03 g/mol ). For 1 mL of a 10 mM solution, you will need 2.42 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use vials. Store these aliquots at -80°C, protected from light.

Workflow for Handling and Use

G cluster_storage Solid Storage cluster_prep Solution Preparation cluster_use Experimental Use Solid Solid Compound (-20°C, Dark, Inert Gas) Equilibrate Equilibrate to RT Solid->Equilibrate Retrieve Weigh Weigh Solid Equilibrate->Weigh AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Dissolve Vortex / Sonicate AddSolvent->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Thaw Thaw Single-Use Aliquot Stock->Thaw Store at -80°C (Single-Use Aliquots) Dilute Dilute to Working Concentration in Assay Buffer Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow from solid storage to experimental use.

Potential Degradation Pathways

While specific degradation pathways for 7-Bromobenzo[d]oxazole-2-carboxylic acid are not detailed in the literature, we can infer potential routes based on its chemical structure. Understanding these can help in designing stable formulations and handling procedures.

G cluster_degradation Potential Degradation Products Start 7-Bromobenzo[d]oxazole-2-carboxylic acid Hydrolysis Ring-Opened Product 2-amino-3-bromophenol derivative Start->Hydrolysis H₂O / H⁺ or OH⁻ Decarboxylation Decarboxylated Product 7-Bromobenzo[d]oxazole Start->Decarboxylation Heat / Catalyst Photodegradation Complex Mixture Radical-mediated products Start->Photodegradation UV Light / O₂

Caption: Plausible degradation pathways for the title compound.

Disclaimer: The information provided in this guide is based on general chemical principles and available data for similar compounds. It is the responsibility of the end-user to determine the stability and suitability of 7-Bromobenzo[d]oxazole-2-carboxylic acid for their specific application. We strongly recommend performing small-scale stability tests under your experimental conditions.

References

  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Bromobenzo[d]oxazole-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid. Retrieved from [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]

  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]

Sources

Optimization

Technical Support Center: Amide Bond Formation with Hindered Carboxylic Acids

Welcome to the Technical Support Center for amide bond formation, specifically tailored to address the challenges encountered when working with sterically hindered carboxylic acids. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for amide bond formation, specifically tailored to address the challenges encountered when working with sterically hindered carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing challenging amide bonds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of organic and medicinal chemistry. While numerous reliable methods exist for straightforward couplings, the presence of significant steric bulk on either the carboxylic acid or the amine coupling partner can dramatically reduce reaction rates and yields. This guide provides a systematic approach to overcoming these hurdles, focusing on rational reagent selection and reaction optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering difficulties with hindered amide couplings.

1. Why is my standard amide coupling protocol (e.g., EDC/HOBt) failing with my hindered carboxylic acid?

Standard carbodiimide-based methods like EDC/HOBt often fail for sterically demanding substrates due to the high activation energy required for the initial formation of the O-acylisourea intermediate and its subsequent reaction with a hindered amine.[1] The bulky groups surrounding the carboxylic acid impede the approach of both the coupling reagent and the amine, leading to slow or non-existent reaction. Forcing conditions with these reagents can lead to side reactions like racemization of chiral centers.[2]

2. How do I choose the right coupling reagent for a hindered system?

The choice of coupling reagent is critical. For hindered systems, more potent activating agents are generally required. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[2]

  • Carbodiimides (e.g., DCC, DIC, EDC): Generally less effective for hindered systems but can sometimes be pushed with additives. DIC is preferred in solid-phase synthesis due to the solubility of its urea byproduct.[3]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): More reactive than carbodiimides and are particularly effective for coupling sterically hindered amino acids.[2] PyAOP is noted for its utility with N-methyl amino acids.[4]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): Among the most efficient coupling reagents, known for rapid reaction times and minimal racemization.[2] HATU is often the reagent of choice for difficult couplings due to the formation of highly reactive OAt esters.[4] COMU is a safer and highly effective alternative to benzotriazole-based reagents.[2]

3. What is the role of the base, and which one should I use?

A non-nucleophilic organic base is crucial to neutralize the acid generated during the reaction and to facilitate the coupling process.[2] The most common choices are diisopropylethylamine (DIPEA) and triethylamine (TEA).[2] DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions where the base itself acts as a nucleophile.

4. Can I convert my hindered carboxylic acid to an acid chloride?

Yes, converting the carboxylic acid to a more reactive species like an acyl chloride or acyl fluoride can be a highly effective strategy for challenging couplings.[5][6] However, the conditions required for this conversion (e.g., neat thionyl chloride at elevated temperatures) can be harsh and may not be suitable for sensitive substrates.[7] In situ formation of acyl fluorides using reagents like TFFH or BTFFH offers a milder alternative.[5]

5. I'm seeing significant side reactions. What are the common culprits and how can I minimize them?

Common side reactions in hindered couplings often stem from the high activation required.

  • Guanidinium by-products: This can occur when using uronium/aminium reagents like HATU or HBTU, where the amine reacts with the coupling reagent itself.[8] To minimize this, ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine.

  • Epimerization: The loss of stereochemical integrity at a chiral center alpha to the carbonyl is a significant concern. Using additives like HOBt or OxymaPure can help suppress racemization.[2] Running the reaction at lower temperatures is also a common strategy.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid. It is crucial to use anhydrous solvents and reagents.[2]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during hindered amide bond formation.

Guide 1: Low or No Product Formation

This is the most common issue when dealing with sterically hindered substrates. The following workflow can help diagnose and resolve the problem.

low_yield_troubleshooting start Problem: Low or No Product Formation check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Are reagents fresh and anhydrous? - Is stoichiometry correct (typically 1.0-1.5 eq. coupling reagent, 2.0 eq. base)? start->check_reagents increase_activation Step 2: Increase Activation Potency - Switch to a more powerful coupling reagent (Carbodiimide -> Phosphonium -> Uronium). - Consider HATU or COMU for highly challenging cases. check_reagents->increase_activation Reagents OK pre_activation Step 3: Implement Pre-activation - Mix carboxylic acid, coupling reagent, and base for 15-30 min before adding the amine. increase_activation->pre_activation acyl_halide Step 4: Alternative Activation Strategy - Convert carboxylic acid to acyl fluoride in situ (e.g., using TFFH or BTFFH). - Consider forming the acyl chloride if the substrate is robust. pre_activation->acyl_halide Still low yield optimize_conditions Step 5: Optimize Reaction Conditions - Increase reaction temperature (monitor for epimerization). - Increase reaction time (can be >24h for hindered systems). - Screen different anhydrous solvents (e.g., DMF, DCM, NMP). acyl_halide->optimize_conditions success Success: Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Epimerization of Chiral Centers

For chiral carboxylic acids, particularly α-amino acids, racemization is a critical concern.

epimerization_troubleshooting start Problem: Significant Epimerization additives Step 1: Use Racemization Suppressants - Add HOBt or OxymaPure to carbodiimide-mediated couplings. - Uronium reagents like HATU inherently contain an additive moiety (HOAt). start->additives lower_temp Step 2: Lower Reaction Temperature - Run the reaction at 0°C or even lower. - This will slow down the desired reaction, so expect longer reaction times. additives->lower_temp Epimerization persists base_choice Step 3: Evaluate the Base - In some cases, a weaker base like N-methylmorpholine (NMM) can reduce epimerization compared to DIPEA. lower_temp->base_choice reagent_class Step 4: Change Coupling Reagent Class - Phosphonium reagents (PyBOP, PyAOP) are sometimes superior to uronium reagents in preventing racemization for specific substrates. base_choice->reagent_class Still an issue acyl_fluoride_route Step 5: Consider Acyl Fluoride Route - In situ formation of acyl fluorides often proceeds with minimal racemization. reagent_class->acyl_fluoride_route success Success: High Enantiopurity acyl_fluoride_route->success

Caption: Strategy for minimizing epimerization.

Part 3: Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
Reagent ClassExamplesRelative ReactivityCommon Side ReactionsMitigation Strategies
Carbodiimides EDC, DCC, DICLow to ModerateRacemization, DCU/DIU byproduct formationAdd HOBt or OxymaPure; use DIC for easier byproduct removal.[2][3]
Phosphonium Salts PyBOP, PyAOPHighGenerally low side reactionsCan be used in excess to drive slow reactions to completion.
Aminium/Uronium Salts HBTU, HATU, COMUVery HighGuanidinylation of the aminePre-activate the carboxylic acid before adding the amine.[8]
Acyl Fluoride Precursors TFFH, BTFFHHigh (via acyl fluoride)Potential for side reactions with reagent byproductsChoose reagents that do not release nucleophilic amines (e.g., TFFH over DAST).[5]
Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU [2]

  • Dissolve the hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to over 48 hours for very hindered substrates.

  • Upon completion, proceed with standard aqueous workup and purification.

Protocol 2: Amide Coupling of Hindered Substrates via In Situ Acyl Fluoride Formation [5][8]

This protocol is adapted from procedures shown to be effective where other methods have failed.[5][8]

  • Dissolve the hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture. For particularly challenging couplings, the reaction may require heating.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.

  • After the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure. Purify the crude product by chromatography.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. (2021). [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Ghosez, L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4344-4347. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2657-2664. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid

Welcome to the technical support center for the scale-up synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure a successful and efficient scale-up campaign.

I. Troubleshooting Guide: Navigating Common Scale-up Hurdles

Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench scale. This guide addresses specific issues you might encounter during the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield Upon Scale-up

You've successfully synthesized the target molecule on a gram scale, but upon increasing the batch size, the yield has dropped significantly.

  • Potential Cause A: Inefficient Heat Transfer. Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heating or cooling. For the formation of the benzoxazole ring, which often requires elevated temperatures, inadequate heating can result in incomplete reactions.[1]

    • Solution:

      • Optimize Heating Mantle/Reactor Jacket: Ensure the heating system is appropriately sized for the reactor and provides uniform heat distribution.

      • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing and heat transfer throughout the reaction mixture.

      • Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture to get an accurate reading, rather than relying on the set temperature of the heating mantle.

  • Potential Cause B: Poor Solubility of Intermediates. The solubility of starting materials and intermediates can change with concentration and temperature on a larger scale, leading to precipitation and incomplete reactions.

    • Solution:

      • Solvent Screening: While maintaining the core reaction solvent, consider the addition of a co-solvent to improve the solubility of key components.

      • Staged Addition: Instead of adding all reagents at once, consider a staged or slow addition of one of the starting materials to maintain a lower concentration and prevent precipitation.

  • Potential Cause C: Inefficient Mixing. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and decomposition.

    • Solution:

      • Baffle Installation: If using a jacketed reactor, ensure it is properly baffled to improve mixing efficiency.

      • Impeller Selection: Choose an appropriate impeller design (e.g., anchor, pitched-blade turbine) for the viscosity of your reaction mixture.

Issue 2: Increased Impurity Profile

On a larger scale, you observe new or significantly increased levels of impurities, complicating purification.

  • Potential Cause A: Extended Reaction Times. Longer reaction times, often a consequence of slower heating on a larger scale, can lead to the formation of degradation products or side-products.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (IPCs) such as TLC or HPLC to monitor the reaction progress closely and quench the reaction as soon as it reaches completion.

      • Re-evaluate Temperature: It's possible that a slightly lower temperature for a longer duration could be beneficial, or conversely, a more robust heating system to shorten the reaction time is needed.

  • Potential Cause B: Side Reactions from Starting Materials. The primary starting material, 2-amino-3-bromophenol, can be prone to oxidation or self-condensation, especially at higher temperatures.[2][3]

    • Solution:

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

      • Purity of Starting Materials: Verify the purity of your 2-amino-3-bromophenol. Impurities can act as catalysts for side reactions.[2][3]

Issue 3: Difficulties in Product Isolation and Purification

The physical characteristics of the product or reaction mixture are making isolation and purification challenging at a larger scale.

  • Potential Cause A: Unfavorable Crystal Morphology. The product may precipitate as a fine powder or an oil, making filtration difficult.

    • Solution:

      • Controlled Crystallization: Instead of crashing out the product, cool the reaction mixture slowly to promote the growth of larger, more easily filterable crystals.

      • Anti-solvent Addition: A controlled addition of an anti-solvent can also induce crystallization and improve crystal habit.

  • Potential Cause B: Emulsion Formation During Workup. During the aqueous workup, persistent emulsions can form, making phase separation difficult.

    • Solution:

      • Brine Wash: Use a saturated sodium chloride (brine) solution to help break emulsions.

      • Solvent Choice: If possible, consider a different extraction solvent that is less prone to emulsion formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Bromobenzo[d]oxazole-2-carboxylic acid?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Formation of the Benzoxazole Core: This is typically achieved through the condensation of 2-amino-3-bromophenol with a derivative of oxalic acid, such as oxalyl chloride or diethyl oxalate.[5]

  • Hydrolysis to the Carboxylic Acid: If an ester of oxalic acid is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Q2: What are the critical safety considerations for this synthesis?

A2: Several reagents used in this synthesis are hazardous and require careful handling, especially at scale:

  • 2-Amino-3-bromophenol: This compound can be harmful if inhaled, swallowed, or in contact with skin.[6] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

  • Oxalyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases.[8] It must be handled under a strictly anhydrous and inert atmosphere. All glassware should be thoroughly dried before use.

  • Solvents: Depending on the chosen solvent (e.g., dioxane, THF), there may be concerns regarding flammability and peroxide formation. Always consult the Safety Data Sheet (SDS) for each reagent and solvent.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting materials, intermediates, and the final product. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the key parameters to control during the cyclization step?

A4: The critical parameters for the cyclization reaction are:

  • Temperature: This reaction often requires heating, and the optimal temperature should be carefully controlled to ensure complete reaction without significant side product formation.[1]

  • Reaction Time: Monitoring the reaction is crucial to determine the optimal reaction time.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential for maximizing yield and minimizing impurities.[3]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-bromophenol (Illustrative)

This protocol is adapted from known procedures for similar compounds and should be optimized for your specific requirements.[9]

Materials:

  • 6-Bromo-2-methoxyaniline

  • Boron tribromide (1.0 M solution in dichloromethane)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Under an inert atmosphere, dissolve 6-bromo-2-methoxyaniline in anhydrous DCM in a suitably sized reactor equipped with an overhead stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the boron tribromide solution dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-3-bromophenol. The product may be purified by recrystallization or column chromatography if necessary.

ReagentMolar Mass ( g/mol )Amount (Scale-up Example)MolesEquivalents
6-Bromo-2-methoxyaniline202.061.01 kg5.01.0
Boron tribromide (1.0 M)-10 L10.02.0
Dichloromethane-30 L--
Methanol-10 L--

Protocol 2: Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid

Materials:

  • 2-Amino-3-bromophenol

  • Oxalyl chloride

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a dry reactor under an inert atmosphere, suspend 2-amino-3-bromophenol in anhydrous 1,4-dioxane.

  • Cool the mixture to 0 °C.

  • Slowly add oxalyl chloride dropwise, maintaining the internal temperature below 10 °C. Gas evolution (HCl) will be observed.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 100-102 °C).

  • Maintain at reflux and monitor the reaction by TLC/HPLC until completion.

  • Cool the reaction mixture to room temperature and then pour it carefully into a mixture of ice and water.

  • The crude product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Mass ( g/mol )Amount (Scale-up Example)MolesEquivalents
2-Amino-3-bromophenol188.020.87 kg4.631.0
Oxalyl chloride126.930.70 kg (0.48 L)5.551.2
Anhydrous 1,4-Dioxane-15 L--

IV. Visualizing the Process

Synthetic Pathway

G A 2-Amino-3-bromophenol C Intermediate Amide A->C Acylation (Dioxane, 0°C to RT) B Oxalyl Chloride B->C D 7-Bromobenzo[d]oxazole-2-carboxylic acid C->D Cyclization & Tautomerization (Reflux)

Caption: Synthetic route to the target molecule.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Heat Evaluate Heat Transfer Purity->Heat Purity OK Purify Purify Starting Materials Purity->Purify Impure Mix Assess Mixing Efficiency Heat->Mix Heating OK OptimizeHeat Optimize Heating System (e.g., overhead stirrer, internal probe) Heat->OptimizeHeat Inefficient OptimizeMix Improve Mixing (e.g., baffles, impeller choice) Mix->OptimizeMix Inefficient End Yield Improved Mix->End Mixing OK Purify->Heat OptimizeHeat->Mix OptimizeMix->End

Caption: A decision tree for troubleshooting low yields.

V. References

  • Benchchem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Available from:

  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. Available from:

  • ChemicalBook. 2-AMINO-3-BROMOPHENOL | 116435-77-9. Available from:

  • Benchchem. troubleshooting low yield in benzoxazole synthesis. Available from:

  • Fisher Scientific. SAFETY DATA SHEET - 3-BROMOPHENOL. Available from:

  • MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Available from:

  • Sigma-Aldrich. SAFETY DATA SHEET. Available from:

  • Cymit Química S.L. 2-Amino-3-bromophenol Safety Data Sheet. Available from:

  • RSC Publishing. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Available from:

  • Organic Syntheses. o-BROMOPHENOL. Available from:

  • Santa Cruz Biotechnology. Oxalyl chloride Safety Data Sheet. Available from:

  • NIH. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Available from:

  • PrepChem.com. Synthesis of 3-bromo-phenol. Available from:

  • Angene. 2-AMINO-3-BROMOPHENOL. Available from:

  • ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available from:

Sources

Optimization

Technical Support Center: A Guide to Improving Regioselectivity in Substituted Benzoxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for benzoxazole synthesis. As a Senior Application Scientist, I understand that achieving high regioselectivity is a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzoxazole synthesis. As a Senior Application Scientist, I understand that achieving high regioselectivity is a critical and often challenging aspect of synthesizing substituted benzoxazoles, a scaffold of immense importance in medicinal chemistry and materials science.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of regiocontrol in your experiments.

Understanding the Core Challenge: The Origin of Regioisomers

The synthesis of substituted benzoxazoles typically begins with an o-aminophenol and a suitable electrophile, such as a carboxylic acid, acyl chloride, or aldehyde.[1] When an unsymmetrically substituted o-aminophenol is used, the cyclization step can proceed in two different directions, leading to the formation of a mixture of regioisomers. For instance, the reaction of 4-substituted-2-aminophenol can yield both 5- and 6-substituted benzoxazoles. Controlling which isomer is formed preferentially is the essence of regioselective synthesis.

The formation of these isomers complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[3] Therefore, a robust understanding of the factors governing regioselectivity is paramount.

Key Factors Influencing Regioselectivity:
  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the o-aminophenol ring plays a crucial role. These substituents can influence the nucleophilicity of the amino and hydroxyl groups, thereby directing the initial acylation or condensation step.[3]

  • Steric Hindrance: Bulky substituents can physically block one reaction site, favoring attack at the less sterically hindered position.[3] This is a powerful tool for directing the regiochemical outcome.

  • Reaction Conditions: The choice of catalyst (acidic, basic, or metal-based), solvent, and temperature can significantly alter the reaction pathway and, consequently, the isomeric ratio of the products.[4]

Troubleshooting Guide: Common Regioselectivity Problems and Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

A 1:1 mixture suggests that the electronic and steric factors governing the reaction are not significantly different for the two possible cyclization pathways. To improve selectivity, you need to amplify these differences.

Troubleshooting Steps:

  • Catalyst Modification:

    • Switching Catalyst Type: If you are using a Brønsted acid (e.g., polyphosphoric acid), consider switching to a Lewis acid (e.g., BF₃·Et₂O).[5][6] Lewis acids can coordinate differently with the functional groups of your starting materials, potentially favoring one cyclization pathway over the other.

    • Catalyst Loading: In some cases, simply adjusting the amount of catalyst can influence the product distribution.[4]

  • Solvent Effects:

    • The polarity of the solvent can influence the transition states of the competing pathways. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

  • Temperature Optimization:

    • Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Problem 2: The major regioisomer I'm obtaining is the undesired one. How can I reverse the selectivity?

Reversing the regioselectivity often requires a more fundamental change in your synthetic strategy.

Troubleshooting Steps:

  • Altering the Electronic Nature of Substituents:

    • If possible, modify the substituents on your starting materials. For example, converting an electron-donating group to an electron-withdrawing group can dramatically alter the nucleophilicity of the adjacent functional groups and reverse the regiochemical outcome.

  • Employing Directing Groups:

    • Introduce a temporary directing group that can be removed later. A bulky protecting group on either the amine or the hydroxyl function of the o-aminophenol can effectively block one reaction site.

  • Alternative Synthetic Routes:

    • Consider a different synthetic approach altogether. For instance, instead of a direct condensation, a multi-step sequence involving the formation of an intermediate amide followed by a directed cyclization might provide the desired regioisomer.[7]

Problem 3: I'm observing significant byproduct formation along with my regioisomers.

Byproduct formation can often be a symptom of harsh reaction conditions or the use of overly reactive reagents.[4]

Troubleshooting Steps:

  • Milder Reaction Conditions:

    • If using high temperatures, try to lower them. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature.

    • If using a strong acid or base, consider a milder alternative. For example, methanesulfonic acid can be an effective catalyst for the reaction of o-aminophenols with acyl chlorides.[8]

  • Purity of Starting Materials:

    • Ensure your starting materials are of high purity. Impurities can lead to a host of side reactions.[4] You can check the purity by techniques like melting point analysis.[4]

  • Inert Atmosphere:

    • If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzoxazoles?

A1: The most prevalent methods involve the condensation of o-aminophenols with carboxylic acids, acyl chlorides, aldehydes, or cyanating agents.[1] The choice of method often depends on the desired substituents and the required reaction conditions.

Q2: How do I choose the right catalyst for my benzoxazole synthesis?

A2: The choice of catalyst is critical and depends on the specific synthetic route. For condensations with carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) are common.[1] For reactions with aldehydes, Brønsted or Lewis acids are often used.[9] In some modern methods, metal catalysts like copper or palladium are employed for C-H activation or cross-coupling reactions to form the benzoxazole ring.[7][9]

Q3: Can computational chemistry help in predicting the regioselectivity of a reaction?

A3: Yes, computational methods can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the reaction pathways and determine the activation energies for the formation of the different regioisomers. This can provide valuable insights and help in rationally designing experiments to favor the desired product.

Q4: Are there any "green" or environmentally friendly methods for benzoxazole synthesis?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. This includes the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[10] For example, samarium triflate has been used as a reusable acid catalyst in aqueous media.[7]

Experimental Protocols and Data

Protocol 1: Regioselective Synthesis of a 2,5-Disubstituted Benzoxazole using a Lewis Acid Catalyst

This protocol describes the synthesis of a 2,5-disubstituted benzoxazole from a 4-substituted-2-aminophenol, where the Lewis acid catalyst helps to control the regioselectivity.

Materials:

  • 4-Methyl-2-aminophenol

  • Benzoic acid

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-methyl-2-aminophenol (1.0 eq) and benzoic acid (1.1 eq) in anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BF₃·Et₂O (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Catalysts on Regioselectivity
CatalystSolventTemperature (°C)Ratio of 5-substituted to 6-substituted Isomer
Polyphosphoric Acid (PPA)None1801.2 : 1
BF₃·Et₂O1,4-Dioxane1005 : 1
Methanesulfonic AcidToluene1102 : 1

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for benzoxazole synthesis from an o-aminophenol and an aldehyde, highlighting the key intermediates.

Benzoxazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_aminophenol o-Aminophenol schiff_base Schiff Base o_aminophenol->schiff_base Condensation aldehyde Aldehyde aldehyde->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization benzoxazole Benzoxazole cyclized_intermediate->benzoxazole Oxidation/ Dehydration

Caption: General reaction pathway for benzoxazole synthesis.

Below is a troubleshooting workflow to guide your decision-making process when encountering regioselectivity issues.

Troubleshooting_Workflow start Regioselectivity Issue (Mixture of Isomers) check_conditions Analyze Current Reaction Conditions start->check_conditions is_kinetic_control Is the reaction under kinetic or thermodynamic control? check_conditions->is_kinetic_control lower_temp Lower Reaction Temperature is_kinetic_control->lower_temp Thermodynamic change_catalyst Change Catalyst (e.g., Lewis vs. Brønsted acid) is_kinetic_control->change_catalyst Kinetic end Improved Regioselectivity lower_temp->end change_solvent Change Solvent Polarity change_catalyst->change_solvent change_catalyst->end modify_substrate Modify Substrate (e.g., add directing group) change_solvent->modify_substrate change_solvent->end alternative_route Explore Alternative Synthetic Route modify_substrate->alternative_route modify_substrate->end alternative_route->end

Caption: Troubleshooting workflow for regioselectivity issues.

References

Sources

Troubleshooting

Technical Support Center: Managing Impurities in the Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, focusing on the identification, management,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid, focusing on the identification, management, and prevention of common impurities. The information is presented in a question-and-answer format to directly address challenges encountered during laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for 7-Bromobenzo[d]oxazole-2-carboxylic acid, and what are the initial purity concerns?

The most prevalent and direct method for synthesizing 7-Bromobenzo[d]oxazole-2-carboxylic acid is the condensation reaction between 2-amino-3-bromophenol and a suitable two-carbon electrophile, followed by cyclization. A common approach involves using oxalic acid or its derivatives.

Key concerns regarding purity begin with the starting materials. Impurities in the 2-amino-3-bromophenol or the dicarboxylic acid source can carry through or participate in side reactions, complicating the purification of the final product. It is crucial to assess the purity of starting materials using techniques like melting point analysis, NMR spectroscopy, or chromatography (TLC, GC-MS) before commencing the synthesis.[1]

Q2: I am observing a low yield of my target compound. What are the likely causes and how can I optimize the reaction?

Low yields in benzoxazole synthesis are a frequent issue and can be attributed to several factors:

  • Incomplete Cyclization: The intramolecular cyclization to form the benzoxazole ring is a critical, and often challenging, step.

    • Solution: Employing a strong dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 150°C) is a standard method to drive the reaction to completion.[2][3] Microwave-assisted synthesis in the presence of PPA can also significantly reduce reaction times and potentially improve yields.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Solution: A systematic optimization of these conditions is recommended. If using milder catalysts, such as certain Brønsted acidic ionic liquids, be prepared for potentially longer reaction times and higher temperatures (e.g., 130°C) to achieve satisfactory conversion.[2]

  • Catalyst Inactivity: If a catalyst is employed, its activity is paramount.

    • Solution: Ensure the catalyst is fresh or has been properly activated. Some catalysts are sensitive to air and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).[1][5]

Q3: My crude product shows multiple spots on TLC analysis. What are the potential impurities and how can I identify them?

Multiple spots on a TLC plate are indicative of a mixture of compounds, which could include unreacted starting materials, intermediates, and side-products.

Potential Impurities:

  • Unreacted 2-amino-3-bromophenol: This is a common impurity if the reaction has not gone to completion.

  • Oxalamide Intermediate: Incomplete cyclization can leave the intermediate N-(2-bromo-6-hydroxyphenyl)oxalamic acid in the reaction mixture.

  • Decarboxylated Byproduct: The target molecule may undergo decarboxylation under harsh reaction conditions (e.g., high heat), leading to the formation of 7-bromobenzo[d]oxazole.

  • Polymeric Materials: Polyphosphoric acid, if used in excess or at very high temperatures, can sometimes lead to the formation of intractable polymeric byproducts.

Identification Strategies:

  • Co-spotting on TLC: Spot your crude product alongside the starting materials on the same TLC plate to see if any spots match.

  • Spectroscopic Analysis:

    • ¹H NMR: Look for characteristic peaks of the starting materials. The presence of broad phenolic -OH or aromatic amine -NH₂ protons can indicate unreacted 2-amino-3-bromophenol.

    • LC-MS: This is a powerful technique to identify the molecular weights of the components in your mixture, which can help in deducing their structures.

Q4: How can I effectively purify my crude 7-Bromobenzo[d]oxazole-2-carboxylic acid?

A multi-step purification strategy is often necessary to achieve high purity.

  • Aqueous Workup: After quenching the reaction (e.g., by pouring the PPA mixture over ice water), the crude product often precipitates.[3][4] This initial solid should be collected by filtration and washed thoroughly with water to remove residual acid.

  • Base Wash: Washing the crude solid with a saturated sodium bicarbonate (NaHCO₃) solution can help remove unreacted acidic starting materials and some byproducts.[3][4]

  • Recrystallization: This is a powerful technique for purifying crystalline solids. A suitable solvent system must be identified through small-scale solubility tests. Common solvents for recrystallizing similar carboxylic acids include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The carboxylic acid group may cause streaking on the column; adding a small amount of acetic acid to the eluent can sometimes mitigate this issue.

Q5: I am concerned about the potential for regioisomeric impurities. Is this a significant risk in this synthesis?

The formation of regioisomers is less of a concern in this specific synthesis due to the defined structure of the 2-amino-3-bromophenol starting material. The cyclization will occur between the amino group and the adjacent hydroxyl group, leading to the desired benzoxazole ring system. However, if the starting material contains isomeric impurities (e.g., 2-amino-5-bromophenol), then the corresponding isomeric benzoxazole will be formed. Therefore, the purity of the starting aminophenol is critical.

Experimental Protocols

Protocol 1: General Synthesis of 7-Bromobenzo[d]oxazole-2-carboxylic acid
  • To a stirred solution of 2-amino-3-bromophenol (1.0 eq) in a suitable solvent (e.g., a high-boiling point ether), add oxalic acid (1.1 eq).

  • Slowly add polyphosphoric acid (PPA) (10-20 eq by weight) to the mixture.

  • Heat the reaction mixture to 140-150°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to approximately 60-70°C and carefully pour it onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 7-Bromobenzo[d]oxazole-2-carboxylic acid in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes before hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Common Impurities and their Characteristics

ImpurityMolecular WeightPotential ¹H NMR Signals (indicative)Removal Method
2-amino-3-bromophenol188.01 g/mol Broad peaks for -OH and -NH₂; distinct aromatic signalsBase wash; Column chromatography
N-(2-bromo-6-hydroxyphenyl)oxalamic acid276.04 g/mol Presence of amide N-H and carboxylic acid O-H protonsThermal cyclization; Column chromatography
7-bromobenzo[d]oxazole198.02 g/mol Absence of carboxylic acid proton; simplified aromatic regionColumn chromatography

Visualizations

Reaction and Impurity Formation Pathway

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation A 2-amino-3-bromophenol + Oxalic Acid B N-(2-bromo-6-hydroxyphenyl)oxalamic acid (Intermediate) A->B Condensation C 7-Bromobenzo[d]oxazole-2-carboxylic acid (Product) B->C Cyclization (PPA, Heat) E Incomplete Cyclization (from B) B->E F Decarboxylation (from C) C->F High Heat D Unreacted 2-amino-3-bromophenol G 7-bromobenzo[d]oxazole F->G

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting Workflow

G start Low Yield or Impure Product check_sm Assess Starting Material Purity start->check_sm check_cond Review Reaction Conditions check_sm->check_cond Purity OK impure_sm Purify Starting Materials check_sm->impure_sm Impure check_workup Evaluate Workup & Purification check_cond->check_workup Conditions OK optimize_cond Optimize Temp, Time, Catalyst check_cond->optimize_cond Suboptimal refine_purification Recrystallize or run Column Chromatography check_workup->refine_purification Ineffective success High Purity Product check_workup->success Effective impure_sm->start optimize_cond->start refine_purification->success

Caption: A decision tree for troubleshooting synthesis issues.

References

  • BenchChem. Technical Support Center: Synthesis of Substituted Benzoxazoles.
  • BenchChem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • BenchChem. Troubleshooting low yield in benzoxazole synthesis.
  • Organic Chemistry Portal. Benzoxazole synthesis.
  • ResearchGate. 8 questions with answers in BENZOXAZOLES | Science topic.
  • ResearchGate. How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ester Hydrolysis of Benzoxazole Esters

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the ester hydrolysis of benzoxazole...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the ester hydrolysis of benzoxazole esters. Here, you will find practical, field-proven insights in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to enhance the efficiency and success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental questions surrounding the hydrolysis of benzoxazole esters, providing a solid grounding for experimental design.

Q1: What are the primary catalytic methods for hydrolyzing benzoxazole esters?

The hydrolysis of benzoxazole esters is typically achieved through either acid- or base-catalyzed methods.[1] Acid-catalyzed hydrolysis is a reversible process, often requiring an excess of water to drive the reaction to completion.[2] Conversely, base-catalyzed hydrolysis, also known as saponification, is irreversible because the resulting carboxylate anion is deprotonated and thus, stabilized against reformation of the ester.[2] Enzymatic hydrolysis using esterases is also a viable, though more specialized, approach.[3]

Q2: How does pH influence the stability of the benzoxazole ring during hydrolysis?

The benzoxazole ring is generally stable under many hydrolytic conditions.[4] However, its stability is pH-dependent. In acidic solutions, the hydrolysis of the benzoxazole ring itself can be catalyzed, but interestingly, at very high acidities, this reaction can be retarded.[5] Under strongly basic conditions or at elevated temperatures, the benzoxazole ring can be susceptible to nucleophilic attack and subsequent ring-opening.[6][7] Therefore, careful control of pH is crucial to selectively hydrolyze the ester without compromising the integrity of the benzoxazole core.

Q3: What is the effect of substituents on the rate of benzoxazole ester hydrolysis?

Substituents on the benzoxazole ring or the ester's acyl or aryl group can significantly impact the rate of hydrolysis. Electron-withdrawing groups on the benzoyl portion of the ester will generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[8] Conversely, electron-donating groups will decrease the electrophilicity and slow down the reaction. The position of the substituent (ortho, meta, or para) also plays a role in the electronic and steric environment of the reaction center, thereby influencing the hydrolysis rate.[8]

Q4: What solvents are recommended for the hydrolysis of benzoxazole esters?

The choice of solvent is critical for ensuring the solubility of the benzoxazole ester and facilitating the reaction. For base-catalyzed hydrolysis, a mixture of a water-miscible organic solvent and aqueous base is commonly used. Protic solvents like methanol or ethanol can be used, but care must be taken to avoid transesterification. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred as they are less likely to interfere with the reaction.[9] For acid-catalyzed hydrolysis, aqueous acidic solutions with a co-solvent to aid solubility are typical.

Section 2: Troubleshooting Guides - Overcoming Common Experimental Hurdles

This section provides a structured approach to diagnosing and resolving common issues encountered during the hydrolysis of benzoxazole esters.

Issue 1: Low or No Yield of the Hydrolyzed Product

A low yield of the desired carboxylic acid is one of the most frequent challenges. The following decision tree can help diagnose the root cause:

LowYieldTroubleshooting start Low or No Yield check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No side_reactions Are there significant side products? check_completion->side_reactions Yes increase_time Increase reaction time incomplete_reaction->increase_time increase_temp Increase temperature (with caution) incomplete_reaction->increase_temp increase_reagent Increase equivalents of acid/base incomplete_reaction->increase_reagent check_catalyst Check catalyst activity incomplete_reaction->check_catalyst degradation Product Degradation side_reactions->degradation Yes workup_loss Is product being lost during workup/purification? side_reactions->workup_loss No lower_temp Lower reaction temperature degradation->lower_temp shorter_time Decrease reaction time degradation->shorter_time milder_conditions Use milder acid/base degradation->milder_conditions final_product Optimized Yield workup_loss->final_product Yes, after optimization optimize_extraction Optimize extraction pH workup_loss->optimize_extraction No alt_purification Consider alternative purification workup_loss->alt_purification No increase_time->side_reactions increase_temp->side_reactions increase_reagent->side_reactions check_catalyst->side_reactions lower_temp->workup_loss shorter_time->workup_loss milder_conditions->workup_loss optimize_extraction->final_product No alt_purification->final_product No

A logical workflow for troubleshooting low yields.

Troubleshooting Steps for Incomplete Reactions:

  • Extend Reaction Time: Some sterically hindered esters or those with electron-donating groups may require longer reaction times for complete conversion.[10]

  • Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also promote side reactions, including degradation of the benzoxazole ring.[11]

  • Increase Reagent Concentration: For base-catalyzed hydrolysis, increasing the concentration of the hydroxide source can drive the reaction forward.[12] Similarly, for acid-catalyzed reactions, a higher concentration of acid may be beneficial, but be aware that excessively high acidity can inhibit the hydrolysis of the benzoxazole ring itself.[5]

  • Catalyst Activity: If using a catalyst, ensure it has not degraded. For instance, some Lewis acids are sensitive to moisture.[10]

Issue 2: Formation of Side Products and Degradation

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Common Side Reactions and Mitigation Strategies:

Side Reaction Plausible Cause Mitigation Strategy
Benzoxazole Ring Opening Harsh reaction conditions (high temperature, strong acid/base).[6][7]Use milder reaction conditions (lower temperature, weaker acid/base). Reduce reaction time.
Transesterification Use of alcoholic solvents (e.g., methanol, ethanol) in base-catalyzed hydrolysis.Replace the alcoholic solvent with a non-participating polar aprotic solvent like THF, DMF, or DMSO.
Racemization If the ester has a chiral center adjacent to the carbonyl group, prolonged exposure to basic conditions can cause epimerization.Use milder basic conditions, lower the reaction temperature, and minimize the reaction time. Consider enzymatic hydrolysis for stereospecificity.
Other Unidentified Byproducts Impurities in starting materials or reagents. Reaction with atmospheric CO₂ under basic conditions.Use high-purity starting materials and solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure hydrolyzed product can be challenging.

Purification Troubleshooting:

  • Emulsion Formation During Extraction: This is common during the workup of basic hydrolysis reactions. To break emulsions, add a saturated brine solution.

  • Product Precipitation: The carboxylic acid product may precipitate out during the reaction or workup. Ensure the pH of the aqueous phase is appropriately adjusted to either fully protonate (for extraction into an organic solvent) or deprotonate (to keep it in the aqueous phase) the product.

  • Co-elution during Chromatography: If the product is difficult to separate from starting material or byproducts by column chromatography, consider derivatizing the carboxylic acid to a more easily separable compound, or use an alternative purification technique like preparative HPLC or recrystallization. A common recrystallization procedure for benzoxazole derivatives involves dissolving the crude product in a hot solvent like ethyl acetate and then adding a less polar solvent such as heptane to induce crystallization upon cooling.[13]

Section 3: Experimental Protocols

The following are general, adaptable protocols for the acid- and base-catalyzed hydrolysis of benzoxazole esters. It is crucial to optimize these conditions for your specific substrate.

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This protocol is a starting point for the saponification of a generic benzoxazole ester.

SaponificationWorkflow start Start dissolve Dissolve benzoxazole ester in an appropriate solvent (e.g., THF, Methanol). start->dissolve add_base Add aqueous NaOH or LiOH solution (e.g., 2 M). dissolve->add_base heat Heat the reaction mixture (e.g., 60 °C) and monitor by TLC/LC-MS. add_base->heat cool Cool the reaction to room temperature. heat->cool concentrate Concentrate the mixture under reduced pressure to remove the organic solvent. cool->concentrate acidify Acidify the aqueous residue with dilute HCl (e.g., 1 M) to precipitate the product. concentrate->acidify filter Filter the solid product and wash with water. acidify->filter dry Dry the product under vacuum. filter->dry end End dry->end

A general workflow for base-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the benzoxazole ester (1.0 eq) in a suitable solvent (e.g., THF or methanol, approximately 5-10 mL per mmol of ester).

  • Addition of Base: Add an aqueous solution of a base, such as 2 M sodium hydroxide or lithium hydroxide (2.0-5.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or heat to a moderate temperature (e.g., 50-70 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. If a water-miscible organic solvent was used, remove it under reduced pressure. c. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic byproducts. d. Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3, which should precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis

This protocol provides a general framework for acid-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the benzoxazole ester (1.0 eq) with a mixture of a suitable acid (e.g., concentrated HCl or H₂SO₄) and a co-solvent if needed for solubility (e.g., acetic acid, dioxane, or water).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Due to the reversible nature of the reaction, this may require prolonged heating.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker of ice water to precipitate the product. c. If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: a. If the product precipitated, collect it by vacuum filtration, wash with cold water, and dry under vacuum. b. If the product was extracted, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as needed by recrystallization or column chromatography.

References

  • Holmes, G. A., Rice, K. D., & Snyder, C. R. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Journal of Materials Science, 41(13), 4105–4116. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports, 12(1), 2465. [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (n.d.).
  • Song, H., Rao, C., Deng, Z., Yu, Y., & Naismith, J. H. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054–6060. [Link]

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582–1587. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Xu, D., Wang, W., Miao, C., Zhang, Q., Xia, C., & Sun, W. (2013). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry, 15(10), 2895-2900. [Link]

  • Benzoxazole - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. (2004). Asian Journal of Chemistry, 16(3-4), 1241-1262. [Link]

  • The ring-opening reaction of benzoxazole with iodobenzene to generate... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Qi, H., Zhao, Y., Li, W., & Chen, S. (2022). Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications, 58(65), 9111-9114. [Link]

  • (PDF) The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. (2021). Chemical Science, 12(5), 1866-1872. [Link]

  • Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. (2009). Toxicon, 53(6), 647-652. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 1957-1965. [Link]

  • Hydrolysis product troubleshooting : r/Chempros - Reddit. (n.d.). Retrieved January 6, 2026, from [Link]

  • Base Catalysed Ester Hydrolysis: Mechanism & Procedure - StudySmarter. (n.d.). Retrieved January 6, 2026, from [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (2021). Journal of the American Chemical Society, 143(31), 12053-12061. [Link]

  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. (2023). Catalysts, 13(4), 658. [Link]

  • General base catalysis of ester hydrolysis - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis for Synthetic Strategy: 7-Bromobenzo[d]oxazole-2-carboxylic acid vs. 7-chlorobenzo[d]oxazole-2-carboxylic acid

A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry In the landscape of modern drug discovery and materials science, the benzoxazole moiety stands out as a privileged scaffold, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the benzoxazole moiety stands out as a privileged scaffold, forming the core of numerous biologically active agents and functional materials.[1][2] Its rigid, planar structure and versatile functionalization potential make it an attractive starting point for library synthesis. This guide provides an in-depth comparison of two key building blocks: 7-Bromobenzo[d]oxazole-2-carboxylic acid and 7-chlorobenzo[d]oxazole-2-carboxylic acid . The choice between these seemingly similar molecules can have profound implications on reaction efficiency, cost, and the overall strategic approach to a synthetic campaign.

This analysis moves beyond a simple cataloging of properties to explain the causal relationships between the C7-halogen substituent and the resulting chemical behavior, empowering researchers to make informed decisions grounded in mechanistic understanding.

Physicochemical Properties: A Tale of Two Halogens

While structurally analogous, the difference in the halogen atom at the 7-position imparts subtle but distinct physicochemical characteristics. These properties, summarized below, can influence solubility, crystal packing, and pharmacokinetic profiles in downstream applications.

Property7-Bromobenzo[d]oxazole-2-carboxylic acid7-Chlorobenzo[d]oxazole-2-carboxylic acid
CAS Number 944898-67-3[3][4]1501141-97-4[5]
Molecular Formula C₈H₄BrNO₃[3][4]C₈H₄ClNO₃
Molecular Weight 242.03 g/mol [3][4]197.57 g/mol
Appearance Typically an off-white to light yellow solidTypically an off-white to light yellow solid
Reactivity Handle Aryl Bromide (C-Br)Aryl Chloride (C-Cl)

The most significant differentiator from a synthetic chemist's perspective is the nature of the C-X bond (C-Br vs. C-Cl). The carbon-bromine bond is longer and weaker than the carbon-chlorine bond. This fundamental difference is the primary determinant of the divergent chemical reactivity discussed in the following section.

Chemical Reactivity: The Decisive Factor in Synthetic Utility

The true divergence between these two scaffolds emerges in their application as substrates for transition metal-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation. The 7-halo position serves as a synthetic "handle" for diversification.

The Suzuki-Miyaura cross-coupling is a preeminent example.[6] The general mechanism involves the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is the rate-determining step for many cross-coupling reactions and is significantly more facile for aryl bromides than for aryl chlorides.

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X (Ar = Benzoxazole, X = Br/Cl) B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Pd(0)L2 G Ar-R (Coupled Product) F->G Boronic R-B(OH)2 Boronic->D Base Base Base->D ArX Ar-X: Aryl Halide (7-Bromo/Chloro Benzoxazole) RBOH2 R-B(OH)2: Boronic Acid Drug_Discovery_Workflow Start 7-Halo-Benzoxazole- 2-Carboxylic Acid (Bromo or Chloro) Coupling Parallel Synthesis: Suzuki-Miyaura Cross-Coupling (Array of Boronic Acids) Start->Coupling Library1 Intermediate Library (C7-Arylated Benzoxazoles) Coupling->Library1 Amidation Amide Coupling (Array of Amines) Library1->Amidation FinalLibrary Final Compound Library (Diverse Amides) Amidation->FinalLibrary Screening High-Throughput Screening (Biological Assays) FinalLibrary->Screening

Caption: A typical workflow for library synthesis starting from a halogenated scaffold.

The choice of the bromo- or chloro-scaffold directly impacts the "Parallel Synthesis" step. Using the bromo-derivative allows for a higher probability of success across a diverse set of boronic acids under a single set of reaction conditions. Conversely, a campaign with the chloro-derivative might require significant upfront optimization for each coupling reaction or the use of more expensive, specialized catalysts.

Field-Proven Experimental Protocols

To illustrate the practical differences in methodology, the following are representative, self-validating protocols for a Suzuki-Miyaura coupling reaction. The choice of reagents and conditions is based on established principles of cross-coupling chemistry.

Protocol 1: Suzuki-Miyaura Coupling of 7-Bromobenzo[d]oxazole-2-carboxylic acid
  • Objective: To synthesize 7-(4-methoxyphenyl)benzo[d]oxazole-2-carboxylic acid using a standard, robust protocol.

  • Rationale: The high reactivity of the aryl bromide allows for the use of a common and reliable palladium catalyst, PdCl₂(dppf), and a carbonate base.

Materials:

  • 7-Bromobenzo[d]oxazole-2-carboxylic acid (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) bis(diphenylphosphino)ferrocene chloride [PdCl₂(dppf)] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vessel, add 7-Bromobenzo[d]oxazole-2-carboxylic acid, 4-methoxyphenylboronic acid, PdCl₂(dppf), and Na₂CO₃.

  • Evacuate and backfill the vessel with inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Stir the mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling of 7-Chlorobenzo[d]oxazole-2-carboxylic acid
  • Objective: To synthesize 7-(4-methoxyphenyl)benzo[d]oxazole-2-carboxylic acid from the less reactive chloro-precursor.

  • Rationale: The inertness of the aryl chloride necessitates a more potent catalytic system. Here we employ a combination of a palladium(0) source (Pd₂(dba)₃) and a highly active, electron-rich Buchwald ligand (SPhos), along with a stronger base (K₃PO₄). [7] Materials:

  • 7-Chlorobenzo[d]oxazole-2-carboxylic acid (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous Toluene

  • Water

  • Nitrogen or Argon gas supply (glovebox recommended for dispensing catalyst)

Procedure:

  • In a glovebox, add 7-Chlorobenzo[d]oxazole-2-carboxylic acid, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried reaction vessel.

  • Seal the vessel, remove from the glovebox, and connect to an inert gas line.

  • Add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10 mL toluene, 0.5 mL water).

  • Stir the mixture vigorously and heat to 110 °C in an oil bath.

  • Monitor the reaction progress by LC-MS. The reaction may require 12-24 hours for full conversion.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Conclusion and Strategic Recommendations

The choice between 7-bromo and 7-chloro-benzo[d]oxazole-2-carboxylic acid is a strategic one that should be made at the outset of a research program.

  • Choose 7-Bromobenzo[d]oxazole-2-carboxylic acid for:

    • Rapid library generation with diverse coupling partners.

    • Projects where facile, reliable, and high-yielding reactions are prioritized.

    • Teams that prefer to use standard, widely available, and less expensive catalyst systems.

  • Choose 7-Chlorobenzo[d]oxazole-2-carboxylic acid for:

    • Projects requiring orthogonal reactivity where the chlorine can be retained during an initial reaction at a more labile site.

    • Cost-sensitive projects where the chloro-analog may be significantly cheaper (though catalyst costs may offset this).

    • Situations where the synthetic team has significant expertise in optimizing challenging cross-coupling reactions.

Ultimately, the bromine-containing scaffold offers a more direct and robust path for most discovery applications, while the chlorine-containing analog represents a more specialized tool for complex, multi-step syntheses.

References

  • Smolecule. 2-Chlorobenzo[d]oxazole-7-carboxamide.
  • Dana Bioscience. 7-Chlorobenzo[d]oxazole-2-carboxylic acid 1g.
  • EvitaChem. Buy 2-Chlorobenzo[d]oxazole-7-carboxamide (EVT-13003076).
  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189240. Available at: [Link]

  • Pharmaffiliates. 7-Bromobenzo[d]oxazole-2-carboxylic Acid. CAS No: 944898-67-3.
  • Bentabed-Ababsa, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6937-6947. Available at: [Link]

  • LookChem. 7-Bromobenzo[d]oxazole-2-carboxylic acid. CAS No: 944898-67-3.
  • ChemicalBook. 7-BROMOBENZO[D]OXAZOLE-2-CARBALDEHYDE. CAS No: 944907-44-2.
  • Reddy, G. V., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(8), 5149-5159. Available at: [Link]

  • Sova, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7233-7243. Available at: [Link]

  • Horgan, C., & O'Sullivan, T. P. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Molecules, 26(16), 5048. Available at: [Link]

  • ResearchGate. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d ]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • de la Cruz, J. N., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available at: [Link]

  • Ciaffo, G. M., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. International Journal of Organic Chemistry, 2(3), 202-213. Available at: [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]

  • Unlu, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie, 336(7), 333-340. Available at: [Link]

  • Gurbina, M., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(19), 6296. Available at: [Link]

  • Al-Masoudi, W. A. (2023). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry. Available at: [Link]

  • Cenmed Enterprises. 7-Bromobenzothiophene-2-carboxylic acid (C007B-051226).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(29), 5352-5356. Available at: [Link]

  • Turchi, I. J., et al. (2012). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc, 2012(5), 183-197. Available at: [Link]

  • BLD Pharm. 2-Bromobenzo[d]oxazole-7-carboxylic acid. CAS No: 139390-09-3.
  • Billingsley, K. L., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(24), 9290-9293. Available at: [Link]

  • BLD Pharm. 2-Chlorobenzo[d]oxazole-7-carboxylic acid. CAS No: 1501141-97-4.
  • BLD Pharm. 7-Fluorobenzo[d]oxazole-2-carboxylic acid. CAS No: 944898-64-0.
  • Benchchem. Application Notes and Protocols: The Role of 5-Chlorobenzo[d]oxazole-2-carbaldehyde in Developing Anticancer Agents.
  • Lee, S., et al. (2023). 7-O-Carboxylic Acid-Substituted 3-O-Alkyl Difluoroquercetin; An Aztreonam-Potentiating Agent Against Carbapenemase-Producing Pseudomonas aeruginosa Through Simultaneous Inhibition of Metallo-β-Lactamase and Efflux Pump. International Journal of Molecular Sciences, 24(24), 17294. Available at: [Link]

  • AKSci. 2-Bromobenzo[d]thiazole-7-carboxylic acid. CAS No: 1378944-02-5.
  • PubMed. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[ d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • ChemScene. 2-Aminobenzo[d]oxazole-7-carboxylic acid. CAS No: 1781320-38-4.

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement for the Carboxylic Acid Group in Benzoxazoles

Introduction: The Carboxylic Acid Dilemma in Benzoxazole Drug Discovery The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carboxylic Acid Dilemma in Benzoxazole Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Often, a carboxylic acid group is a key component of the pharmacophore, crucial for establishing interactions with biological targets through hydrogen bonding and ionic interactions.

However, the very properties that make the carboxyl group an effective anchor can also be its downfall.[5][6] Issues such as rapid metabolism (e.g., acyl glucuronidation leading to reactive metabolites), poor membrane permeability due to ionization at physiological pH, and high plasma protein binding frequently plague carboxylic acid-containing drug candidates.[7][8][9] This necessitates a strategic approach to modulate these properties without sacrificing biological activity.

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to address these challenges.[10][11] The goal is to substitute the carboxylic acid with a different functional group that mimics its size, shape, and electronic properties, thereby preserving the desired biological interactions while improving the overall pharmacokinetic and toxicological profile.[5][7][9] This guide provides a comparative analysis of common carboxylic acid bioisosteres—specifically tetrazole, acylsulfonamide, and hydroxamic acid—within the context of the benzoxazole framework, offering experimental insights and protocols for their application.

Logical Framework for Bioisostere Selection

The decision to replace a carboxylic acid and the choice of a suitable bioisostere is a multi-parameter optimization problem. The following workflow illustrates a rational approach to this process, balancing physicochemical properties with biological outcomes.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Bioisostere Selection & Synthesis cluster_2 Phase 3: Comparative Evaluation cluster_3 Phase 4: Decision & Optimization A Parent Benzoxazole-COOH (Lead Compound) B Identify Liabilities: - Poor Permeability (High logD) - Metabolic Instability (Glucuronidation) - Toxicity Concerns - High Plasma Protein Binding A->B C Select Panel of Bioisosteres (e.g., Tetrazole, Acylsulfonamide, Hydroxamic Acid) B->C D Synthesize Benzoxazole Analogues C->D E Physicochemical Profiling: - pKa - logD7.4 - Solubility D->E F In Vitro Biological Assessment: - Target Binding/Potency (IC50/EC50) - Cell Permeability (e.g., PAMPA) D->F G ADME & Toxicology Screening: - Metabolic Stability (Microsomes, Hepatocytes) - Cytotoxicity D->G H Analyze Structure-Property Relationship (SPR) E->H F->H G->H I Select Optimal Candidate(s) for In Vivo Studies H->I

Caption: A rational workflow for selecting and evaluating carboxylic acid bioisosteres.

Comparative Analysis of Key Bioisosteres for Benzoxazoles

The success of a bioisosteric replacement is highly context-dependent.[5][10] A surrogate that works well in one molecular scaffold may not be suitable for another. Here, we compare three of the most widely used bioisosteres.

The 1H-Tetrazole: The Classic Mimic

The 5-substituted-1H-tetrazole is arguably the most recognized non-classical bioisostere of a carboxylic acid.[10] Its N-H proton has a pKa in the range of 4.5-4.9, closely mimicking the acidity of many carboxylic acids.[10] The delocalized negative charge of the resulting tetrazolate anion is spatially similar to that of a carboxylate, allowing it to engage in similar electrostatic and hydrogen bonding interactions.

  • Advantages:

    • Similar Acidity: The comparable pKa ensures a similar ionization state at physiological pH.[10][12]

    • Metabolic Stability: Tetrazoles are generally resistant to the metabolic pathways that degrade carboxylic acids.[13][14] While they can undergo N-glucuronidation, these adducts are typically more stable and less reactive than O-acyl glucuronides.[7]

    • Increased Lipophilicity: Tetrazoles can increase the lipophilicity of a molecule compared to the corresponding carboxylic acid, which can be beneficial for target engagement.[13][15]

  • Disadvantages:

    • Permeability Paradox: Despite potentially increasing lipophilicity (logP), tetrazoles do not always improve membrane permeability.[10][11] The high desolvation energy required to shed water molecules can counteract permeability gains.[10]

    • Synthetic Hazards: The most common synthesis involves the [2+3] cycloaddition of a nitrile with an azide source (e.g., sodium azide). This often requires harsh conditions and the use of potentially explosive reagents, necessitating careful handling and specialized equipment.

The N-Acylsulfonamide: The Tunable Alternative

N-acylsulfonamides (R-CO-NH-SO₂-R') offer a more tunable acidic profile. Their pKa values can be modulated by the nature of the substituents on the acyl and sulfonyl groups, but typically range from 3.5 to 4.5, making them slightly more acidic than many carboxylic acids.[16][17]

  • Advantages:

    • Tunable Acidity: The pKa can be fine-tuned through synthetic modification, allowing for precise control over the ionization state.[18]

    • Improved Physicochemical Properties: This group can enhance metabolic stability and membrane permeability compared to carboxylic acids.[10]

    • Diverse Interaction Modes: The additional carbonyl group and the sulfonyl oxygens provide multiple hydrogen bond acceptors, potentially leading to novel interactions within the target's binding site.[16]

  • Disadvantages:

    • Increased Structural Bulk: The acylsulfonamide group is larger than a carboxylic acid, which could lead to steric clashes in a constrained binding pocket.

    • Potential for Off-Target Effects: Sulfonamide-containing compounds are associated with certain off-target effects and hypersensitivity reactions, which must be evaluated.

The Hydroxamic Acid: The Chelator and Mimic

While often employed for their metal-chelating properties, hydroxamic acids (R-CO-NH-OH) also serve as effective carboxylic acid bioisosteres.[7][19] They are considerably weaker acids, with pKa values typically in the range of 8-9.[7]

  • Advantages:

    • Reduced Acidity: The higher pKa means the group is largely unionized at physiological pH. This can significantly improve membrane permeability and reduce clearance via anionic transporters.

    • Higher Fraction Unbound: Less acidic isosteres like hydroxamic acids often exhibit higher unbound fractions in plasma compared to their more acidic counterparts.[11][20]

  • Disadvantages:

    • Metabolic Liability: Hydroxamic acids can be susceptible to hydrolysis back to the corresponding carboxylic acid and can also be metabolized via sulfation and glucuronidation, which may lead to reactive metabolites.[7]

    • Altered Binding Mode: The lower acidity means it cannot form the same strong ionic interactions as a carboxylate. Its utility depends on whether the primary interaction is hydrogen bonding rather than salt-bridge formation.

    • Metal Chelation: The inherent metal-chelating ability can be a liability, potentially leading to off-target effects by sequestering essential metal ions.

Data Summary: Physicochemical Properties at a Glance

The choice of a bioisostere requires a careful review of its impact on key physicochemical parameters. The following table provides a comparative summary based on a hypothetical 2-phenylbenzoxazole-5-substituted scaffold.

Functional GroupStructureTypical pKa RangeTypical logD₇.₄Key Considerations
Carboxylic Acid -COOH4.0 - 4.5LowBaseline; potential metabolic liability and low permeability.[5]
1H-Tetrazole -CN₄H4.5 - 5.0ModerateSimilar acidity to COOH; metabolically stable but permeability gains are not guaranteed.[10][13]
N-Acylsulfonamide -CONHSO₂CH₃3.5 - 4.5Moderate-HighAcidity is tunable; can improve permeability but adds bulk.[16][21]
Hydroxamic Acid -CONHOH8.0 - 9.0HighLargely unionized at pH 7.4, improving permeability; metabolically labile, potential for metal chelation.[7][20]

Experimental Protocols: Synthesis of Benzoxazole Bioisosteres

The following protocols outline the synthesis of a common benzoxazole intermediate and its subsequent conversion to the target bioisosteres. These are representative methods and may require optimization for specific substrates.

Synthetic Scheme Overview

G A 2-Amino-4-cyanophenol + Benzoic Acid B Intermediate 1 (2-Phenyl-1,3-benzoxazole -5-carbonitrile) A->B PPA, Heat C Intermediate 2 (2-Phenyl-1,3-benzoxazole -5-carboxylic acid) B->C NaOH, H₂O₂, Heat D Target 1 (5-(2-Phenyl-1,3-benzoxazol-5-yl) -1H-tetrazole) B->D NaN₃, ZnCl₂ E Target 2 (N-(Methylsulfonyl)-2-phenyl-1,3 -benzoxazole-5-carboxamide) C->E 1. SOCl₂ 2. CH₃SO₂NH₂ F Target 3 (N-Hydroxy-2-phenyl-1,3 -benzoxazole-5-carboxamide) C->F 1. HATU, DIPEA 2. NH₂OTHP; HCl

References

Validation

A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Benzoxazole Derivatives in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the benzoxazole motif is a cornerstone of privileg...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the benzoxazole motif is a cornerstone of privileged structures. Its versatile synthesis, often relying on palladium-catalyzed cross-coupling reactions, necessitates a nuanced understanding of precursor reactivity. This guide offers an in-depth, objective comparison of the reactivity of bromo- and iodo-benzoxazole derivatives in key C-C and C-N bond-forming reactions, providing experimental data and mechanistic insights to inform your synthetic strategy.

The Decisive Factor: The Carbon-Halogen Bond

The enhanced reactivity of iodo-benzoxazoles over their bromo- counterparts is a direct consequence of the inherent differences in their carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This is reflected in their respective bond dissociation energies (BDE), with the C-I bond requiring less energy to break.[1]

BondAverage Bond Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Data compiled from various sources.[1]

This fundamental difference in bond strength directly impacts the initial and often rate-determining step of most palladium-catalyzed cross-coupling reactions: oxidative addition .[2][3] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Br bond, leading to faster reaction kinetics and often allowing for milder reaction conditions.[2][3][4]

Oxidative_Addition Pd0 Pd(0)L₂ TransitionState [Ar--X--Pd(0)L₂]‡ Pd0->TransitionState Oxidative Addition ArX Ar-X (Benzoxazole Derivative) ArX->TransitionState PdII Ar-Pd(II)(X)L₂ TransitionState->PdII Rate-determining step Iodo Iodo (weaker C-I bond) Iodo->TransitionState Lower Activation Energy Faster Rate Bromo Bromo (stronger C-Br bond) Bromo->TransitionState Higher Activation Energy Slower Rate

Figure 1: Generalized mechanism of oxidative addition in palladium-catalyzed cross-coupling reactions. The weaker C-I bond in iodo-benzoxazoles leads to a lower activation energy for this rate-determining step.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct side-by-side comparative studies on identical benzoxazole substrates are limited in the literature, the established principles of aryl halide reactivity provide a strong predictive framework. This is further supported by data from analogous heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and a boronic acid or ester. Due to the generally higher reactivity of iodoarenes, iodo-benzoxazoles are expected to undergo Suzuki coupling under milder conditions and with lower catalyst loadings compared to their bromo- counterparts.[5][6]

Illustrative Comparison (Predicted for Benzoxazole Derivatives)

FeatureIodo-Benzoxazole DerivativeBromo-Benzoxazole Derivative
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Conditions Milder (e.g., lower temperatures)Harsher (e.g., higher temperatures)
Catalyst Loading Potentially LowerTypically Higher
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9][10] The reactivity trend of I > Br > Cl is well-established for this transformation.[9] The initial reports of the Heck reaction by Mizoroki and Heck utilized iodobenzene, highlighting the utility of aryl iodides from the outset.[9]

For benzoxazole derivatives, it is expected that iodo-substituted substrates will react more efficiently, requiring lower temperatures and catalyst loadings than bromo-substituted ones. This is particularly advantageous when dealing with thermally sensitive substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine.[11][12] The reactivity of the aryl halide is a critical parameter, and the use of more reactive aryl iodides can often circumvent the need for highly specialized and expensive ligands that are sometimes required for less reactive aryl bromides and chlorides.[1]

A study on the amination of non-activated benzoxazoles provides valuable comparative data. 2-Bromobenzoxazole was successfully coupled with various amines in good to excellent yields, though requiring temperatures of 100 °C. For instance, the reaction with morpholine provided an 85% yield. It is highly probable that 2-iodobenzoxazole would undergo the same transformation under milder conditions, potentially at lower temperatures or with shorter reaction times, which is a significant consideration for process optimization and energy efficiency in industrial applications.

Experimental Data for Buchwald-Hartwig Amination of 2-Halobenzoxazoles

Aryl HalideAmineCatalyst SystemTemperatureYield
2-BromobenzoxazoleMorpholine1 mol% Pd₂(dba)₃, 4 mol% Ligand 2, NaOt-Bu100 °C85%
2-BromobenzoxazoleAniline1 mol% Pd₂(dba)₃, 4 mol% Ligand 2, NaOt-Bu100 °C93%

*Ligand 2 refers to 2-di-tert-butylphosphino-2'-methylbiphenyl.

Experimental Protocols

The following are representative, generalized protocols for key cross-coupling reactions, adaptable for both bromo- and iodo-benzoxazole substrates. It is anticipated that reactions with iodo-benzoxazoles will proceed more efficiently under these conditions.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Protocol start Start setup To an oven-dried flask, add: - Halo-benzoxazole (1.0 equiv) - Boronic acid (1.2 equiv) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) start->setup solvent Add degassed solvent (e.g., Dioxane/H₂O, Toluene) setup->solvent react Heat the mixture (e.g., 80-100 °C) under an inert atmosphere (N₂ or Ar) solvent->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Cool, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate) monitor->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling of halo-benzoxazoles.

Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the halo-benzoxazole derivative (1.0 equiv), the corresponding boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1) or toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Protocol start Start setup To an oven-dried Schlenk flask, add: - Halo-benzoxazole (1.0 equiv) - Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Phosphine ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaO-t-Bu, 1.4 equiv) start->setup solvent Add anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane) setup->solvent amine Add the amine (1.2 equiv) solvent->amine react Heat the mixture (e.g., 80-110 °C) under an inert atmosphere (N₂ or Ar) amine->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Cool, dilute with organic solvent, and wash with water and brine monitor->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Figure 3: A generalized workflow for the Buchwald-Hartwig amination of halo-benzoxazoles.

Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the halo-benzoxazole (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv) to an oven-dried Schlenk flask.

  • Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane), followed by the amine (1.1-1.5 equiv).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until completion.

  • Workup and Purification: Follow the general workup and purification procedure outlined for the Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice between a bromo- or iodo-benzoxazole derivative as a synthetic precursor is a critical decision with significant implications for reaction efficiency, cost, and overall synthetic strategy.

  • Iodo-benzoxazoles are the substrates of choice when higher reactivity is desired. Their use can lead to faster reactions, higher yields, and milder reaction conditions, which is particularly beneficial for complex, multi-step syntheses or when dealing with sensitive functional groups. The potential for lower catalyst loading also offers economic and environmental advantages.

  • Bromo-benzoxazoles , while less reactive, are often more readily available and less expensive. They are suitable substrates for many cross-coupling reactions, although they may require more forcing conditions (higher temperatures, longer reaction times, and potentially more specialized catalyst systems) to achieve comparable yields to their iodo- counterparts.

For researchers and drug development professionals, utilizing iodo-benzoxazole derivatives can provide a more efficient and versatile pathway for the synthesis of complex benzoxazole-containing molecules. However, the decision should be balanced against factors such as the cost and availability of the starting material and the specific demands of the synthetic route. Direct experimental validation is always recommended to confirm these reactivity trends for specific applications.

References

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Comparative

A Comparative Guide to the Analytical Validation of 7-Bromobenzo[d]oxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Unambiguous Structural Verification 7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound with potential appli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with any novel chemical entity, particularly those intended for pharmaceutical development, unequivocal structural confirmation is a critical prerequisite.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous characterization to ensure the identity, purity, and quality of a drug substance.[4][5] This guide outlines a multi-pronged analytical approach, leveraging the strengths of various spectroscopic and analytical techniques to provide a comprehensive and validated structural dossier. The synergistic use of these methods is essential to construct an irrefutable body of evidence for the molecular structure.

The Analytical Workflow: A Synergistic Approach

The structural elucidation of a novel compound like 7-Bromobenzo[d]oxazole-2-carboxylic acid is not reliant on a single technique but rather a constellation of methods. Each provides a unique piece of the structural puzzle, and their collective data builds a robust and defensible characterization package.

Analytical Workflow cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Elemental Composition cluster_2 Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Complementary Data FTIR FTIR Spectroscopy MS->FTIR Cross-Validation EA Elemental Analysis FTIR->EA Cross-Validation XRC X-ray Crystallography EA->XRC Final Confirmation

Caption: A typical analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 7-Bromobenzo[d]oxazole-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often suitable for carboxylic acids due to its ability to solubilize the compound and the acidic proton of the carboxyl group.[6]

¹H NMR Spectroscopy

This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet (broad)1H-COOH
~8.0Doublet1HAromatic H
~7.8Doublet1HAromatic H
~7.6Triplet1HAromatic H

Causality Behind Experimental Choices: The broad singlet for the carboxylic acid proton is characteristic and its exchange with D₂O can confirm its identity. The splitting patterns (doublets and triplet) of the aromatic protons are crucial for determining the substitution pattern on the benzene ring.[7]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~160-COOH
~155C=N (oxazole)
~150C-O (oxazole)
~142Aromatic C
~130Aromatic C
~128Aromatic C
~125Aromatic C
~120Aromatic C-Br
~115Aromatic C

Trustworthiness: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. The chemical shifts are indicative of the electronic environment of each carbon.[8]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides a precise determination of the molecular weight and can help confirm the elemental composition of a molecule.[9] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[10]

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[10]

Expected HRMS (ESI) Data:

IonCalculated m/z
[C₈H₄BrNO₃ + H]⁺241.9447
[C₈H₄BrNO₃ - H]⁻239.9291

Trustworthiness: The measured mass should be within a very narrow tolerance (typically <5 ppm) of the calculated mass for the proposed molecular formula.[11] The isotopic pattern, particularly the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio), will result in a characteristic M and M+2 pattern, providing strong evidence for the presence of a bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]

Expertise & Experience: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. For carboxylic acids, the appearance of both the C=O and O-H stretching vibrations is key.

Expected FTIR Data (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600MediumC=N stretch (oxazole)
~1250StrongC-O stretch (oxazole)
~750StrongC-Br stretch

Causality Behind Experimental Choices: The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid molecules. The position of the C=O stretch can be influenced by conjugation with the aromatic system.[13] The C=N and C-O stretches are characteristic of the oxazole ring.[14][15]

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and in this case, bromine) in a compound.[16][17] This technique is a fundamental method for confirming the empirical formula.[18]

Trustworthiness: The experimentally determined percentages of each element should agree with the calculated values for the proposed molecular formula within a narrow margin of error, typically ±0.4%.[11]

Calculated Elemental Composition for C₈H₄BrNO₃:

ElementPercentage
Carbon (C)39.86%
Hydrogen (H)1.67%
Bromine (Br)33.14%
Nitrogen (N)5.81%
Oxygen (O)19.91%

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[19][20] While obtaining suitable crystals can be challenging, the resulting data is considered the "gold standard" for structural proof.[21][22]

Expertise & Experience: Growing single crystals of sufficient quality is often the most difficult step.[23] Techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed.

Data Presentation: The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsion angles. This provides irrefutable evidence for the connectivity and stereochemistry of the compound.

Comparison of Analytical Methods

MethodInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Connectivity, chemical environment of H and C atomsHigh resolution, detailed structural informationRequires soluble sample, can be complex to interpret
Mass Spectrometry (HRMS) Molecular weight, elemental formulaHigh sensitivity and accuracyProvides limited structural information on its own
FTIR Spectroscopy Presence of functional groupsRapid, non-destructive, good for functional group identificationDoes not provide information on the overall molecular structure
Elemental Analysis Percentage composition of elementsConfirms empirical formulaRequires pure sample, provides no structural information
X-ray Crystallography Definitive 3D structureUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight.[10]

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration mix to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The calculated formula should match the expected formula of C₈H₄BrNO₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural validation of 7-Bromobenzo[d]oxazole-2-carboxylic acid requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational framework of the molecule's connectivity, high-resolution mass spectrometry and elemental analysis are crucial for confirming the molecular formula and elemental composition. FTIR spectroscopy offers a rapid means of identifying key functional groups. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography remains the ultimate arbiter. By synergistically employing these methods, researchers and drug development professionals can build a comprehensive and robust data package that meets the stringent requirements for scientific integrity and regulatory submission.

References

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Validation

A Comparative Guide to the Biological Activities of Benzoxazole and Benzothiazole Scaffolds

Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. Among these, the benzoxazole and benzothiazole cores—bicyclic systems comprising a benzene ring fused to an oxazole or thiazole ring, respectively—are paramount.[1][2] Their structural similarity is striking, differing only by a single heteroatom: oxygen in benzoxazole and sulfur in benzothiazole. This subtle change, however, imparts distinct physicochemical properties that can profoundly influence their biological activity.

This guide provides an in-depth, objective comparison of the biological performance of benzoxazole and benzothiazole scaffolds, focusing on three critical therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. By synthesizing experimental data and elucidating the underlying methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.

Structural and Physicochemical Considerations: The Oxygen vs. Sulfur Dichotomy

The choice between an oxygen and a sulfur atom at the 1-position is a critical decision in drug design. Sulfur is larger, less electronegative, and more polarizable than oxygen. These differences influence the scaffold's bond angles, lipophilicity, and hydrogen bonding capacity, which in turn affect cell permeability, metabolic stability, and target engagement.

The synthesis of these scaffolds is well-established, typically involving the condensation of a 2-aminophenol (for benzoxazoles) or a 2-aminothiophenol (for benzothiazoles) with various electrophiles like aldehydes or carboxylic acids.[3][4] This accessibility allows for the systematic generation of derivative libraries to probe structure-activity relationships (SAR).

G cluster_reactants Starting Materials aminophenol 2-Aminophenol benzoxazole Benzoxazole Scaffold aminophenol->benzoxazole aminothiophenol 2-Aminothiophenol benzothiazole Benzothiazole Scaffold aminothiophenol->benzothiazole RCHO Aldehyde / Carboxylic Acid (R-CHO / R-COOH) RCHO->benzoxazole Condensation [Catalyst] RCHO->benzothiazole Condensation [Catalyst]

Figure 1: Generalized synthetic pathway for benzoxazole and benzothiazole scaffolds.

Comparative Analysis of Biological Activity

The following sections compare the performance of benzoxazole and benzothiazole derivatives based on published experimental data.

Anticancer Activity

Both scaffolds are prolific in anticancer drug discovery, with derivatives exhibiting potent activity against a wide range of cancer cell lines.[5][6][7] The mechanism of action often involves targeting key enzymes or receptors crucial for cancer cell proliferation and survival.[8][9]

One notable example involves analogues of Phortress, a benzothiazole-based anticancer prodrug. Studies have shown that bioisosteric replacement of the benzothiazole core with a benzoxazole ring can yield compounds with significant anticancer activity, likely acting through a similar mechanism involving the aryl hydrocarbon receptor (AhR) and subsequent induction of cytochrome P450 CYP1A1 enzymes.[9] However, direct comparisons often reveal nuanced differences. In some studies, benzothiazole derivatives have shown a broader spectrum of activity or greater potency against specific cell lines like liver cancer (HepG2).[8][10] Conversely, certain benzoxazole-thiazolidinone hybrids have demonstrated nanomolar potency against breast cancer (MCF-7) cells, surpassing their benzothiazole counterparts.[8]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound ScaffoldDerivative DescriptionMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
Benzoxazole 2-Aryl derivative 1f 4.315.342.12[10]
Benzothiazole 2-Aryl derivative 1d 3.522.981.89[10]
Benzoxazole Phortress Analogue 3n 0.080.050.04[9]
Benzothiazole Phortress (Prodrug)>10>10>10[9]
Benzoxazole Thiazolidinone hybrid 4e 0.019--[8]
Benzothiazole Thiazolidinone hybrid 4h 0.0360.048-[8]

Data synthesized from multiple sources to illustrate comparative potency. Direct comparison is most valid within the same study.

The data suggests that while both scaffolds are highly effective, the choice between them may depend on the specific cancer type and the desired substituent pattern. The benzothiazole core often appears slightly more potent across multiple cell lines in direct comparisons of structurally analogous compounds.[10]

Antimicrobial Activity

In the fight against infectious diseases, both benzoxazoles and benzothiazoles have emerged as powerful antimicrobial agents.[2][11] They are known to inhibit essential bacterial processes. Benzothiazole derivatives, in particular, have been shown to target multiple enzymes, including DNA gyrase, dihydropteroate synthase, and dihydroorotase, making them attractive candidates for overcoming antibiotic resistance.[12][13]

Comparative studies frequently indicate that benzothiazole-containing compounds exhibit superior antibacterial efficacy compared to their benzoxazole analogues.[14] For instance, a study synthesizing a series of 1,2,3-triazole hybrids found that derivatives containing the benzothiazole ring consistently showed better activity against all tested bacterial strains than their benzoxazole counterparts.[14] This enhanced activity is often attributed to the sulfur atom, which can form different types of interactions with bacterial enzyme targets compared to oxygen.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ScaffoldDerivative DescriptionS. aureusE. coliC. albicansReference
Benzoxazole Triazole Hybrid 7k 62.5125>250[14]
Benzothiazole Triazole Hybrid 7a 31.2562.5125[14]
Benzoxazole 2-(aryloxymethyl) 5h --19.53[2]
Benzothiazole 2-(aryloxymethyl) 6h --9.77[2]
Benzothiazole Compound 3 5025100[13]
Benzothiazole Compound 4 5050100[13]

MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

The trend observed in the data points towards a general advantage for the benzothiazole scaffold in designing broad-spectrum antimicrobial agents, particularly those targeting bacteria.[12][15]

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and effective anti-inflammatory agents are in constant demand. Both benzoxazole and benzothiazole derivatives have been explored for this purpose, often showing an ability to suppress the production of pro-inflammatory mediators like cytokines (TNF-α, IL-6) and prostaglandins.[16][17][18]

The mechanism can involve the inhibition of key signaling pathways or enzymes such as cyclooxygenase (COX). Some benzoxazole derivatives have been identified as potent inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the TLR4 signaling pathway that senses bacterial lipopolysaccharide (LPS) and triggers inflammation.[18] While direct comparative studies are less common than in oncology or microbiology, the available data shows that both scaffolds can be used to develop potent anti-inflammatory agents.

Table 3: Comparative Anti-inflammatory Activity

Compound ScaffoldAssay TypeModelPotency MetricResultReference
Benzoxazole In vitroLPS-stimulated RAW264.7 cellsIL-6 Inhibition IC₅₀5.09 µM[18]
Benzothiazole In vivoCarrageenan-induced paw edema% Inhibition @ 3h68.2%[17]
Benzoxazole In vivoCarrageenan-induced paw edema% Inhibition @ 3h65.4%[17]

The choice between the two scaffolds in this context appears less defined, with potent examples emerging from both classes. The overall anti-inflammatory effect is highly dependent on the specific substitutions appended to the core structure.

Experimental Methodologies: A Guide to Core Assays

To ensure scientific integrity and reproducibility, the biological data presented above are derived from standardized, validated experimental protocols. Below are detailed methodologies for the key assays used to evaluate these scaffolds.

G cluster_flow General Workflow for Scaffold Evaluation synthesis Synthesis of Benzoxazole & Benzothiazole Derivative Library screening Primary In Vitro Screening synthesis->screening anticancer Anticancer Assays (e.g., MTT Assay) screening->anticancer Cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) screening->antimicrobial Growth Inhibition anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Inhibition) screening->anti_inflammatory Mediator Suppression hit_id Hit Identification & Lead Optimization anticancer->hit_id antimicrobial->hit_id anti_inflammatory->hit_id in_vivo In Vivo Validation hit_id->in_vivo animal_model Disease-Specific Animal Model (e.g., Xenograft, Paw Edema) in_vivo->animal_model pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd candidate Preclinical Candidate animal_model->candidate pk_pd->candidate

Figure 2: Experimental workflow for screening and validating biologically active compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a cornerstone for evaluating a compound's effect on cell viability and proliferation.[19] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[20][21] The amount of formazan, quantified spectrophotometrically after solubilization, correlates with the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (benzoxazole/benzothiazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[22][23]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.[24]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism (e.g., S. aureus). Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[25]

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical volume per well is 50 or 100 µL.

  • Inoculation: Dilute the standardized inoculum from Step 1 into fresh broth so that when 50 or 100 µL is added to the wells, the final concentration of bacteria is approximately 5 x 10⁵ CFU/mL.[25]

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[22]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[22]

Protocol 3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a widely used and validated model for evaluating the activity of acute anti-inflammatory agents.[26][27]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling).[26] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-200 g). Allow them to acclimatize to laboratory conditions for at least one week.[28]

  • Grouping and Dosing: Divide the animals into groups (n=5-6 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the benzoxazole/benzothiazole derivatives. Administer the compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Baseline Measurement: Before any injections, measure the initial volume/thickness of each rat's right hind paw using a plethysmometer or digital calipers. This is the zero-hour reading.[27]

  • Inflammation Induction: Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw of each rat.[26][27]

  • Edema Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[27]

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline measurement. Then, calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Conclusion and Future Perspectives

The comparative analysis of benzoxazole and benzothiazole scaffolds reveals distinct patterns of biological activity.

  • For anticancer applications, both scaffolds are exceptionally potent. While benzothiazoles may offer a slight advantage in broad-spectrum activity in some contexts, highly potent agents have been developed from both cores, and the ultimate choice should be guided by target-specific SAR.

  • In the antimicrobial arena, the evidence more consistently favors the benzothiazole scaffold, which often demonstrates superior potency against a range of bacterial and fungal pathogens.[14] The unique properties of the sulfur atom likely contribute to this enhanced efficacy.

  • For anti-inflammatory activity, both scaffolds are viable starting points, with the specific substitution pattern playing a more dominant role in determining potency than the core heteroatom itself.

The enduring appeal of these scaffolds lies in their synthetic tractability and their proven ability to interact with diverse biological targets. Future research should focus on creating hybrid molecules that combine the beneficial features of both scaffolds, exploring novel mechanisms of action, and applying modern computational methods to design derivatives with enhanced potency and selectivity. By understanding the subtle yet significant differences between these two privileged structures, drug discovery programs can more effectively navigate the path toward novel and impactful therapeutics.

References

A complete list of all sources cited within this guide is provided below, including full titles and verifiable URLs.

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024).
  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). National Institutes of Health (NIH).
  • MTT assay protocol. Abcam.
  • Broth microdilution. Wikipedia.
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health (NIH).
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy.
  • Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats. ARCC Journals.
  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (2014). National Institutes of Health (NIH).
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate.
  • Cell Viability Assays. (2013). National Institutes of Health (NIH).
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). National Institutes of Health (NIH).
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed.
  • Synthesis of Benzoxazoles. Organic Chemistry Portal.
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online.
  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Bentham Science.
  • In‐vivo mice carrageenan‐induced paw edema anti‐inflammatory model... ResearchGate.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. National Institutes of Health (NIH).
  • Antimicrobial drugs having benzothiazole moiety. ResearchGate.
  • Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1][22]benzodiazepine conjugates. (2010). PubMed. Available at:

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing.
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. National Institutes of Health (NIH).
  • Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Indian Academy of Sciences.
  • Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. PubMed.
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate.
  • Benzoxazole or benzothiazole antibacterial derivatives with antifungal activity. ResearchGate.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed.
  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2012). National Institutes of Health (NIH).
  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate.
  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences.
  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate.
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][22]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. Available at:

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Benzoxazole derivatives with anti-inflammatory potential. ResearchGate.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers.
  • A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production.
  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed.

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Comparative

A Researcher's Guide to In Vitro Assay Validation: A Comparative Study Featuring 7-Bromobenzo[d]oxazole-2-carboxylic Acid Derivatives

Introduction: The Imperative of Rigorous Assay Validation in Modern Drug Discovery In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Assay Validation in Modern Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and fraught with potential failure. A critical inflection point in this journey is the preclinical in vitro evaluation, where the biological activity of a compound is first quantified. The reliability of this initial data underpins all subsequent development decisions, making the validation of these in vitro assays not just a regulatory formality, but a scientific necessity.

This guide provides a comprehensive framework for validating in vitro assays, using the emerging class of 7-Bromobenzo[d]oxazole-2-carboxylic acid derivatives as a practical case study. These heterocyclic compounds, and related structures like benzothiazoles, are gaining attention as privileged scaffolds in medicinal chemistry, often targeting protein kinases implicated in oncology and inflammatory diseases.[1][2] Therefore, establishing robust and reproducible assays is paramount to accurately characterizing their therapeutic potential.

We will move beyond rote protocol recitation to explore the causal logic behind experimental design, comparing key assay formats and grounding our methodologies in internationally recognized validation standards.

The Regulatory Cornerstone: Understanding the Principles of Assay Validation

Before delving into specific experimental designs, it is crucial to understand the universal principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a foundational framework that ensures data quality and reliability.[3][4] While originally intended for analytical procedures in registration applications, its principles are universally applicable to in vitro biological assays in a research and development context. A properly validated assay provides confidence that the measured biological response is a true reflection of the compound's activity.

The core validation characteristics that must be assessed include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Precision between laboratories.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Adherence to these principles, as detailed in guidelines from bodies like the FDA and ICH, ensures that an assay is not just functional, but trustworthy.[5][6][7]

Choosing the Right Tool: A Comparative Analysis of Biochemical vs. Cell-Based Assays

A frequent challenge in early-stage drug discovery is the discrepancy between a compound's activity in a simplified, purified system (biochemical assay) and its effectiveness in a complex biological context (cell-based assay).[8] This disconnect is a major contributor to the high attrition rate of drug candidates.[9] Therefore, a multi-faceted approach employing both assay types is essential.

Assay Type Principle Key Advantages Key Limitations Best Use Case
Biochemical Assays Measures direct interaction with a purified molecular target (e.g., enzyme, receptor).[10]High throughput, mechanistic clarity, high sensitivity, lower cost.Lacks biological context (no cell membrane, metabolism, off-target effects). May not reflect physiological ATP concentrations.[9]Primary high-throughput screening (HTS), initial hit identification, structure-activity relationship (SAR) studies.
Cell-Based Assays Measures compound effect within a living cell, either by target engagement or a downstream functional readout.[11]High physiological relevance, accounts for cell permeability and stability, can identify off-target effects.Lower throughput, more complex data interpretation, higher cost and variability.Hit validation, lead optimization, confirming on-target activity in a native environment.

The journey of a kinase inhibitor, a common target for benzoxazole derivatives, illustrates this paradigm perfectly. A compound may show potent inhibition of a purified kinase in a biochemical assay but fail in a cellular context due to poor membrane permeability or rapid efflux.[8] Conversely, a compound might be a pro-drug, appearing inactive biochemically but becoming potent after metabolic activation within a cell. Thus, a robust validation strategy must encompass both worlds.

Case Study: Validating an In Vitro Assay Suite for a Novel Kinase Inhibitor

Let us consider a hypothetical lead compound, "BZO-X," a 7-Bromobenzo[d]oxazole-2-carboxylic acid derivative designed as an inhibitor for a specific protein kinase (e.g., Kinase Y). Our goal is to validate a suite of assays to confidently characterize its potency and mechanism of action.

Phase 1: Biochemical Assay Validation Protocol

The first step is to confirm direct target engagement and determine intrinsic potency using a biochemical assay. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is an excellent choice due to its sensitivity and robustness against interference.[12]

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Y Enzyme - BZO-X Dilution Series - ATP - Biotinylated Substrate - Assay Buffer plate Dispense BZO-X Dilutions and Control (DMSO) into 384-well Plate add_enzyme Add Kinase Y Enzyme (Initiate Pre-incubation) plate->add_enzyme Plate Ready add_substrate Add ATP/Substrate Mix (Start Kinase Reaction) add_enzyme->add_substrate incubate Incubate at Room Temp (e.g., 60 minutes) add_substrate->incubate add_stop Add Stop/Detection Mix: - EDTA (stops reaction) - Eu-Antibody (binds phospho-site) - SA-APC (binds biotin) incubate->add_stop Reaction Complete incubate_detect Incubate for Detection (e.g., 60 minutes) add_stop->incubate_detect read_plate Read TR-FRET Signal (665nm / 615nm) incubate_detect->read_plate calc Calculate FRET Ratio & % Inhibition read_plate->calc Raw Data plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for a TR-FRET biochemical kinase inhibition assay.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of BZO-X in DMSO. Dispense 50 nL of each concentration into a 384-well low-volume assay plate. Include wells with DMSO only for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.

  • Enzyme Addition: Add 5 µL of Kinase Y solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Initiation of Reaction: Add 5 µL of a 2X ATP/biotinylated substrate peptide solution to all wells to start the reaction. The ATP concentration should be at or near the Michaelis constant (Km) for accurate Ki determination.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of "Stop & Detect" buffer containing EDTA (to chelate Mg2+ and stop the reaction), a Europium (Eu)-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 615 nm (Eu).

  • Analysis: Calculate the ratio of the 665/615 signals and plot the percent inhibition against the logarithm of BZO-X concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.[13]

Parameter Method Acceptance Criteria Rationale
Precision (Repeatability) Run 3 independent assays on the same day with a known reference inhibitor.Coefficient of Variation (CV) of IC50 < 20%.Ensures consistency of results within a single experimental run.
Precision (Intermediate) Run the assay on 3 different days by two different analysts.Inter-assay CV of IC50 < 30%.Confirms the method is not overly dependent on the operator or day-to-day variations.
Specificity Run the assay in the absence of Kinase Y or ATP.Signal should be at baseline (no phosphorylation).Verifies that the signal is dependent on the specific enzymatic reaction being studied.
Robustness Vary key parameters (e.g., incubation time ±10%, DMSO concentration 0.5-2%).IC50 values should remain within a 2-fold range of the standard condition.Demonstrates the assay's reliability under slight procedural variations.
Signal Quality Calculate Z'-factor from high (DMSO) and low (no enzyme) controls.Z' > 0.5.Ensures the assay window is large enough to reliably distinguish hits from noise.
Phase 2: Cell-Based Assay Validation Protocol

To bridge the gap to physiological relevance, we must validate a cell-based assay. A NanoBRET™ Target Engagement assay is a superior choice as it directly measures compound binding to the target protein in living cells, providing a clear confirmation of cellular activity.[11]

G cluster_system Cellular System cluster_reagents Assay Reagents cluster_scenario1 No Inhibitor cluster_scenario2 With Inhibitor cell HEK293 Cell Expressing Kinase Y-NanoLuc® Fusion Protein cell1 Kinase Y-NanoLuc® cell2 Kinase Y-NanoLuc® tracer Fluorescent Tracer (Binds Kinase Y) bzox BZO-X Inhibitor tracer1 Tracer cell1->tracer1 Binding energy BRET Signal (Energy Transfer) tracer1->energy Proximity bzox2 BZO-X cell2->bzox2 Binding tracer2 Tracer bzox2->tracer2 Displacement no_energy No BRET Signal

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Benzoxazole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on the benzoxazole ring system allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted benzoxazole-2-carboxylic acids, offering a comparative overview of their performance supported by experimental data. We will delve into the synthetic strategies, the influence of various substituents at the 7-position on biological outcomes, and detailed experimental protocols for their evaluation.

The Benzoxazole Core: A Versatile Pharmacophore

The benzoxazole nucleus, an aromatic organic compound with the chemical formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[4] Its relative stability and the presence of reactive sites make it an attractive starting point for the synthesis of diverse bioactive molecules.[4] The ability of the nitrogen and oxygen atoms to participate in hydrogen bonding and other non-covalent interactions contributes to its ability to bind to various biological targets. This versatility has led to the development of numerous benzoxazole-containing drugs and clinical candidates.

The Strategic Importance of the 7-Position

While substitutions at the 2- and 5-positions of the benzoxazole ring have been extensively studied, the 7-position offers a unique vector for structural modification that can significantly impact a molecule's interaction with its biological target.[5] Substituents at this position can influence the electronic distribution of the entire ring system, modulate lipophilicity, and introduce specific steric interactions, thereby altering the compound's potency and selectivity.

A notable study on 2-amino-aryl-7-aryl-benzoxazole derivatives as anticancer agents highlights the critical role of the 7-substituent. In this research, a series of compounds were synthesized and evaluated for their cytotoxic effects against human A549 lung cancer cells. The results demonstrated that the nature of the aryl group at the 7-position had a profound impact on the anticancer activity.[6]

Synthesis of 7-Substituted Benzoxazole-2-Carboxylic Acids

The primary synthetic route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[7] For the synthesis of the title compounds, a 3-substituted-2-aminophenol is the key starting material.

General Synthetic Pathway:

The synthesis typically proceeds via the following steps:

  • Preparation of the Substituted 2-Aminophenol: The synthesis begins with a commercially available or synthesized 2-nitrophenol bearing the desired substituent at the 6-position (which will become the 7-position in the final benzoxazole). The nitro group is then reduced to an amino group, commonly through catalytic hydrogenation or using a reducing agent like tin(II) chloride.

  • Condensation and Cyclization: The resulting 3-substituted-2-aminophenol is then condensed with a suitable two-carbon synthon that will form the 2-carboxylic acid functionality. A common approach is to use oxalic acid or its derivatives. The reaction is typically carried out under acidic conditions and often with heating to facilitate the intramolecular cyclization and dehydration to form the benzoxazole ring.[8]

Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation & Cyclization Start Substituted 2-Nitrophenol Reagent1 Reduction (e.g., H2/Pd-C) Start->Reagent1 Intermediate1 3-Substituted 2-Aminophenol Reagent2 Oxalic Acid Derivative + Acid Catalyst Intermediate1->Reagent2 Reagent1->Intermediate1 FinalProduct 7-Substituted Benzoxazole-2-Carboxylic Acid Reagent2->FinalProduct

Experimental Protocol: One-Pot Synthesis from Carboxylic Acids

A convenient one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenols can be achieved using methanesulfonic acid as a catalyst.[9][10] This method avoids the isolation of the intermediate acid chloride.

Step-by-Step Methodology:

  • To the desired carboxylic acid (2.5 mmol) in a round-bottom flask, add thionyl chloride (3.0 mmol) and heat the mixture at 80°C for 1 hour.

  • Distill off the excess thionyl chloride under reduced pressure.

  • To the resulting crude acid chloride, add the 3-substituted-2-aminophenol (2.5 mmol) and methanesulfonic acid (7.7 mmol) in a suitable solvent like dioxane.

  • Heat the reaction mixture at 100°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and purify the product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Analysis: The Impact of 7-Position Substituents

The electronic and steric properties of the substituent at the 7-position play a pivotal role in determining the biological activity of benzoxazole-2-carboxylic acids.

Electron-Withdrawing Groups (e.g., Halogens)

The introduction of an electron-withdrawing group, such as a halogen, at the 7-position can significantly enhance the biological activity. For instance, a study on 3-(2-benzoxazol-5-yl)alanine derivatives, which included a 7-bromo substituted analog, demonstrated a marked increase in toxicity towards a human dermal fibroblast (HDF) cell line.[11] This suggests that the electron-withdrawing nature of the bromine atom at this position potentiates the cytotoxic effect. This could be attributed to altered electronic properties of the benzoxazole ring system, potentially enhancing its interaction with the biological target.

Electron-Donating Groups (e.g., Alkoxy, Alkyl)

Conversely, the presence of electron-donating groups at the 7-position can also modulate biological activity, though the effects can be more varied. An alkoxy or alkyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, the steric bulk of these groups can also influence the binding affinity to the target protein. A systematic study comparing a series of 7-alkoxy and 7-alkyl benzoxazole-2-carboxylic acids would be invaluable in elucidating these relationships.

Aryl Substituents

The introduction of an aryl group at the 7-position introduces a significant steric and electronic perturbation. In the aforementioned study on 2-amino-aryl-7-aryl-benzoxazoles, the nature of the 7-aryl substituent was a key determinant of anticancer activity.[6] For example, compound 12l in that study, which possessed a specific 7-aryl moiety, exhibited an EC₅₀ of 0.4 μM against A549 cells, a potency comparable to the anticancer drug doxorubicin.[6] This highlights the potential for significant potency gains through the exploration of various aryl substituents at this position.

Comparative Performance: A Data-Driven Overview

Compound ID/Class7-Substituent2-SubstituentBiological Target/AssayPotency (IC₅₀/EC₅₀)Reference
7-Aryl-2-aminoaryl-benzoxazole (12l) ArylAmino-arylA549 Lung Cancer Cells0.4 µM[6]
7-Bromo-3-(2-benzoxazol-5-yl)alanine analog Bromo(Varies)HDF Cell Line ToxicitySignificantly Increased[11]
5-Chloro-benzoxazole derivative (14l) - (5-Chloro)2,5-DichlorophenylMCF-7 Breast Cancer Cells6.87 µM[4][12]
5-Chloro-benzoxazole derivative (14b) - (5-Chloro)2-MethoxyphenylHepG2 Liver Cancer Cells4.61 µM[4][12]

Note: The data for the 5-chloro derivatives is included to provide context on the effects of halogen substitution on the benzoxazole ring, which may have some parallels to 7-substitution.

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of 7-substituted benzoxazole-2-carboxylic acids typically involves a series of in vitro assays to determine their potency against a specific target or cell line.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

If the compounds are designed to target a specific enzyme, a direct enzyme inhibition assay is performed.

General Workflow:

Enzyme_Inhibition_Assay Enzyme Purified Enzyme Incubation Incubation Enzyme->Incubation Substrate Substrate Substrate->Incubation Inhibitor Test Compound (7-Substituted Benzoxazole) Inhibitor->Incubation Detection Detection of Product Formation Incubation->Detection DataAnalysis IC50 Determination Detection->DataAnalysis

Conclusion and Future Directions

The exploration of 7-substituted benzoxazole-2-carboxylic acids represents a promising avenue for the discovery of novel therapeutic agents. The available data, although not exhaustive for this specific scaffold, strongly suggests that the nature of the substituent at the 7-position is a critical determinant of biological activity. Electron-withdrawing groups and bulky aryl moieties have been shown to impart potent anticancer effects in related benzoxazole series.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 7-substituted benzoxazole-2-carboxylic acids. This would involve varying the electronic and steric properties of the 7-substituent and assessing the impact on a range of biological targets. Such studies will provide a more comprehensive understanding of the SAR for this promising class of compounds and pave the way for the development of next-generation therapeutics.

References

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]

  • Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
  • Carron, R., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596.
  • El-Naggar, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077.
  • An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Pornsuriyasak, P., et al. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Chemical Biology & Drug Design, 90(4), 545-554.
  • Ampati, S., et al. (2010). Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 213-219.
  • International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]

  • Unsal-Tan, O., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure & Dynamics, 40(19), 8863-8877.
  • Wieczorek, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Synthesis of Substituted Benzoxazoles: From Classical Condensations to Modern Catalytic Strategies

For researchers, scientists, and drug development professionals, the benzoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antim...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficient and reproducible synthesis of this privileged pharmacophore is therefore of paramount importance in the discovery of novel therapeutics. This guide provides an objective, in-depth comparison of the most prevalent synthetic routes to substituted benzoxazoles, supported by experimental data and field-proven insights to aid in methodological selection and application.

The Cornerstone of Benzoxazole Synthesis: Condensation of o-Aminophenols

The most classical and widely utilized approach to the benzoxazole core involves the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by cyclization.[3] The choice of this electrophilic partner—typically a carboxylic acid, acyl chloride, or aldehyde—significantly influences the reaction conditions, yield, and substrate scope.

Condensation with Carboxylic Acids

The direct condensation of o-aminophenols with carboxylic acids is a robust and straightforward method for preparing 2-substituted benzoxazoles.[3] This reaction is typically performed at high temperatures to drive the dehydration and cyclization steps.

Causality of Experimental Choices: The use of a strong acid catalyst, most commonly polyphosphoric acid (PPA), is crucial.[1][3] PPA serves a dual role: as a Brønsted acid to activate the carboxylic acid carbonyl group towards nucleophilic attack by the amino group of the o-aminophenol, and as a powerful dehydrating agent to drive the final cyclization to the benzoxazole ring. The high temperatures (150-180 °C) are necessary to overcome the activation energy for both the initial amide formation and the subsequent cyclization-dehydration cascade.[1]

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using PPA [1][3]

  • Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (40 g) to the flask.

  • Reaction: Heat the reaction mixture to 150-180 °C and maintain for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Workflow for PPA-Mediated Benzoxazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A o-Aminophenol D Heat (150-180°C) A->D B Carboxylic Acid B->D C PPA C->D E Quench on Ice D->E F Neutralize E->F G Extract F->G H Purify G->H I 2-Substituted Benzoxazole H->I

Caption: Workflow for the synthesis of 2-substituted benzoxazoles via PPA-mediated condensation.

Condensation with Aldehydes

The reaction of o-aminophenols with aldehydes provides a versatile route to 2-aryl and 2-alkyl benzoxazoles.[3] This method proceeds through the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[3]

Causality of Experimental Choices: The key to this transformation is the selection of an appropriate oxidizing agent to facilitate the cyclization of the Schiff base. A variety of oxidants can be employed, including manganese(III) acetate, DDQ, or even molecular oxygen in the presence of a catalyst.[3] The choice of oxidant will depend on the substrate and desired reaction conditions. More recently, greener approaches have utilized heterogeneous catalysts and milder oxidants.[4]

Reaction with Acyl Chlorides

Acyl chlorides offer a more reactive alternative to carboxylic acids, allowing for milder reaction conditions.[3] The initial acylation of the amino group of the o-aminophenol to form an o-hydroxyamide intermediate is typically rapid and can often be performed at or below room temperature.[3] The subsequent intramolecular cyclization can then be induced by heating or by the addition of a dehydrating agent. This method is particularly advantageous for substrates that are sensitive to the high temperatures required for the PPA-mediated carboxylic acid route.

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally benign methods for benzoxazole synthesis. These modern catalytic approaches often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical methods.

Transition Metal-Catalyzed Syntheses

A wide range of transition metals, including copper, palladium, iron, and ruthenium, have been successfully employed to catalyze the synthesis of benzoxazoles.[5][6]

  • Copper-Catalyzed Ullmann-Type Coupling: This method involves the intramolecular C-O bond formation from an o-haloanilide precursor.[7][8] This approach is particularly useful for the synthesis of benzoxazoles with substitution patterns that are not readily accessible through the condensation of o-aminophenols.

  • Palladium-Catalyzed Reactions: Palladium catalysts have been utilized for the reaction of o-aminophenols with isocyanides to afford 2-aminobenzoxazoles.[5]

  • Iron and Ruthenium-Catalyzed Dehydrogenative Coupling: These methods enable the synthesis of benzoxazoles from o-aminophenols and primary alcohols via an acceptorless dehydrogenative coupling (ADC) reaction.[5]

Green Chemistry Approaches

The principles of green chemistry have spurred the development of more sustainable synthetic routes to benzoxazoles. These methods focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.[9][10][11]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of benzoxazole formation, often leading to shorter reaction times and improved yields.[11][12] Solvent-free microwave-assisted synthesis is a particularly attractive green alternative.[12]

  • Ultrasonic-Assisted Synthesis: Sonication provides an energy-efficient method to promote the condensation reaction, often under mild conditions and with high yields.[4][10]

  • Catalysis in Green Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a key aspect of green benzoxazole synthesis.[9]

  • Reusable Catalysts: The use of heterogeneous and magnetically separable nanocatalysts allows for easy recovery and reuse of the catalyst, reducing waste and cost.[4][13][14]

Experimental Protocol: Green Synthesis of 2-Phenylbenzoxazole using a Magnetically Separable Catalyst under Sonication [4][9]

  • Reactant and Catalyst Charging: In a suitable vessel, combine o-aminophenol (1 mmol), benzaldehyde (1 mmol), and a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) catalyst.

  • Reaction: Place the vessel in an ultrasonic bath (e.g., 37 kHz) and sonicate at 70 °C for 30 minutes.

  • Work-up and Catalyst Recovery: Add ethyl acetate (10 mL) to dissolve the product. Use an external magnet to separate the LAIL@MNP catalyst.

  • Product Isolation: Decant the ethyl acetate solution, dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol/water.

  • Catalyst Recycling: The recovered catalyst can be washed with ethyl acetate, dried, and reused.

Mechanism of Aldehyde Condensation and Oxidative Cyclization

G A o-Aminophenol + Aldehyde B Schiff Base Intermediate A->B - H2O C Oxidative Cyclization ([O]) B->C D 2-Substituted Benzoxazole C->D

Caption: General mechanism for benzoxazole synthesis from o-aminophenol and an aldehyde.

Continuous Flow Synthesis: A Scalable and Efficient Frontier

Continuous flow technology has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and efficiency.[15][16] The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in a continuous flow reactor.[15][16] This approach allows for precise control over reaction parameters such as temperature and residence time, enabling the use of unstable intermediates and improving reaction outcomes.[15] A multi-step flow process involving base-mediated deprotonation, ortho-lithiation, intramolecular cyclization, and an in-line electrophilic quench has been reported to produce substituted benzoxazoles in high yield and quality.[15][16]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to a target benzoxazole derivative depends on several factors, including the desired substitution pattern, substrate availability, required scale, and available laboratory equipment. The following table provides a comparative summary of the key performance indicators for the discussed synthetic methodologies.

Synthesis MethodPrecursorsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Condensation with Carboxylic Acid [1]o-Aminophenol, Benzoic AcidPolyphosphoric Acid (PPA)None150-1804-585-95Readily available starting materials, straightforward procedure.Harsh reaction conditions, difficult work-up, limited functional group tolerance.
Condensation with Aldehyde (Green Method) [1][4]o-Aminophenol, BenzaldehydeLAIL@MNPNone700.5~90Mild conditions, short reaction time, reusable catalyst, environmentally friendly.Requires a specific catalyst, oxidant may be needed for some substrates.
Reaction with Acyl Chloride [3]o-Aminophenol, Benzoyl ChloridePyridine (or other base)DichloromethaneRoom Temp1-280-95Milder conditions than PPA method, suitable for sensitive substrates.Acyl chlorides can be moisture-sensitive, may require inert atmosphere.
Microwave-Assisted Synthesis [11]o-Aminophenol, BenzaldehydeDeep Eutectic Solvent (DES)DES-10-15 min92-96Extremely rapid, often solvent-free, high yields.Requires specialized microwave reactor.
Continuous Flow Synthesis [15][16]3-Halo-N-acyl anilinesn-BuLi/s-BuLiTHF-78 to 0< 1 minHighHighly scalable, excellent control over reaction conditions, safe handling of unstable intermediates.Requires specialized flow chemistry equipment.

Conclusion

The synthesis of substituted benzoxazoles is a mature field with a rich history of methodological development. While classical condensation reactions remain valuable for their simplicity and the use of readily available starting materials, modern catalytic and continuous flow approaches offer significant advantages in terms of efficiency, sustainability, and scalability. The choice of synthetic strategy should be guided by a careful consideration of the specific target molecule and the desired process parameters. As the demand for novel benzoxazole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient and sustainable synthetic methods will remain an active area of research.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Sedelmeier, J., Lima, F., Litzler, A., Martin, B., & Venturoni, F. (2013). A Multistep Flow Process for the Synthesis of Highly Functionalized Benzoxazoles. Organic Letters, 15(21), 5546-5549. Retrieved from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Sedelmeier, J., Lima, F., Litzler, A., Martin, B., & Venturoni, F. (2013). A multistep flow process for the synthesis of highly functionalized benzoxazoles. PubMed. Retrieved from [Link]

  • Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. (2018). ResearchGate. Retrieved from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved from [Link]

  • Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems. (n.d.). Green Chemistry. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. (n.d.). CKT College. Retrieved from [Link]

  • What is most feasible method to synthesise benzoxazole from aminophenol?? (2020). ResearchGate. Retrieved from [Link]

  • EFFICIENT SYNTHESIS OF 2-FUNCTIONALIZED BENZOXAZOLES CATALYZED BY COPPER IODIDE. (2020). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). National Institutes of Health. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 7-Bromobenzo[d]oxazole-2-carboxylic acid

Introduction: The Imperative for Purity in Advanced Synthesis 7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic building block crucial in the synthesis of novel pharmaceutical agents and complex organic molecule...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Advanced Synthesis

7-Bromobenzo[d]oxazole-2-carboxylic acid is a heterocyclic building block crucial in the synthesis of novel pharmaceutical agents and complex organic molecules. Its molecular structure offers a unique scaffold for developing compounds with potential biological activities. In drug discovery and development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of subsequent research. Even trace impurities can lead to unwanted side reactions, alter biological activity, or introduce toxicity.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry.[1] Its high resolution, sensitivity, and quantitative accuracy make it an ideal tool for separating the main compound from structurally similar impurities, starting materials, and degradation products.[2] This guide provides an in-depth, experience-driven protocol for the development and validation of a robust HPLC method for 7-Bromobenzo[d]oxazole-2-carboxylic acid, comparing its utility against other analytical techniques.

Understanding the Analyte: A Foundation for Method Development

Before designing any analytical method, a thorough understanding of the analyte's physicochemical properties is essential.

  • Structure: 7-Bromobenzo[d]oxazole-2-carboxylic acid

  • Molecular Formula: C₈H₄BrNO₃[3]

  • Molecular Weight: 242.03 g/mol [3]

  • Key Features:

    • Aromatic System: The benzoxazole core is aromatic and contains a chromophore, making it suitable for UV detection.

    • Carboxylic Acid Group: The acidic proton (pKa is likely in the 3-5 range, typical for aromatic carboxylic acids) makes the molecule's ionization state highly dependent on pH. This is the primary handle for manipulating retention in reversed-phase HPLC.

    • Polarity: The presence of the carboxylic acid, oxygen, and nitrogen atoms imparts significant polarity. However, the brominated benzene ring provides hydrophobicity. This dual nature makes it a perfect candidate for reversed-phase chromatography.

Potential impurities may arise from the synthesis process, which often involves the cyclization of a corresponding aminophenol with a carboxylic acid derivative.[4] Therefore, likely impurities could include unreacted starting materials, intermediates, or by-products from side reactions.

HPLC Method Development: A Scientifically-Driven Approach

The goal is to develop a stability-indicating method capable of separating the main peak from all potential impurities. A reversed-phase (RP-HPLC) approach is the logical starting point.

Column Selection: The Heart of the Separation

A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is the recommended choice. The nonpolar stationary phase will interact with the hydrophobic benzoxazole ring system. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm or 5 µm offers a good balance between resolution, backpressure, and analysis time.

  • Causality: The C18 phase provides the necessary hydrophobic interactions to retain the analyte. End-capped columns are preferred to minimize peak tailing caused by interactions between the acidic silanol groups on the silica support and the polar functionalities of the analyte.

Mobile Phase Selection: Controlling Retention and Peak Shape

The mobile phase composition is the most powerful tool for optimizing the separation of aromatic carboxylic acids.[5]

  • Organic Modifier: Acetonitrile is an excellent choice due to its low viscosity and UV transparency. Methanol is a viable alternative.

  • Aqueous Phase & pH Control: The ionization of the carboxylic acid group must be suppressed to ensure good retention and sharp, symmetrical peaks. Operating at a pH well below the pKa of the carboxylic acid (e.g., pH 2.5-3.0) will keep the analyte in its neutral, more retentive form. A phosphate or formate buffer is suitable.

    • Rationale: At a low pH, the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ is shifted to the left. The neutral R-COOH form has a much stronger hydrophobic interaction with the C18 stationary phase, leading to longer retention and better peak shape. An unbuffered mobile phase would result in broad, tailing peaks as the analyte would exist in both protonated and deprotonated forms.

Detection Wavelength (λmax): Maximizing Sensitivity

To determine the optimal UV detection wavelength, a UV scan of 7-Bromobenzo[d]oxazole-2-carboxylic acid in the mobile phase should be performed. Based on the benzoxazole structure, a strong absorbance is expected in the 230-280 nm range. Selecting the wavelength of maximum absorbance (λmax) ensures the highest sensitivity for both the main compound and any impurities with a similar chromophore.

Elution Mode: Isocratic vs. Gradient

A gradient elution is recommended for purity analysis. It involves changing the mobile phase composition (increasing the percentage of organic modifier) during the run.

  • Justification: Purity analysis requires detecting both early-eluting polar impurities and late-eluting nonpolar impurities. An isocratic method strong enough to elute nonpolar compounds quickly might fail to resolve polar impurities from the solvent front. Conversely, a weak isocratic method that resolves polar impurities may lead to excessively long run times and broad peaks for nonpolar compounds. A gradient elution solves this by providing high resolution for all components within a reasonable timeframe.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of a rigorous System Suitability Test (SST).

Reagents and Materials
  • 7-Bromobenzo[d]oxazole-2-carboxylic acid reference standard (purity ≥ 99.5%)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (18.2 MΩ·cm)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

Solutions Preparation
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 2.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

HPLC System Configuration
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.8
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax (e.g., 254 nm, to be determined experimentally)
Injection Volume 10 µL

Visual Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase Preparation (A & B) sst System Suitability Test (SST) prep_mobile->sst prep_std Standard Solution (0.1 mg/mL) prep_std->sst prep_sample Sample Solution (0.1 mg/mL) analysis HPLC Analysis (Gradient Elution) prep_sample->analysis sst->analysis SST Pass? integration Peak Integration & Identification analysis->integration validation Method Validation (ICH Guidelines) integration->validation purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Generate Certificate of Analysis (CoA) validation->report purity_calc->report

Caption: Workflow for HPLC purity validation of 7-Bromobenzo[d]oxazole-2-carboxylic acid.

System Suitability Testing (SST): The Self-Validating Checkpoint

Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for data trustworthiness.[6] Inject the Standard Solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating no undesirable secondary interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
RSD of Retention Time RSD ≤ 1.0%Confirms the stability and precision of the pump and mobile phase delivery.

Only when all SST criteria are met should sample analysis proceed.

Method Validation: Proving Fitness for Purpose (ICH Q2(R1))

A method is only useful if it is proven to be reliable. Validation is performed according to International Conference on Harmonization (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8] This can be demonstrated by spiking the sample with known related substances or by subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and proving the method can separate these from the main peak.

Linearity and Range

This establishes a proportional relationship between concentration and detector response.

  • Procedure: Prepare a series of at least five standard solutions at different concentrations (e.g., from 50% to 150% of the nominal concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
Correlation Coefficient (r²) 0.9999
Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which a known amount of analyte has been added (spiking).[7]

  • Procedure: Spike a sample of known purity at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)
80% (n=3)8.057.9999.25
100% (n=3)10.0210.05100.30
120% (n=3)12.0812.21101.08
Mean Recovery 100.21
Precision

Precision is assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay).[6]

  • Repeatability: Six replicate injections of the sample solution are made on the same day by the same analyst.

  • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both studies should be ≤ 2.0%.

Precision StudyReplicate 1 (% Purity)Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability 99.8599.8199.8999.7999.8399.8699.840.04
Intermediate 99.7899.8299.7599.8599.8099.7799.790.04

Visual Logic: Interdependence of Validation Parameters

Validation_Logic Base Foundation: System Suitability Specificity Specificity Base->Specificity Linearity Linearity & Range Base->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness Precision->Robustness Validated Validated Method Robustness->Validated

Caption: Logical flow showing how fundamental validation parameters build a trustworthy analytical method.

Comparison with Alternative Purity Analysis Techniques

While HPLC is the preferred method, it is instructive to compare it with other techniques to understand its advantages for this specific application.

TechniquePrinciplePros for 7-Bromobenzo[d]oxazole-2-carboxylic acidCons for 7-Bromobenzo[d]oxazole-2-carboxylic acid
HPLC-UV (This Guide) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for isomeric impurities; Excellent quantitation; Stability-indicating.Requires method development; Higher instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a gas mobile phase and a liquid/solid stationary phase.High sensitivity and structural confirmation via MS.Requires derivatization to make the carboxylic acid volatile; Thermal instability of the analyte is a risk.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides structural confirmation; Can quantify against a known internal standard (qNMR).Low sensitivity for minor impurities (<1%); Complex spectra can make impurity identification difficult.
Acid-Base Titration Neutralization of the carboxylic acid with a standardized base.Simple, inexpensive, and provides a measure of total acidity (assay).Non-specific; Cannot distinguish the analyte from other acidic impurities, leading to an overestimation of purity.

Data Interpretation and Purity Calculation

The purity is typically calculated using the area normalization method from the chromatogram of the sample solution.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have a similar UV response at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required to calculate a relative response factor.

Final Assessment

References

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]

  • Title: 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid Source: PubChem URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]

  • Title: A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column Source: PubMed URL: [Link]

  • Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis Source: ResearchGate URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: 7-Bromobenzo[d]oxazole-2-carboxylic Acid Source: Pharmaffiliates URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: National Institutes of Health (NIH) URL: [Link]

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Comparative

A Technical Guide to the Cross-Reactivity Profiling of 7-Bromobenzo[d]oxazole-2-carboxylic Acid Analogs as IDO1 Inhibitors

This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-Bromobenzo[d]oxazole-2-carboxylic acid and its analogs, a promising class of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-Bromobenzo[d]oxazole-2-carboxylic acid and its analogs, a promising class of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1). As researchers and drug development professionals, understanding the selectivity profile of these compounds is paramount for advancing them through the discovery pipeline. This document outlines the scientific rationale, key experimental protocols, and comparative data analysis necessary for a thorough cross-reactivity assessment.

Introduction: The Significance of IDO1 and the Benzoxazole Scaffold

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target.[1] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that facilitates immune escape.[2][3] The depletion of tryptophan and the accumulation of its metabolite, kynurenine, impair the function of effector T cells and promote the activity of regulatory T cells.[3][4] Consequently, potent and selective IDO1 inhibitors are being actively pursued as novel cancer immunotherapies.[2][5]

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various pharmacologically active agents.[6][7][8] The specific analog, 7-Bromobenzo[d]oxazole-2-carboxylic acid, has been identified as a promising starting point for the development of novel IDO1 inhibitors. The strategic placement of the bromine atom and the carboxylic acid moiety on the benzoxazole core are critical for its interaction with the target enzyme. However, as with any therapeutic candidate, a thorough evaluation of its off-target interactions is essential to predict potential safety liabilities and to ensure that the observed biological effect is due to on-target activity.

The Rationale for Cross-Reactivity Studies

The primary goal of cross-reactivity profiling is to assess the selectivity of a compound for its intended target over other biologically relevant proteins. For 7-Bromobenzo[d]oxazole-2-carboxylic acid and its analogs, this involves a multi-tiered approach:

  • Primary Target Engagement: Confirming potent and specific binding to IDO1.

  • Selectivity Against Related Enzymes: Evaluating activity against the closely related enzymes Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), which also play roles in tryptophan metabolism. Cross-reactivity against these enzymes could lead to a broader biological footprint than intended.

  • Broad Off-Target Screening: Assessing interactions with a wider panel of proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify potential unforeseen activities and toxicities. The benzoxazole scaffold has been reported in compounds targeting other protein classes, making this a critical step. For instance, certain aminobenzoxazole derivatives have been investigated as inhibitors of the kinase KDR.[9]

This guide will provide detailed protocols for each of these stages, enabling a comprehensive understanding of the selectivity profile of novel benzoxazole-based IDO1 inhibitors.

Comparative Analysis of IDO1 Inhibitors

To contextualize the performance of 7-Bromobenzo[d]oxazole-2-carboxylic acid analogs, it is essential to compare their activity against well-characterized IDO1 inhibitors that have been evaluated in clinical trials.

CompoundPrimary TargetCellular IC50 (IDO1)Selectivity vs. IDO2Selectivity vs. TDO
Epacadostat (INCB024360) IDO1~12 nM[4]>100-fold[4]>100-fold[4]
Navoximod (GDC-0919) IDO1~75 nM[10][11]Not specified~10- to 20-fold
BMS-986205 IDO1~2 nMNot specifiedNot specified
7-Bromobenzo[d]oxazole-2-carboxylic acid Analog X IDO1Data to be generatedData to be generatedData to be generated

This table should be populated with experimentally derived data for the novel analogs.

Experimental Protocols

Primary Target and Selectivity Assays (IDO1, IDO2, TDO)

A robust cell-based assay is the preferred method for determining the potency and selectivity of IDO1 inhibitors in a more physiologically relevant context than purely enzymatic assays.[10][12]

Principle: This protocol utilizes a human cancer cell line that endogenously expresses IDO1 upon stimulation with interferon-gamma (IFNγ). The activity of IDO1 is measured by quantifying the production of its metabolite, kynurenine, in the cell culture supernatant using high-performance liquid chromatography (HPLC) or a colorimetric method. The same principle can be applied to cell lines engineered to express IDO2 or TDO.

Workflow Diagram:

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) in a 96-well plate at an appropriate density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the 7-Bromobenzo[d]oxazole-2-carboxylic acid analogs and control compounds (e.g., Epacadostat, Navoximod) in cell culture medium.

  • Treatment and Induction: Add the diluted compounds to the respective wells. Subsequently, add IFNγ to all wells (except for the negative control) to induce IDO1 expression.

  • Incubation: Incubate the plate for 48 to 72 hours to allow for IDO1 expression and tryptophan metabolism.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Kynurenine Quantification:

    • Colorimetric Method (P-dimethylaminobenzaldehyde):

      • Add trichloroacetic acid to the supernatant to precipitate proteins.

      • Centrifuge and transfer the clear supernatant to a new plate.

      • Add p-dimethylaminobenzaldehyde reagent and incubate.

      • Measure the absorbance at 480 nm.

    • HPLC Method:

      • Analyze the supernatant using a reverse-phase C18 column.

      • Detect kynurenine by UV absorbance at 365 nm.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

  • Selectivity Determination: Repeat the assay using cell lines engineered to express human IDO2 and TDO to determine the IC50 values for these enzymes and calculate the selectivity ratios (IC50 IDO2 / IC50 IDO1 and IC50 TDO / IC50 IDO1).

Broad Kinase Cross-Reactivity Profiling

Principle: To assess the potential for off-target effects on the human kinome, a radiometric or fluorescence-based kinase assay panel is employed. This provides a broad screen against a diverse set of kinases.

Workflow Diagram:

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 7-Bromobenzo[d]oxazole-2-carboxylic acid

Comprehensive Handling and Safety Guide: 7-Bromobenzo[d]oxazole-2-carboxylic acid This document provides essential safety protocols and operational guidance for the handling of 7-Bromobenzo[d]oxazole-2-carboxylic acid. A...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Handling and Safety Guide: 7-Bromobenzo[d]oxazole-2-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling of 7-Bromobenzo[d]oxazole-2-carboxylic acid. As a specialized heterocyclic compound likely utilized in targeted drug discovery and materials science, its unique structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This guide is designed for researchers, chemists, and laboratory professionals, offering a framework built on established safety principles and data from structurally similar molecules to ensure user safety and experimental integrity.

Hazard Assessment & Triage

While comprehensive toxicological data for 7-Bromobenzo[d]oxazole-2-carboxylic acid is not extensively published, a reliable hazard profile can be constructed by examining structurally analogous compounds. The presence of a brominated aromatic ring and a carboxylic acid functional group suggests specific potential hazards. Analogs such as 2-Bromobenzoic acid, 7-Bromobenzothiazole-2-carboxylic acid, and other brominated benzoxazole derivatives consistently exhibit moderate to severe irritant properties.[1][2][3][4]

Based on this comparative analysis, a cautious approach is mandated. The compound should be treated as, at minimum, a substance with the following potential hazards:

Hazard Category Predicted Effect Basis for Assessment (Structural Analogs)
Acute Toxicity (Oral) Harmful if swallowed.[2]The general toxicity profile of similar small brominated heterocyclic molecules.
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Halogenated aromatic acids are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Carboxylic acids and halogenated aromatics can be severely damaging to eye tissue.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1][2][4]Fine organic acid powders are a common respiratory tract irritant.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The most effective safety strategies involve eliminating or engineering out hazards.

cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For 7-Bromobenzo[d]oxazole-2-carboxylic acid, the primary engineering control is the mandatory use of a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 7-Bromobenzo[d]oxazole-2-carboxylic acid. This selection is based on mitigating the predicted hazards of skin, eye, and respiratory irritation.[5]

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes to protect against dust particles and splashes.[5] Face Shield: Required when handling larger quantities (>1g) or solutions, to be worn over goggles for full facial protection from splashes.[6]
Hand Nitrile Gloves (Double-Gloved)Material: Nitrile provides excellent protection against a wide variety of chemicals, including many acids and solvents.[5][6] Protocol: Double-gloving is recommended. The outer glove is removed immediately after the handling procedure, minimizing contamination of the work area and equipment.
Body Flame-Resistant (FR) Lab CoatProtection: A lab coat protects the skin and personal clothing from incidental contact and minor spills. Ensure it is fully buttoned with sleeves rolled down.
Respiratory Not required if handled exclusively within a certified chemical fume hood.Rationale: The fume hood serves as the primary respiratory protection by containing dust and potential vapors at the source. If a procedure poses a high risk of aerosolization outside of a hood, a risk assessment must be performed to determine the appropriate respirator (e.g., N95 for particulates or a respirator with acid gas cartridges).[6][7]
Footwear Closed-toe ShoesProtection: Non-negotiable laboratory footwear made of a non-porous material to protect against spills.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step procedure minimizes risk and ensures reproducibility.

4.1 Preparation & Pre-Handling Checklist

  • Verify Fume Hood Operation: Confirm the chemical fume hood has a valid certification sticker and that the airflow monitor indicates normal operation.

  • Assemble all Materials: Place the chemical container, spatulas, weigh paper/boats, glassware, and solvents inside the fume hood before starting.

  • Locate Safety Equipment: Visually confirm the location and accessibility of the nearest safety shower and eyewash station.[3]

  • Don PPE: Put on all required PPE (lab coat, goggles, double gloves) before opening the chemical container.

4.2 Aliquoting & Handling (Solid Form)

  • Minimize Dust: Handle the container and transfer solid material gently and deliberately to prevent the generation of airborne dust.

  • Use Appropriate Tools: Use clean spatulas for transfer. Place the weigh boat on a tared analytical balance inside the fume hood if possible, or quickly transfer and re-weigh.

  • Immediate Closure: Securely cap the primary container immediately after dispensing the required amount.

  • Wipe Down: Carefully wipe down the spatula and any surfaces within the hood with a damp cloth or paper towel to collect any residual dust. Dispose of the wipe as hazardous waste.

4.3 Post-Handling Decontamination

  • Clean Equipment: Clean all non-disposable equipment used during the procedure.

  • Wipe Work Surface: Decontaminate the fume hood work surface.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination:

    • Remove outer gloves.

    • Remove face shield (if used).

    • Remove lab coat.

    • Remove inner gloves.

    • Remove goggles.

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[2]

Emergency Response & Spill Management

5.1 Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[2][3]

5.2 Spill Management

  • Small Spill (in fume hood):

    • Ensure the fume hood is operational.

    • Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[2]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent and then soap and water.

  • Large Spill / Spill Outside Fume Hood:

    • Evacuate the immediate area.

    • Alert laboratory personnel and management.

    • Prevent entry into the affected area.

    • Contact the institution's Environmental Health & Safety (EHS) department for cleanup.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance. 7-Bromobenzo[d]oxazole-2-carboxylic acid is classified as a halogenated organic waste due to the presence of bromine.[8]

cluster_1 Halogenated Waste Disposal Workflow Start Waste Generated (Solid residue, contaminated wipes, used gloves, solutions) Check Is it contaminated with 7-Bromobenzo[d]oxazole-2-carboxylic acid? Start->Check Halogenated Place in designated 'HALOGENATED ORGANIC WASTE' container Check->Halogenated Yes NonHaz Dispose in appropriate non-hazardous waste stream Check->NonHaz No Label Ensure container is properly labeled with 'Hazardous Waste' and full chemical name(s) Halogenated->Label Store Store in Satellite Accumulation Area with lid securely closed Label->Store End Arrange for pickup by EHS Store->End

Caption: Waste segregation and disposal workflow.

Disposal Protocol:

  • Segregation: Do NOT mix halogenated waste with non-halogenated organic waste.[9][10] Mixing can significantly increase disposal costs and complicate the disposal process.[9][10]

  • Container: Collect all waste (solid residue, contaminated consumables like gloves and wipes, and solutions) in a dedicated, leak-proof container with a screw-top cap that is clearly labeled "Hazardous Waste" and "Halogenated Organic Waste".[9][11]

  • Labeling: List all chemical constituents, including solvents and their approximate percentages, on the waste tag. Do not use abbreviations.[11]

  • Storage: Keep the waste container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS department for pickup and final disposal, which is typically handled via high-temperature incineration.[8]

References

Retrosynthesis Analysis

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